molecular formula C14H14N2O2 B041510 N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide CAS No. 93629-82-4

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Cat. No.: B041510
CAS No.: 93629-82-4
M. Wt: 242.27 g/mol
InChI Key: GBRJDIQXAKADHR-UHFFFAOYSA-N
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Description

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide is a chemical compound with a molecular formula of C14H14N2O2 and a molecular weight of 242.27 g/mol . It is identified by the CAS Registry Number 93629-82-4 . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans. Compounds featuring acetamide and substituted phenylamine structures are of significant interest in medicinal chemistry research. For instance, structurally related N-(4-hydroxyphenyl) acetamide analogs have been extensively investigated for their analgesic and antipyretic properties, with research efforts focused on developing novel derivatives that retain therapeutic efficacy while mitigating associated risks such as hepatotoxicity . Furthermore, sulfonamide derivatives conjugated with acetamide pharmacophores have shown promise in scientific studies for their antimicrobial and anticancer activities, with some compounds exhibiting cytotoxic effects against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . The presence of both acetamide and aromatic amine groups in a single molecule provides a versatile scaffold for the design and synthesis of new chemical entities for pharmacological investigation. Researchers can leverage this compound as a key intermediate or building block in developing potential DHFR inhibitors or exploring new pathways in non-opioid pain management research .

Properties

IUPAC Name

N-[4-(4-hydroxyanilino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10(17)15-11-2-4-12(5-3-11)16-13-6-8-14(18)9-7-13/h2-9,16,18H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRJDIQXAKADHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, a compound of significant interest in medicinal chemistry. The document details a robust synthetic protocol via the Buchwald-Hartwig amination, offering a significant improvement over traditional methods. Furthermore, it outlines a suite of analytical techniques for the thorough characterization and validation of the synthesized compound. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction

This compound, with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol , is a diarylamine derivative that holds considerable interest in the field of pharmacology.[1] Structurally related to N-(4-hydroxyphenyl) acetamide (paracetamol), this compound and its analogs have been investigated for their potential analgesic and antipyretic properties.[1] The diarylamine scaffold is a prevalent motif in many biologically active molecules, making its efficient synthesis a key focus in medicinal chemistry. This guide elucidates a modern and efficient synthetic pathway and provides a comprehensive characterization protocol to ensure the identity, purity, and structural integrity of the final compound.

Significance in Drug Development

The core structure of this compound presents a versatile platform for the development of novel therapeutic agents. Research into analogs has been driven by the goal of retaining the therapeutic efficacy of compounds like paracetamol while mitigating risks such as hepatotoxicity.[1][2] The presence of both acetamide and aromatic amine functionalities allows for a wide range of structural modifications to explore structure-activity relationships (SAR) and develop new chemical entities for pharmacological investigation.[1]

Synthesis via Buchwald-Hartwig Amination

The synthesis of diarylamines has traditionally been approached through methods like the Ullmann condensation. However, these methods often require harsh reaction conditions, such as high temperatures, and may have limited substrate scope.[3] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile alternative, allowing for the formation of carbon-nitrogen (C-N) bonds under milder conditions with a broader tolerance for various functional groups.[3][4] This method is particularly well-suited for the synthesis of this compound.

The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps include oxidative addition of an aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired diarylamine and regenerate the palladium(0) catalyst.[3][4] The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the catalytic cycle.[3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound using the Buchwald-Hartwig amination.

Materials:

  • N-(4-bromophenyl)acetamide

  • 4-aminophenol

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine N-(4-bromophenyl)acetamide (1.0 eq), 4-aminophenol (1.2 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Solvent and Base Addition: Add anhydrous toluene to the flask, followed by the careful addition of sodium tert-butoxide (1.4 eq).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Isolation and Characterization: Collect the fractions containing the pure product and concentrate to yield this compound as a solid. Determine the yield and proceed with characterization.

Synthesis Workflow Diagram

Synthesis_Workflow reagents Reactants & Catalysts: N-(4-bromophenyl)acetamide 4-aminophenol Pd(OAc)2, XPhos NaOtBu, Toluene reaction Buchwald-Hartwig Amination (100 °C, 12-24h) reagents->reaction Inert Atmosphere workup Aqueous Workup (EtOAc, H2O, Brine) reaction->workup purification Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Buchwald-Hartwig Synthesis Workflow.

Characterization of this compound

Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the acetamide methyl protons, and the amine and hydroxyl protons. In DMSO-d6, the aromatic protons would appear as a multiplet in the range of δ 6.5–7.5 ppm, and the acetamide methyl group as a singlet around δ 2.1 ppm.[1]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the acetamide group (around δ 169.8 ppm) and the aromatic carbons (in the range of δ 115.4–152.1 ppm).[1]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key peaks would include N-H stretching vibrations, O-H stretching, C=O stretching of the amide, and C-N stretching, as well as aromatic C-H and C=C stretching.

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observed at m/z corresponding to the calculated molecular weight of 242.27 g/mol .[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

Purity assessment is crucial and can be effectively performed using reverse-phase HPLC. A C18 column with a suitable mobile phase, such as a mixture of acetonitrile and water, can be employed.[1] The compound's purity can be determined by the peak area percentage.

Physical Properties

Melting Point: The melting point of the purified compound should be determined and compared with literature values. A sharp melting point range is indicative of high purity. The reported melting point is greater than 159°C (with decomposition).[5]

Characterization Data Summary
Analytical Technique Expected Results
¹H NMR (400 MHz, DMSO-d6) δ 2.1 (s, 3H, COCH3), 6.5–7.5 (m, 8H, aromatic)[1]
¹³C NMR δ 169.8 (C=O), 152.1–115.4 (aromatic carbons)[1]
Mass Spectrometry (MS) Molecular Ion Peak at m/z ≈ 242.27
Melting Point >159°C (dec.)[5]
HPLC Purity >95%
Characterization Workflow Diagram

Characterization_Workflow cluster_analysis Analytical Characterization start Synthesized Crude Product purification Column Chromatography start->purification pure_product Purified Product purification->pure_product nmr NMR Spectroscopy (¹H & ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir hplc HPLC Analysis pure_product->hplc mp Melting Point Determination pure_product->mp validation Structure & Purity Confirmed nmr->validation ms->validation ir->validation hplc->validation mp->validation

Caption: Post-synthesis Characterization Protocol.

Potential Applications and Future Directions

This compound and its derivatives are primarily of interest for their potential analgesic and antipyretic activities.[1] The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain and fever.[1] Further research could focus on:

  • Lead Optimization: Synthesizing a library of analogs to explore the structure-activity relationship and identify compounds with improved potency and safety profiles.

  • Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by these compounds.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising candidates.

Beyond its medicinal applications, this compound is also utilized in the industrial synthesis of lithographic plates.[1][5]

Conclusion

This technical guide has presented a comprehensive and modern approach to the synthesis and characterization of this compound. The utilization of the Buchwald-Hartwig amination offers a significant advantage in terms of reaction conditions and substrate scope. The detailed characterization protocol ensures the validation of the synthesized compound's identity and purity, which is paramount for its use in further research and development. This document serves as a valuable resource for scientists and researchers in the fields of medicinal chemistry and drug discovery.

References

  • Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. (n.d.). Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, November 15). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Medical and Organic Chemistry, 5(4), 73–77.
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020, September 15). PubMed. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (CAS Number: 93629-82-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Knowns and Unknowns

This document serves as a comprehensive technical guide to the chemical compound N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, identified by the CAS number 93629-82-4. This molecule is of significant interest primarily as a known impurity and potential metabolite of Paracetamol (Acetaminophen), one of the most widely used analgesic and antipyretic drugs globally.[1][2] Its structural similarity to Paracetamol also suggests a potential for related biological activities, a topic of intrigue for researchers in pharmacology and toxicology.

As a Senior Application Scientist, it is crucial to present not just the available data, but also to frame it within the context of its limitations. While this guide consolidates all accessible information on the properties, structure, and potential applications of this compound, it is important to note that this compound is primarily available as a reference standard for impurity analysis. Consequently, in-depth, peer-reviewed research, particularly regarding its biological activity and detailed experimental protocols, is limited. This guide will therefore distinguish between established data, plausible scientific inferences, and areas requiring further investigation, providing a robust and honest resource for the scientific community.

Chemical Identity and Physicochemical Properties

This compound is an aromatic amide. Its core structure consists of a central acetamide group linked to two phenyl rings. One phenyl ring is substituted with a hydroxyl group, a feature it shares with its parent compound, Paracetamol.

Structure and Nomenclature
  • IUPAC Name: this compound[1]

  • Synonyms: Paracetamol Impurity 5, Acetaminophen Impurity 39, N-[4-(4-hydroxyanilino)phenyl]acetamide[1]

  • CAS Number: 93629-82-4[1][3][4]

  • Molecular Formula: C₁₄H₁₄N₂O₂[1][3][4]

  • Molecular Weight: 242.27 g/mol [1][3][4]

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of this data is sourced from chemical suppliers and may be predicted rather than experimentally determined.

PropertyValueSource
Melting Point >159 °C (decomposition)[5]
Boiling Point 483.1 ± 25.0 °C (Predicted)[5]
Density 1.295 ± 0.06 g/cm³ (Predicted)[5]
Solubility Slightly soluble in DMSO and Methanol[5]
Appearance Off-White to Pink Solid
Stability Hygroscopic

Synthesis and Characterization

Putative Synthesis Pathway

A potential, though unconfirmed, route could be the coupling of p-aminophenol with N-(4-bromophenyl)acetamide under conditions suitable for Buchwald-Hartwig amination or a similar cross-coupling reaction.

Diagram 2: Putative Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product p_aminophenol p-Aminophenol coupling Palladium-catalyzed Buchwald-Hartwig Amination p_aminophenol->coupling n_4_bromophenylacetamide N-(4-bromophenyl)acetamide n_4_bromophenylacetamide->coupling purification Purification (Column Chromatography / Recrystallization) coupling->purification product This compound purification->product

A conceptual workflow for the synthesis.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in peer-reviewed literature. The following represents predicted data or data from closely related analogs, which should be used as a reference for preliminary identification only.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra are essential for structural elucidation. Based on the structure, the following signals can be anticipated in a ¹H NMR spectrum (in a suitable deuterated solvent like DMSO-d₆):

  • A singlet for the methyl protons of the acetamide group.

  • Multiple signals in the aromatic region corresponding to the protons on the two phenyl rings.

  • Singlets for the amine (NH) and hydroxyl (OH) protons.

2.2.2. Infrared (IR) Spectroscopy

Key functional groups in the molecule would give rise to characteristic absorption bands in the IR spectrum:

  • O-H stretch: A broad band around 3200-3600 cm⁻¹ for the hydroxyl group.

  • N-H stretch: A sharp to broad band around 3300-3500 cm⁻¹ for the amine and amide N-H.

  • C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl.

  • C-N stretch: Bands in the region of 1200-1400 cm⁻¹.

  • Aromatic C-H and C=C stretches: Signals characteristic of substituted benzene rings.

2.2.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 242.27 or 243.28, respectively.[1] Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the phenyl rings.

Analytical Methodologies

As a known impurity in Paracetamol, the analytical detection of this compound is of high importance. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for its separation and quantification.

Proposed HPLC Method for Analysis

The following is a proposed HPLC method, designed as a starting point for method development and validation. This protocol is based on established methods for the analysis of Paracetamol and its impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating Paracetamol and its impurities.

  • Mobile Phase: A gradient elution is recommended for optimal separation of impurities with different polarities.

    • Solvent A: Phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with phosphoric acid).

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a higher percentage (e.g., 70-80%) over a period of 20-30 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at 245 nm is often used for Paracetamol and its related substances.[6]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent mixture (e.g., water/acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent.

    • Prepare a series of working standards by diluting the stock solution to construct a calibration curve.

Biological Activity and Toxicological Profile

Potential Pharmacological Activity

The structural similarity of this compound to Paracetamol suggests that it may possess similar analgesic and antipyretic properties. The mechanism of action of Paracetamol is complex and not fully elucidated, but it is known to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[1][6] It is plausible that this compound could also interact with the COX pathway.

Research into novel Paracetamol analogs has focused on reducing the hepatotoxicity associated with the parent drug.[7][8] The primary cause of Paracetamol-induced liver damage is its metabolism by cytochrome P450 enzymes to the highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Structural modifications can alter this metabolic pathway, potentially leading to safer compounds. While no specific studies on the biological activity of this compound have been found, it represents a scaffold of interest in the development of safer analgesics.

Diagram 3: Paracetamol Metabolism and Hepatotoxicity Pathway

G Paracetamol Paracetamol Sulfation_Glucuronidation Sulfation & Glucuronidation Paracetamol->Sulfation_Glucuronidation ~90% CYP450 Cytochrome P450 (CYP2E1, CYP3A4) Paracetamol->CYP450 ~5-10% Nontoxic_Metabolites Non-toxic Metabolites Sulfation_Glucuronidation->Nontoxic_Metabolites NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI Glutathione Glutathione (Detoxification) NAPQI->Glutathione Normal Doses Cellular_Damage Hepatocellular Damage NAPQI->Cellular_Damage Overdose (Glutathione Depletion) Glutathione->Nontoxic_Metabolites

A simplified overview of the metabolic pathways of Paracetamol.

Toxicological Information

A Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard. However, the SDS also states that it has 100% unknown acute toxicity. As with any chemical compound, it should be handled with appropriate laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses. Given its relationship to Paracetamol, its potential for hepatotoxicity at high doses cannot be entirely ruled out without specific toxicological studies.

Applications and Future Directions

The primary current application of this compound is as a reference standard for the analysis of impurities in Paracetamol drug substances and finished products. Its availability is crucial for pharmaceutical quality control laboratories to ensure that the levels of this impurity are within the acceptable limits set by regulatory bodies.

Beyond its role in quality control, this compound and its derivatives may hold potential in drug discovery. The search for safer and more effective non-opioid analgesics is a significant area of research. The scaffold of this compound could serve as a starting point for the design of new molecules with improved pharmacological and toxicological profiles compared to existing drugs.

There is also a mention of its use in the synthesis of lithographic plates, suggesting potential industrial applications outside of the pharmaceutical sector.[5]

Conclusion

This compound (CAS 93629-82-4) is a compound of interest due to its close structural relationship with Paracetamol. While its primary role is as a pharmaceutical impurity standard, its potential as a lead compound for the development of novel therapeutics warrants further investigation. This guide has provided a comprehensive overview of its known properties and has highlighted the areas where further research is needed to fully characterize this molecule. As new data becomes available, our understanding of the properties and potential of N-[4-[(4--Hydroxyphenyl)amino]phenyl]acetamide will undoubtedly expand.

References

  • This compound. BenchChem.

  • High Speed Analysis of Paracetamol and its Process Impurities. LCGC International.

  • This compound. Santa Cruz Biotechnology.

  • Paracetamol Impurities. Pharmaffiliates.

  • Separation of N-(4-((4-((4-Hydroxyphenyl)amino)phenyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies.

  • This compound. ChemicalBook.

  • Paracetamol Impurities. SynZeal.

  • Acetaminophen Impurity 5 HCl. CymitQuimica.

  • (PDF) N-(4-Hydroxyphenyl)acetamide. ResearchGate.

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals.

  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information.

  • Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. Google Patents.

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central.

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed.

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. ResearchGate.

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"Mechanism of action of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide and its Pharmacologically Active Analogs

Introduction: Deconstructing the Query and Unveiling the True Actor

This guide addresses the mechanism of action related to the chemical entity this compound. It is crucial to first establish the identity of this compound, which is cataloged under CAS Number 93629-82-4.[1][2][3][4][5][6] In the context of pharmaceutical sciences, this molecule is often recognized as an impurity or a derivative of N-(4-hydroxyphenyl)acetamide, the widely used analgesic and antipyretic drug commonly known as paracetamol or acetaminophen.[2][4] While some sources suggest it may be used in industrial applications such as the synthesis of lithographic plates, there is a significant lack of in-depth research into its specific pharmacological mechanism of action.[1][2][3]

However, the scientific inquiry into the broader class of N-(4-hydroxyphenyl) acetamide derivatives has revealed a far more compelling narrative. A significant body of evidence has established that the central analgesic effects of paracetamol are not solely attributable to the parent drug itself. Instead, paracetamol acts as a prodrug, which is metabolized in the body to a highly active compound: N-arachidonoylphenolamine (AM404) .[7][8][9][10][11][12][13]

Given the audience of researchers, scientists, and drug development professionals, this guide will pivot to an in-depth exploration of the formation and complex, multifaceted mechanism of action of AM404. It is this metabolite that represents the core of pharmacological interest and the key to understanding the central therapeutic effects of one of the world's most common over-the-counter drugs.

From Prodrug to Active Agent: The Biotransformation Pathway to AM404

The journey of paracetamol from a systemically administered drug to a centrally active analgesic involves a critical metabolic transformation. While the majority of a paracetamol dose is metabolized in the liver via glucuronidation and sulfation, a small but crucial fraction undergoes deacetylation to form p-aminophenol.[8][10][14] This intermediate, p-aminophenol, can then cross the blood-brain barrier.

Within the central nervous system (CNS), the enzyme Fatty Acid Amide Hydrolase (FAAH) catalyzes the conjugation of p-aminophenol with arachidonic acid, a polyunsaturated fatty acid present in the brain.[8][10][11][12][13][15] This enzymatic reaction synthesizes AM404, the primary bioactive metabolite responsible for many of paracetamol's central effects.[7][8][9][10][11][12][13] This pathway highlights that paracetamol's central mechanism is distinct from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11][16] The presence of AM404 has been confirmed in the brains of animals and the cerebrospinal fluid of humans after the administration of paracetamol.[7][17][18][19]

G cluster_periphery Periphery (Liver) cluster_cns Central Nervous System (Brain) Paracetamol Paracetamol (N-(4-hydroxyphenyl)acetamide) p_aminophenol p-Aminophenol Paracetamol->p_aminophenol Deacetylation p_aminophenol_cns p-Aminophenol p_aminophenol->p_aminophenol_cns Crosses Blood-Brain Barrier FAAH FAAH (Fatty Acid Amide Hydrolase) p_aminophenol_cns->FAAH Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->FAAH AM404 AM404 (N-arachidonoylphenolamine) FAAH->AM404 Conjugation

Caption: Biotransformation of Paracetamol to its active metabolite AM404.

A Multi-Target Mechanism: The Core Pharmacology of AM404

AM404 exerts its analgesic and other neurological effects not through a single, discrete target, but by modulating several key signaling systems involved in pain and thermoregulation. This multi-target profile is central to its efficacy.

Modulation of the Endocannabinoid System

The endocannabinoid system (ECS) is a critical regulator of pain, mood, and memory.[20] AM404's primary interaction with the ECS is as an inhibitor of the reuptake of the endogenous cannabinoid, anandamide (N-arachidonoylethanolamine or AEA).[7][21][22][23][24] By blocking the putative anandamide membrane transporter (AMT), AM404 increases the synaptic concentration and duration of action of anandamide.[10][15][21] This potentiation of endogenous cannabinoid signaling contributes significantly to the analgesic effects.[15][21]

Furthermore, AM404 itself can act as a weak agonist at both CB1 and CB2 cannabinoid receptors.[7][21] The activation of CB1 receptors, which are densely expressed in pain-processing regions of the brain and spinal cord, is known to produce antinociception.[21][24]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Anandamide_Release Anandamide Release Anandamide_synapse Anandamide Anandamide_Release->Anandamide_synapse CB1_Receptor CB1 Receptor Analgesia Analgesia CB1_Receptor->Analgesia AMT Anandamide Transporter (AMT) FAAH_post FAAH Anandamide_degradation Degradation Anandamide_synapse->CB1_Receptor Activates Anandamide_synapse->AMT Reuptake AM404 AM404 AM404->CB1_Receptor Weakly Activates AM404->AMT Inhibits

Caption: AM404's modulation of the Endocannabinoid System.

Potent Activation of TRPV1 Channels

AM404 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[7][8][9][10][11][16][19][21][22][25][26] While activation of TRPV1 channels on peripheral nociceptors typically leads to a sensation of pain and heat, the role of TRPV1 in the CNS is more complex. Supraspinal (brain-level) activation of TRPV1 by AM404 paradoxically produces anti-nociception.[8][11] This central activation is a key component of paracetamol's analgesic effect and is supported by experiments showing that the analgesic action is diminished in TRPV1 knockout mice or when a TRPV1 antagonist is administered centrally.[8][11]

Inhibition of Cyclooxygenase (COX) Enzymes

Early theories on paracetamol's mechanism centered on the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pain- and fever-mediating prostaglandins.[1][27][28] While paracetamol itself is a weak inhibitor of COX enzymes in peripheral tissues, its metabolite AM404 has been shown to inhibit both COX-1 and COX-2.[7][26] This inhibition is particularly effective in environments with low levels of peroxides, such as the CNS, which may explain the central analgesic and antipyretic effects without the strong peripheral anti-inflammatory activity seen with NSAIDs.[26] AM404's ability to prevent prostaglandin synthesis in activated microglia, the immune cells of the brain, is a key part of this mechanism.[10][22][26]

Direct Inhibition of Peripheral Sodium Channels

Recent groundbreaking research has uncovered a novel peripheral mechanism of action for AM404. It has been demonstrated that AM404 is a potent and direct inhibitor of the voltage-gated sodium channels NaV1.7 and NaV1.8.[7][27][29] These specific sodium channels are crucial for the generation and propagation of action potentials in peripheral pain-sensing neurons (nociceptors).[27][29] By blocking these channels at the local anesthetic binding site, AM404 can prevent pain signals at their source, effectively acting as a pain-selective local anesthetic.[27][29] This finding suggests that the analgesic effect of paracetamol is not exclusively central but also involves a significant peripheral component mediated by AM404.[29]

Experimental Methodologies for Mechanism Elucidation

The complex mechanism of AM404 has been unraveled through a variety of sophisticated experimental techniques. The following protocols represent standard methodologies for investigating compounds that act through similar pathways.

Experimental Workflow Overview

G cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation PatchClamp Patch-Clamp Electrophysiology (Ion Channel Activity) PainModels Animal Pain Models (e.g., Hot Plate, von Frey) PatchClamp->PainModels BindingAssay Radioligand Binding Assays (Receptor Affinity) BindingAssay->PainModels EnzymeAssay Enzyme Inhibition Assays (COX, FAAH Activity) EnzymeAssay->PainModels Microdialysis CNS Microdialysis (Neurotransmitter Levels) PainModels->Microdialysis LeadOpt Lead Optimization Microdialysis->LeadOpt TargetID Target Identification TargetID->PatchClamp TargetID->BindingAssay TargetID->EnzymeAssay

Caption: A typical workflow for characterizing a novel analgesic agent.

Protocol 4.1: In Vitro Characterization using Patch-Clamp Electrophysiology

Objective: To determine the effect of a test compound (e.g., AM404) on the activity of specific ion channels (e.g., TRPV1 or NaV1.7) expressed in a cell line.

Methodology:

  • Cell Culture: Culture HEK293 cells stably transfected to express the human TRPV1 or NaV1.7 channel. Maintain cells in appropriate media and conditions.

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours prior to the experiment.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with an intracellular solution.

  • Giga-seal Formation: Using a micromanipulator, carefully guide the micropipette to the surface of a single cell and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV).

  • Data Acquisition: Apply voltage steps or ramps to elicit ion channel currents. Record baseline currents.

  • Compound Application: Perfuse the chamber with the extracellular solution containing the test compound (AM404) at various concentrations.

  • Data Analysis: Measure the change in current amplitude in the presence of the compound compared to the baseline. Plot concentration-response curves to determine parameters like IC50 or EC50.

Protocol 4.2: In Vivo Assessment of Analgesia using the Hot Plate Test

Objective: To evaluate the antinociceptive effects of a test compound in a rodent model of thermal pain.

Methodology:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing room and equipment for at least 3 days prior to the experiment.

  • Apparatus: Use a standard hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Baseline Latency: Place each rat individually on the hot plate and measure the time it takes for the animal to exhibit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound (e.g., AM404) or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Post-Treatment Latency: At set time points after administration (e.g., 15, 30, 60, 90 minutes), place the rat back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Pharmacokinetics and Data Summary

The viability of AM404 as the central mediator of paracetamol's action depends on its ability to be formed in the CNS at pharmacologically relevant concentrations. Studies in rats have quantified the formation of AM404 in the brain following paracetamol administration.

ParameterValueSpeciesParacetamol DoseSource
Peak Brain Concentration (Cmax) 150 pg/gRat20 mg/kg (oral)[17]
Time to Peak (Tmax) 0.25 hoursRat20 mg/kg (oral)[17]
Area Under Curve (AUC0-2h) 117 pg·h/gRat20 mg/kg (oral)[17]
Detected in Human CSF Yes (5–40 nmol·L⁻¹)Human1 g (intravenous)[18][19]

These data confirm that even at therapeutic doses of paracetamol, AM404 is formed in the brain rapidly, with a concentration-time profile that mirrors that of its parent compound.[17] While the absolute concentrations are low, they are considered sufficient to play a significant role in analgesic signaling.[17]

Synthesis and Conclusion

The compound this compound, while structurally related to paracetamol, is primarily of interest as a chemical intermediate or impurity. The true pharmacological narrative belongs to AM404 , the bioactive metabolite of paracetamol. This guide has detailed the transformation of paracetamol into AM404 within the central nervous system and elucidated its sophisticated, multi-target mechanism of action.

AM404 operates through a convergence of pathways:

  • Enhancing endocannabinoid signaling by inhibiting anandamide reuptake.

  • Inducing central analgesia through potent activation of TRPV1 channels.

  • Reducing prostaglandin synthesis via inhibition of COX enzymes in the brain.

  • Blocking peripheral pain signals through direct inhibition of NaV1.7 and NaV1.8 sodium channels.

This multifaceted mechanism explains why paracetamol possesses a unique therapeutic profile, distinct from classical NSAIDs, with effective analgesic and antipyretic properties but weaker peripheral anti-inflammatory effects. For drug development professionals, understanding the intricate pharmacology of AM404 provides a validated blueprint for designing novel, non-opioid analgesics that could potentially offer enhanced efficacy and improved safety profiles by selectively targeting these synergistic pathways.

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An In-depth Technical Guide to the Biological Activity of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern pharmacology, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. Within this pursuit, the structural motif of acetamide has proven to be a versatile scaffold, giving rise to a multitude of compounds with diverse biological activities. This guide focuses on a particularly intriguing derivative, N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, a compound that stands at the intersection of analgesic, anti-inflammatory, and potentially other therapeutic pathways. As researchers and drug development professionals, a deep understanding of the preclinical profile of such molecules is paramount. This document is designed to be a comprehensive resource, amalgamating current knowledge on the synthesis, mechanism of action, and experimental evaluation of this compound. It is our hope that this guide will not only inform but also inspire further investigation into the therapeutic potential of this promising chemical entity.

Introduction to this compound

This compound, with the chemical formula C14H14N2O2, is a derivative of acetamide that has garnered significant interest in the field of medicinal chemistry.[1] Structurally, it features a central phenyl ring with an acetamido group and a 4-hydroxyanilino substituent. This arrangement of functional groups bestows upon the molecule a unique electronic and conformational profile, which is key to its biological activity. The presence of both hydrogen bond donors and acceptors, coupled with its aromatic systems, allows for multiple points of interaction with biological targets.

The primary interest in this compound stems from its demonstrated analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[1] Its mechanism of action, while not fully elucidated, is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] This positions this compound as a subject of research for non-opioid pain management. Furthermore, its structural relationship to N-(4-hydroxyphenyl)acetamide (paracetamol or acetaminophen) suggests a potential link to the endocannabinoid system, a complex signaling network involved in pain modulation and other physiological processes.[2][3][4][5]

This guide will provide a detailed exploration of the known biological activities of this compound, its proposed mechanisms of action, and the experimental methodologies used to characterize its pharmacological profile.

Synthesis and Physicochemical Properties

The synthesis of this compound and its derivatives is a critical aspect of its development as a potential therapeutic agent. A common synthetic route involves the condensation of N-(4-hydroxyphenyl)acetamide (paracetamol) intermediates.[1] To ensure the purity of the final compound and minimize by-products, optimization of reaction conditions such as temperature and stoichiometry is crucial.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C14H14N2O2[1][6]
Molecular Weight 242.27 g/mol [1][6]
CAS Number 93629-82-4[1][6]
Appearance Colorless to reddish-yellow crystals[7]
Melting Point >159°C (decomposes)[8]
Solubility Soluble in dimethylsulfoxide, acetonitrile, ethyl acetate, and acetone. Slightly soluble in toluene, diethyl ether, and ethanol.[7][9]

Pharmacology and Mechanism of Action

The pharmacological profile of this compound is multifaceted, with its primary activities being analgesic and anti-inflammatory. The following sections delve into the proposed mechanisms underlying these effects.

Inhibition of Cyclooxygenase (COX) Enzymes

The most cited mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][10] By inhibiting these enzymes, this compound effectively reduces the production of prostaglandins, thereby alleviating pain and fever.[1] This dual inhibition of COX-1 and COX-2 is a characteristic shared by many non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Proposed mechanism of action via COX inhibition.

Link to the Endocannabinoid System via AM404

An intriguing aspect of the pharmacology of this compound is its structural similarity to paracetamol and the potential for its metabolism to bioactive compounds that interact with the endocannabinoid system. Paracetamol is metabolized in the brain to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[2][3][5] AM404 is an active metabolite that contributes significantly to the analgesic effects of paracetamol.[2][3][11]

AM404 exhibits a complex pharmacological profile, acting as:

  • An inhibitor of the endocannabinoid transporter, which increases the synaptic concentration of the endogenous cannabinoid anandamide.[2][11]

  • A potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain and thermoregulation.[2][3][12]

  • A weak agonist of cannabinoid receptors CB1 and CB2.[2]

  • A weak inhibitor of COX enzymes.[2]

Given the structural similarities, it is plausible that this compound could also be metabolized to compounds that modulate the endocannabinoid system, contributing to its overall analgesic effect.

AM404_Pathway cluster_metabolism Metabolic Pathway cluster_action Pharmacological Actions of AM404 Paracetamol Paracetamol p-Aminophenol p-Aminophenol Paracetamol->p-Aminophenol Deacetylation (Liver) FAAH FAAH p-Aminophenol->FAAH Arachidonic Acid Arachidonic Acid Arachidonic Acid->FAAH AM404 AM404 FAAH->AM404 Conjugation (Brain) Endocannabinoid Transporter Endocannabinoid Transporter AM404->Endocannabinoid Transporter Inhibits TRPV1 Receptor TRPV1 Receptor AM404->TRPV1 Receptor Activates CB1/CB2 Receptors CB1/CB2 Receptors AM404->CB1/CB2 Receptors Weakly Activates COX Enzymes COX Enzymes AM404->COX Enzymes Weakly Inhibits Analgesia Analgesia Endocannabinoid Transporter->Analgesia TRPV1 Receptor->Analgesia CB1/CB2 Receptors->Analgesia COX Enzymes->Analgesia

Caption: Metabolic pathway of paracetamol to AM404 and its targets.

Antioxidant and Anticancer Potential

Recent studies have begun to explore the antioxidant and anticancer properties of this compound and its derivatives. Reactive oxygen species (ROS) are implicated in the pathogenesis of cancer, and compounds with both antioxidant and anticancer activity are of great interest.[13] Derivatives of a similar scaffold, 3-((4-hydroxyphenyl)amino)propanoic acid, have shown the ability to reduce the viability of A549 non-small cell lung cancer cells and exhibit potent antioxidant properties.[13] This suggests that the this compound core may be a promising starting point for the development of novel anticancer agents.

Key Experimental Protocols

To rigorously assess the biological activity of this compound, a series of well-defined experimental protocols are necessary. The following sections provide step-by-step methodologies for key in vitro assays.

In Vitro COX Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Indomethacin (positive control for COX-1)

  • Celecoxib (positive control for COX-2)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound and positive controls in the assay buffer.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or control at various concentrations.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

COX_Assay_Workflow Start Start Prepare Reagents Prepare Reagents: - Test Compound Dilutions - Controls - Enzymes (COX-1/COX-2) - Substrate (Arachidonic Acid) Start->Prepare Reagents Plate Setup Set up 96-well plate: - Add Assay Buffer - Add Enzyme - Add Test Compound/Controls Prepare Reagents->Plate Setup Pre-incubation Pre-incubate at 37°C for 15 min Plate Setup->Pre-incubation Reaction Initiation Add Arachidonic Acid Pre-incubation->Reaction Initiation Incubation Incubate at 37°C for 10 min Reaction Initiation->Incubation Reaction Termination Add Stopping Solution Incubation->Reaction Termination PGE2 Measurement Measure PGE2 levels using EIA Reaction Termination->PGE2 Measurement Data Analysis Calculate % Inhibition and IC50 PGE2 Measurement->Data Analysis End End Data Analysis->End

Caption: Workflow for the in vitro COX inhibition assay.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol measures the free radical scavenging activity of this compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound (test compound)

  • Ascorbic acid (positive control)

  • DPPH solution in methanol

  • Methanol

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and ascorbic acid in methanol.

  • Prepare serial dilutions of the test compound and positive control.

  • In a 96-well plate, add the methanolic solution of the test compound or control at various concentrations.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Structure-Activity Relationships (SAR)

The biological activity of this compound can be modulated by chemical modifications to its core structure. For instance, the introduction of sulfonamide groups has been shown to enhance the analgesic and anti-inflammatory activities of related compounds.[1] Conversely, brominated derivatives have been investigated for their potential as radiosensitizers in cancer therapy.[1] A detailed understanding of SAR is crucial for the rational design of more potent and selective analogs.

Potential Therapeutic Applications

The diverse biological activities of this compound and its derivatives suggest a range of potential therapeutic applications:

  • Pain Management: As a non-opioid analgesic with a dual mechanism of action (COX inhibition and potential endocannabinoid modulation), it could be a valuable alternative to traditional pain medications, potentially with a better side-effect profile.[1]

  • Anti-inflammatory Therapy: Its ability to inhibit prostaglandin synthesis makes it a candidate for the treatment of inflammatory conditions.[1]

  • Oncology: The emerging evidence of its anticancer and antioxidant properties warrants further investigation into its potential as a chemotherapeutic or chemopreventive agent.[13]

Conclusion

This compound is a promising pharmacological agent with a rich and complex profile of biological activities. Its established analgesic and anti-inflammatory properties, coupled with its potential to modulate the endocannabinoid system and exhibit anticancer effects, make it a compelling subject for further research and development. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery. Continued exploration of this and related chemical scaffolds holds the promise of delivering novel therapeutics to address unmet medical needs.

References

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  • AM404. (URL: )
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  • AM404 – Knowledge and References - Taylor & Francis. (URL: [Link])

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  • The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels | PNAS. (URL: [Link])

  • Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. (URL: [Link])

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  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. (URL: [Link])

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An In-Depth Technical Guide to N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide Derivatives and Analogues: From Paracetamol's Legacy to Next-Generation Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen, is one of the most widely used analgesic and antipyretic drugs globally. However, its therapeutic window is narrowed by a significant risk of hepatotoxicity in cases of overdose. This has spurred extensive research into its derivatives and analogues to develop safer, more effective non-opioid pain therapeutics. This technical guide provides a comprehensive overview of this chemical class, with a particular focus on the pivotal metabolite N-arachidonoyl-phenolamine (AM404), which is now understood to be a primary mediator of paracetamol's central analgesic effects. We will explore the synthesis, multifaceted mechanisms of action, and the evolving landscape of drug development, including novel analogues designed to eliminate hepatotoxicity while retaining therapeutic efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the causality behind the design and evaluation of this important class of compounds.

Introduction: The Evolution from a Classic Drug to a Modern Therapeutic Scaffold

The Legacy and Limitations of Paracetamol

For decades, paracetamol has been a first-line treatment for mild-to-moderate pain and fever[1][2]. Its widespread use stems from its efficacy and general safety at therapeutic doses. The primary risk associated with paracetamol is acute liver failure, a consequence of its metabolic pathway. In an overdose scenario, the phase II metabolic pathways (glucuronidation and sulfation) become saturated, shunting a greater proportion of the drug towards oxidation by cytochrome P450 enzymes. This process generates a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI)[3][4]. While normally neutralized by glutathione (GSH), excessive NAPQI production depletes GSH stores, allowing NAPQI to bind to cellular proteins, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis[3]. This critical liability drives the search for safer analogues.

The Core Scaffold and Its Key Analogues

The foundational structure for this class is N-(4-hydroxyphenyl)acetamide. The specific compound, N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (CAS 93629-82-4), represents a structural variation of this core, primarily noted in chemical literature as a synthetic intermediate, for instance, in the production of lithographic plates[5][6][7].

Of far greater pharmacological significance is the endogenous metabolite of paracetamol, AM404 (N-arachidonoyl-phenolamine) . This analogue is formed in the central nervous system (CNS) and is now believed to be responsible for a substantial portion of paracetamol's analgesic activity[8][9]. Paracetamol is first deacetylated in the liver to p-aminophenol, which then crosses the blood-brain barrier. Within the brain, the enzyme Fatty Acid Amide Hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form AM404[10][11][12]. The discovery of this bio-transformation shifted the understanding of paracetamol's mechanism from a simple cyclooxygenase (COX) inhibitor to a complex prodrug with a centrally acting, bioactive metabolite.

Synthesis and Characterization

Biotransformation and Laboratory Synthesis Pathways

The formation of AM404 is a prime example of metabolic activation. Understanding this pathway is critical for appreciating its role in paracetamol's pharmacology. In the laboratory, derivatives of this class are typically synthesized through standard amidation reactions.

G cluster_bio Metabolic Activation Pathway (In Vivo) cluster_lab General Laboratory Synthesis Paracetamol Paracetamol (N-(4-hydroxyphenyl)acetamide) pAP p-Aminophenol Paracetamol->pAP Deacetylation (in Liver) FAAH FAAH Enzyme pAP->FAAH AA Arachidonic Acid (in CNS) AA->FAAH AM404_bio AM404 (N-arachidonoyl-phenolamine) FAAH->AM404_bio Conjugation Aminophenol 4-Aminophenol (or derivative) Reagents Pyridine or other base Controlled Conditions Aminophenol->Reagents AcidChloride Acyl Halide / Carboxylic Acid (e.g., Arachidonoyl chloride) AcidChloride->Reagents Product N-Aryl Acetamide Analogue Reagents->Product Acylation / Amidation

Caption: Metabolic vs. Laboratory Synthesis of N-(4-hydroxyphenyl)acetamide Analogues.
Analytical Characterization Workflow

Ensuring the identity and purity of synthesized analogues is paramount. A self-validating system of orthogonal analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring that protons and carbons are in the expected chemical environments.

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can verify the molecular formula with high accuracy[13].

  • High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound. By running the sample against a standard curve, it can also be used for quantification[14].

  • Infrared (IR) Spectroscopy : Confirms the presence of key functional groups, such as the amide C=O stretch (approx. 1680 cm⁻¹) and the O-H and N-H stretches (approx. 3300-3600 cm⁻¹)[13].

A Multifaceted Mechanism of Action

The analgesic effect of AM404 and its analogues is not attributed to a single target but rather a synergistic engagement with multiple pain-modulating pathways, distinguishing them from classical NSAIDs.

The Endocannabinoid System Connection

AM404 is a recognized modulator of the endocannabinoid system (ECS). Its primary actions include:

  • Inhibition of Anandamide Reuptake : AM404 inhibits the transport of the endogenous cannabinoid anandamide (AEA) back into the postsynaptic neuron, thereby increasing the concentration of AEA in the synaptic cleft[9][15]. This prolongs the activation of cannabinoid receptor type 1 (CB1), a key receptor in pain and mood regulation[16][17].

  • FAAH Inhibition : AM404 can also act as an inhibitor of the FAAH enzyme, the same enzyme responsible for its synthesis. This further prevents the degradation of anandamide[8][12].

  • Weak CB1 Agonism : It acts as a weak direct agonist at CB1 receptors[11][16].

TRPV1 and COX Modulation

AM404 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor[8][17]. Activation of TRPV1 in the brain is implicated in the descending serotonergic pathways that inhibit pain signals in the spinal cord[1][18]. Additionally, AM404 exhibits weak inhibitory activity against COX-1 and COX-2 enzymes, which may contribute to its effects but is not considered its primary mechanism[8][9].

Novel Insight: Direct Inhibition of Peripheral Sodium Channels

Recent groundbreaking research has revealed a peripheral mechanism of action. AM404 directly inhibits voltage-gated sodium channels NaV1.7 and NaV1.8 in peripheral nociceptor neurons[10]. These channels are critical for the generation and propagation of pain signals. This action is potent and occurs at the local anesthetic binding site, suggesting that paracetamol's analgesic effect is also mediated at the source of pain, not just centrally[10][19]. This discovery opens a new avenue for developing peripherally-restricted analogues that could provide pain relief without CNS side effects.

G cluster_ECS Endocannabinoid System cluster_Channels Ion Channels AM404 AM404 FAAH FAAH Enzyme AM404->FAAH Inhibits CB1 CB1 Receptor AM404->CB1 Weakly Activates TRPV1 TRPV1 Receptor AM404->TRPV1 Activates NaV NaV1.7 / NaV1.8 Channels AM404->NaV Inhibits Anandamide Anandamide (AEA) FAAH->Anandamide Degrades Anandamide->CB1 Activates Analgesia Analgesia (Pain Relief) CB1->Analgesia TRPV1->Analgesia via Descending Serotonergic Pathway NaV->Analgesia Blocks Pain Signal Propagation

Caption: The Multifaceted Signaling Pathways of the Paracetamol Metabolite AM404.

Therapeutic Applications and Drug Development

Designing Safer Analogues to Eliminate Hepatotoxicity

The primary goal in modern analogue design is to circumvent the metabolic pathway that produces NAPQI. One successful strategy involves creating compounds that are sterically hindered or electronically modified to prevent oxidation by cytochrome P450 enzymes.

A promising pipeline of novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics has been developed. These compounds are designed to be stable, lipophilic, and importantly, non-hepatotoxic[3][20]. Preclinical studies show that even at high doses, these new chemical entities (NCEs) do not lead to the formation of NAPQI, preserving hepatic tight junction integrity and avoiding the mitochondrial free radical formation seen with toxic doses of paracetamol[3][4].

Preclinical Data Summary

The following table summarizes the comparative profiles of paracetamol and its key analogues.

CompoundPrimary Mechanism(s)Analgesic EfficacyAntipyretic EfficacyHepatotoxicity RiskKey References
Paracetamol COX inhibition (weak), AM404 formationModerateHighHigh (in overdose)[3][11]
AM404 FAAH/AEA reuptake inhibition, TRPV1 agonism, NaV channel inhibitionHighVariableLow (not directly metabolized to NAPQI)[8][9][10]
2-(benzenesulfonamide) NCEs Presumed AM404-like (central)HighHighNegligible[3][4][20]

Key Experimental Protocols

Protocol: General Synthesis of an N-Aryl Acetamide Analogue

This protocol is a representative example of an acylation reaction to form the core amide bond, adapted from literature procedures[13][21].

Objective: To synthesize an N-(4-hydroxyphenyl) derivative by reacting 4-aminophenol with a corresponding carboxylic acid or acyl chloride.

Materials:

  • 4-aminophenol (1.0 eq)

  • Carboxylic acid (e.g., phenylacetic acid) (1.0 eq) or Acyl Chloride (1.0 eq)

  • Pyridine (catalyst/base)

  • Solvent (e.g., Dichloromethane (DCM) if using acyl chloride; or neat/water for carboxylic acid)

  • 2% Sodium Carbonate solution

  • 2% Hydrochloric Acid solution

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Setup (Acylation with Carboxylic Acid): In a round-bottom flask, dissolve 4-aminophenol (10 mmol) and the corresponding carboxylic acid (10 mmol) in a minimal amount of water. Add a few drops of pyridine as a catalyst.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 40 mL).

  • Washing: Wash the combined organic layers sequentially with 2% HCl solution (3 x 30 mL), 2% Na₂CO₃ solution (3 x 20 mL), and finally with distilled water until the aqueous layer is neutral. Causality Note: The acid wash removes unreacted basic starting materials (aminophenol, pyridine), while the base wash removes unreacted acidic starting materials (carboxylic acid).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-aryl acetamide analogue.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC as described in Section 2.2.

Protocol: In Vitro Assessment of Hepatotoxicity

Objective: To evaluate the potential of a test compound to cause cytotoxicity in a human liver cell line, using paracetamol as a positive control.

Materials:

  • HepaRG human liver cell line

  • Cell culture medium and supplements

  • Test compound and Paracetamol (ApAP)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Glutathione (GSH) quantification assay kit

Procedure:

  • Cell Seeding: Seed HepaRG cells in 96-well plates at a predetermined density and allow them to adhere and differentiate for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and ApAP. Treat the cells with these concentrations for 24 hours. Include a vehicle-only control. Causality Note: A dose-response curve is essential to determine the concentration at which 50% of cells are non-viable (IC₅₀), providing a quantitative measure of toxicity.

  • LDH Assay (Membrane Integrity): After incubation, collect the cell culture supernatant. Measure LDH release according to the manufacturer's protocol. Increased LDH in the medium indicates loss of cell membrane integrity and cytotoxicity.

  • GSH Assay (Oxidative Stress): Lyse the remaining cells and measure intracellular GSH levels using a colorimetric or fluorometric assay kit. Causality Note: A significant depletion of GSH by a test compound suggests it may be generating reactive metabolites, similar to the toxic mechanism of paracetamol.

  • Data Analysis: Normalize the results to the vehicle control. Compare the IC₅₀ values and the extent of GSH depletion between the test compound and paracetamol. A significantly higher IC₅₀ and minimal GSH depletion for the test compound would indicate a superior safety profile[4].

Conclusion and Future Directions

The study of this compound derivatives and analogues represents a compelling journey from understanding the hidden complexities of a century-old drug to designing sophisticated, safer therapeutics. The elucidation of AM404's role as a multi-target bioactive metabolite has fundamentally changed the field, revealing the interplay between the endocannabinoid system, TRPV1 channels, and peripheral sodium channels in analgesia.

The future of this field lies in leveraging these mechanistic insights. The development of peripherally-restricted analogues that selectively inhibit NaV1.7 and NaV1.8 channels could yield potent analgesics devoid of CNS side effects. Furthermore, fine-tuning the scaffold to optimize engagement with the endocannabinoid system while ensuring metabolic stability and avoiding toxic biotransformation remains a key objective. These next-generation non-opioid analgesics hold the promise of providing safe and effective pain management, addressing a critical unmet need in global health.

References

  • Wikipedia. (n.d.). AM404. Retrieved from [Link]

  • Abdel-Salam, O. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. [Source not further specified]. Retrieved from [Link]

  • Maatuf, Y., et al. (2025). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. PNAS. Retrieved from [Link]

  • Eskander, A., et al. (2017). First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • Pharmaclly. (2025). The Hidden Pain Pathway: Paracetamol (Acetaminophen) Metabolite AM404 Blocks Peripheral Sodium Channels – A New Mechanism Uncovered. Retrieved from [Link]

  • Wikipedia. (n.d.). Paracetamol. Retrieved from [Link]

  • Taylor & Francis. (n.d.). AM404 – Knowledge and References. Retrieved from [Link]

  • PsychonautWiki. (n.d.). AM404. Retrieved from [Link]

  • Kyle, A., et al. (2017). First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • Kanagarajan, V., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Högestätt, E. D., et al. (2005). Conversion of Acetaminophen to the Bioactive N-Acylphenolamine AM404 via Fatty Acid Amide Hydrolase-dependent Arachidonic Acid Conjugation in the Nervous System. ResearchGate. Retrieved from [Link]

  • Llorente-Onaindia, J., et al. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Pain Research. Retrieved from [Link]

  • Google Patents. (1983). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Al-Ghananeem, A. M., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. Retrieved from [Link]

  • Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 93629-82-4 | Product Name : this compound. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. ResearchGate. Retrieved from [Link]

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An In-Depth Technical Guide to the In Vitro Evaluation of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals in Pharmacology and Medicinal Chemistry.

Abstract

This technical guide provides a comprehensive framework for the in vitro investigation of N-[4-[(4-H-ydroxyphenyl)amino]phenyl]acetamide (CAS No. 93629-82-4), a compound of significant pharmacological interest due to its structural relationship to Acetaminophen (paracetamol). As a known impurity, metabolite, or synthetic analog of one of the world's most common analgesics, a thorough understanding of its biological activity is imperative. This document moves beyond theoretical discussion to provide detailed, field-proven experimental protocols designed to elucidate the compound's mechanism of action, therapeutic potential, and safety profile. We will detail methodologies for assessing its primary analgesic and anti-inflammatory activity via cyclooxygenase (COX) inhibition, explore potential secondary mechanisms through TRPV1 and endocannabinoid pathways, and establish a foundational safety profile with cytotoxicity and hepatotoxicity assays. Each protocol is presented as a self-validating system, grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction and Scientific Rationale

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide is a molecule that sits at the intersection of pharmaceutical manufacturing and novel drug discovery.[1] Its molecular structure, featuring linked hydroxyphenyl and acetamide moieties, positions it as a close analog to N-(4-hydroxyphenyl) acetamide (Acetaminophen).[1][2] While often categorized as an impurity in Acetaminophen synthesis, this structural similarity necessitates a full characterization of its own biological effects.

The primary mechanism of Acetaminophen is believed to involve the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and fever.[1][2] However, the full picture is more complex, with evidence pointing to the central nervous system activity of its metabolite, AM404. AM404 has been shown to modulate the endocannabinoid system by inhibiting the reuptake of the endogenous cannabinoid anandamide and to act as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli.[3][4]

Given this precedent, a logical and thorough in vitro investigation of this compound must be multi-faceted. Our approach is therefore structured to first confirm or refute the hypothesized primary mechanism (COX inhibition) and then to explore plausible secondary mechanisms (TRPV1 and FAAH modulation) that are known to be relevant for its parent compound. Crucially, we integrate safety and toxicity profiling from the outset, with a particular focus on hepatotoxicity, the most significant clinical liability of Acetaminophen.[5][6]

This guide is designed to provide the scientific rationale and step-by-step methodologies to build a comprehensive in vitro pharmacological profile of this compound.

Foundational Characterization: Physicochemical Properties

A prerequisite for any in vitro study is the confirmation of the test article's identity and purity. This ensures that observed biological effects are attributable to the compound of interest.

PropertyValueSource
CAS Number 93629-82-4[1][7]
Molecular Formula C₁₄H₁₄N₂O₂[1][8]
Molecular Weight 242.27 g/mol [1][7]
IUPAC Name This compound[1]
Appearance Solid (form may vary)General
Melting Point >159°C (decomposes)[7][9]
Solubility Requires empirical determination in relevant solvents (e.g., DMSO)General

Protocol: We recommend standard analytical chemistry techniques for identity and purity confirmation, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with UV detection to establish purity greater than 95%.

Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The central hypothesis for an Acetaminophen-like compound is the inhibition of prostaglandin synthesis through the blockade of COX-1 and COX-2 enzymes.[1][4] We will first assess this directly using purified enzymes and then confirm the effect in a cellular context.

Direct Enzyme Inhibition: Acellular COX-1/COX-2 Assay

This assay quantifies the direct interaction of the compound with purified ovine COX-1 and human recombinant COX-2. It is a rapid screening method to determine potency (IC₅₀) and selectivity.

Causality: By removing the complexity of a cellular system (e.g., membrane transport, metabolism), this assay isolates the compound's effect to direct enzyme inhibition. The peroxidase activity of COX is monitored colorimetrically, providing a robust and high-throughput readout.[10]

G cluster_prep Preparation cluster_reaction Reaction & Detection Buffer Assay Buffer (0.1 M Tris-HCl, pH 8.0) Plate 96-Well Plate Buffer->Plate 150 µL Heme Heme Cofactor Heme->Plate 10 µL Enzyme COX-1 or COX-2 Enzyme Enzyme->Plate 10 µL Compound Test Compound (Serial Dilutions in DMSO) Compound->Plate 10 µL Incubate1 Incubate 15 min (Inhibitor Binding) Plate->Incubate1 Add_AA Add Substrate (Arachidonic Acid) Incubate1->Add_AA Add_TMPD Add Colorimetric Probe (TMPD) Add_AA->Add_TMPD Incubate2 Incubate 10 min, 37°C (Enzymatic Reaction) Add_TMPD->Incubate2 Stop Add Stop Solution (e.g., HCl) Incubate2->Stop Read Read Absorbance (590 nm) Stop->Read G cluster_prep Preparation cluster_reaction Reaction & Detection Buffer FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0) Plate 96-Well White Plate Buffer->Plate 170 µL Enzyme FAAH Enzyme (Human Recombinant) Enzyme->Plate 10 µL Compound Test Compound (Serial Dilutions) Compound->Plate 10 µL Substrate FAAH Substrate (AMC Arachidonoyl Amide) Incubate1 Incubate 5 min, 37°C (Inhibitor Binding) Plate->Incubate1 Add_Substrate Add Substrate Incubate1->Add_Substrate Read Kinetic Read (30 min, 37°C) Ex: 360 nm / Em: 465 nm Add_Substrate->Read

Caption: Workflow for the fluorometric FAAH inhibition assay.

Experimental Protocol:

  • Reagent Preparation: Prepare FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA). [11]Prepare solutions of human recombinant FAAH, the test compound, and the fluorogenic FAAH substrate.

  • Plate Setup: In a 96-well solid white plate, add 170 µL of Assay Buffer, 10 µL of FAAH enzyme, and 10 µL of the test compound (or vehicle).

  • Inhibitor Incubation: Incubate the plate for 5 minutes at 37°C. [11]4. Reaction Initiation: Initiate the reaction by adding 10 µL of the FAAH substrate to each well.

  • Data Acquisition: Immediately begin measuring fluorescence in kinetic mode using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. [11]Record data every minute for 30 minutes at 37°C.

  • Data Analysis: Determine the initial reaction rate (V₀) from the linear portion of the kinetic curve. Calculate percent inhibition relative to the vehicle control and determine the IC₅₀ value.

In Vitro Safety and Toxicity Profiling

It is critical to assess the compound's potential for cytotoxicity, especially hepatotoxicity, given its structural similarity to Acetaminophen.

General Cytotoxicity: MTT Assay

The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability. This helps determine if the compound is toxic to cells at the concentrations used in the mechanism-of-action studies.

Causality: Viable, metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals. [12][13]The amount of formazan produced, measured spectrophotometrically after solubilization, is proportional to the number of living cells.

Experimental Protocol:

  • Cell Plating: Seed a relevant cell line (e.g., HepG2, a human liver carcinoma line) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound for a relevant time period (e.g., 24 to 72 hours). [14]3. MTT Addition: Remove the media and add 100 µL of fresh media plus 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. [13]4. Incubation: Incubate for 4 hours in a humidified atmosphere (37°C, 5% CO₂), allowing the formazan crystals to form. [13]5. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals. [14]6. Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm. [12]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC₅₀ (50% cytotoxic concentration).

Specific Hepatotoxicity Assay in Primary Hepatocytes

To more accurately predict potential liver toxicity, assays should be performed using primary hepatocytes, which are considered the 'gold standard' for in vitro toxicology as they retain metabolic capabilities closer to the in vivo state. [2][15] Causality: Primary mouse or human hepatocytes are treated with the compound, and toxicity is assessed. Acetaminophen serves as a positive control for inducing hepatotoxicity. [2][16]Cell death is often measured by the release of lactate dehydrogenase (LDH), an enzyme that leaks from cells with damaged plasma membranes.

Experimental Protocol:

  • Hepatocyte Culture: Isolate primary hepatocytes from mice or use cryopreserved human primary hepatocytes. Culture them according to established protocols (e.g., collagen-coated plates). [16]2. Compound Exposure: After allowing cells to stabilize, expose them to various concentrations of the test compound and a toxic concentration of Acetaminophen (e.g., 1-10 mM) for 24-48 hours. [2][17]3. LDH Release Assay:

    • At the end of the incubation, collect the culture medium.

    • Measure LDH activity in the medium using a commercially available LDH cytotoxicity assay kit.

    • Lyse the remaining cells to determine the maximum LDH release.

  • Data Analysis: Calculate the percentage of LDH release relative to the maximum release control. Determine the concentration at which significant LDH release occurs. Compare the toxicity profile to that of Acetaminophen.

Data Synthesis and Interpretation

The final step is to synthesize the data from all assays into a coherent pharmacological profile.

AssayPrimary EndpointInterpretation
COX-1/COX-2 Acellular Assay IC₅₀ (COX-1), IC₅₀ (COX-2)Determines direct enzyme inhibition potency and selectivity (COX-2 vs. COX-1).
Cellular PGE₂ Assay IC₅₀ (PGE₂ Production)Confirms anti-inflammatory activity in a cellular context.
TRPV1 Modulation Assay EC₅₀ (Agonist) / IC₅₀ (Antagonist)Reveals potential interaction with the TRPV1 pain receptor.
FAAH Inhibition Assay IC₅₀ (FAAH Activity)Indicates potential modulation of the endocannabinoid system.
General Cytotoxicity (MTT) CC₅₀Establishes the general toxicity threshold of the compound.
Primary Hepatocyte Toxicity % LDH ReleaseProvides a specific measure of potential hepatotoxicity, benchmarked against Acetaminophen.

A therapeutic index can be estimated by comparing the cytotoxic concentrations (CC₅₀) with the effective concentrations for the desired activity (e.g., IC₅₀ for COX inhibition). A favorable compound would exhibit high potency in the COX/PGE₂ assays with minimal activity in the cytotoxicity and hepatotoxicity assays at therapeutic concentrations. Activity in the TRPV1 or FAAH assays would suggest additional, potentially beneficial, mechanisms of action that warrant further investigation.

References

  • Wikipedia. AM404. Available from: [Link].

  • PNAS. The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. Available from: [Link].

  • NIH Public Access. In vitro models for liver toxicity testing. Available from: [Link].

  • Journal of Neurochemistry. First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. Available from: [Link].

  • NIH National Center for Biotechnology Information. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. Available from: [Link].

  • Open Access Journals. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Available from: [Link].

  • Cloud-Clone Corp. ELISA Kit for Prostaglandin E2 (PGE2). Available from: [Link].

  • NIH National Center for Biotechnology Information. In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin. Available from: [Link].

  • PubMed. Fluorescence-Based Assay for TRPV1 Channels. Available from: [Link].

  • European Journal of Medicinal Chemistry. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Available from: [Link].

  • PubMed. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Available from: [Link].

  • ResearchGate. Measurement of in vitro hepatotoxicity induced by acetaminophen... Available from: [Link].

  • ResearchGate. Acetaminophen toxicity in rat and mouse hepatocytes in vitro. Available from: [Link].

  • Protocols.io. MTT (Assay protocol). Available from: [Link].

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link].

  • Texas Children's Hospital. MTT Cell Assay Protocol. Available from: [Link].

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A Comprehensive Technical Guide to the Physicochemical Properties of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (AM404)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of the physicochemical properties of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, a compound of significant interest in pharmacology and medicinal chemistry. Known as AM404, it is a key active metabolite of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen).[1][2] Understanding its fundamental chemical and physical characteristics is paramount for researchers, scientists, and drug development professionals engaged in the study of pain modulation and the development of novel therapeutic agents. This document details the compound's structural attributes, solubility, melting point, acidity constant (pKa), and spectral characteristics. Furthermore, it presents validated, step-by-step experimental protocols for the determination of these properties, grounded in established scientific principles to ensure accuracy and reproducibility. The biological context, including its metabolic formation and mechanism of action, is also discussed to provide a holistic understanding of its relevance.

Introduction and Biological Significance

This compound, designated AM404, is not merely a synthetic compound but a crucial endogenous molecule responsible for a significant portion of the analgesic effects of paracetamol.[3] For decades, the precise mechanism of paracetamol was debated, with initial theories focusing on cyclooxygenase (COX) inhibition.[4] However, a growing body of evidence has established that paracetamol acts as a prodrug.[2] Following administration, a small fraction is deacetylated in the liver to p-aminophenol, which then crosses the blood-brain barrier.[5] Within the central nervous system (CNS), the enzyme fatty acid amide hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form AM404.[2][6]

This metabolic activation is central to its therapeutic effect. AM404 exhibits a distinct, COX-independent mechanism of action, primarily engaging with the endocannabinoid and vanilloid systems.[1][2] Its activity as a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel and as an inhibitor of endocannabinoid reuptake (increasing anandamide concentrations) contributes significantly to its antinociceptive properties.[1][3] More recent findings also demonstrate a peripheral mechanism involving the direct inhibition of pain-specific voltage-gated sodium channels (NaV1.7 and NaV1.8).[4][6]

Given this complex and multifaceted biological role, a thorough characterization of AM404's physicochemical properties is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing new, potentially more effective analgesic agents.

Diagram 1: Metabolic Activation of Paracetamol to AM404

Metabolic_Pathway cluster_liver Liver cluster_brain Brain (CNS) Paracetamol Paracetamol (N-(4-hydroxyphenyl)acetamide) p_Aminophenol p-Aminophenol Paracetamol->p_Aminophenol N-deacetylase AM404 AM404 (this compound) p_Aminophenol->AM404 FAAH + Arachidonic Acid

Caption: Metabolic pathway from Paracetamol to its active metabolite, AM404.

Chemical Identity and Physicochemical Data

The fundamental identity and properties of a compound dictate its behavior in both chemical and biological systems. The following table summarizes the key identifiers and quantitative physicochemical data for this compound.

PropertyValueSource(s)
IUPAC Name This compound[7]
CAS Number 93629-82-4[7][8]
Molecular Formula C₁₄H₁₄N₂O₂[7][8]
Molecular Weight 242.27 g/mol [8]
Appearance Off-White to Pink Solid[9]
Melting Point >159°C (with decomposition)[9][10]
Boiling Point 483.1 ± 25.0 °C (Predicted)[9]
Density 1.295 ± 0.06 g/cm³ (Predicted)[9]
pKa 10.74 ± 0.26 (Predicted)[9]
logP ~2.4[8]
Solubility DMSO (Slightly), Methanol (Slightly, Sonicated), Low in water[8][9]

In-Depth Analysis of Key Properties

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. For this compound, the reported melting point is above 159°C, with decomposition.[9][10] A sharp melting range is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.[11] The observation of decomposition highlights the compound's thermal lability, a crucial consideration for storage and handling.

Causality in Experimental Choice: The capillary method is the standard pharmacopeial technique for melting point determination due to its reproducibility and requirement for only a small amount of sample.[12] The use of a controlled heating rate (e.g., 1-2°C per minute) near the expected melting point is essential to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

Solubility

Solubility is a cornerstone of drug development, directly influencing a compound's formulation possibilities and bioavailability. AM404 is described as having low solubility in water but slight solubility in organic solvents like DMSO and methanol.[8][9] This profile is consistent with its predicted logP of ~2.4, indicating a predominantly lipophilic character.[8] Poor aqueous solubility can pose challenges for oral and intravenous formulations and may limit absorption from the gastrointestinal tract.

Causality in Experimental Choice: The shake-flask method is a gold-standard technique for determining equilibrium solubility. It involves agitating an excess of the solid compound in a solvent for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. Subsequent analysis of the supernatant by a quantitative method like HPLC provides a precise measure of the amount of dissolved solute. This method is considered trustworthy because it directly measures the saturated concentration under defined conditions.

Acidity Constant (pKa)

The pKa value defines the pH at which a molecule exists in an equal mixture of its protonated and deprotonated forms.[13] For AM404, the predicted pKa of 10.74 corresponds to the phenolic hydroxyl group.[9] This value is critical for predicting the compound's charge state in different physiological compartments. At physiological pH (~7.4), the phenolic group will be overwhelmingly in its neutral, protonated form, which facilitates crossing lipid membranes like the blood-brain barrier. The pKa dictates where a drug is likely to be absorbed and how it will be distributed throughout the body.[13]

Causality in Experimental Choice: Potentiometric titration is a robust and widely used method for pKa determination.[14][15] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The resulting titration curve reveals inflection points that correspond directly to the pKa values of the ionizable functional groups.[15] This method is self-validating as the shape of the curve provides a clear and direct measurement of the acid-base equilibrium. For sparingly soluble compounds, using a co-solvent system may be necessary.[13]

Spectral Properties

Spectroscopic analysis is indispensable for structural confirmation and quantification.

  • UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which is characteristic of molecules with chromophores (e.g., aromatic rings, conjugated systems). A UV-Vis spectrum of AM404 would be used to determine its wavelength of maximum absorbance (λmax), enabling its quantification in solution via the Beer-Lambert law.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a molecular "fingerprint" by measuring the vibrational frequencies of chemical bonds.[16] For AM404, one would expect to see characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the secondary amine and amide, the C=O stretch of the amide, and various C-C and C-H vibrations from the aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise atomic structure of an organic molecule. They provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for unambiguous structural assignment.

Authoritative Experimental Protocols

The following protocols are designed as self-validating systems, providing researchers with reliable methods for characterizing this compound.

Protocol: Melting Point Determination (Capillary Method)

This protocol adheres to the standard capillary method for determining the melting range of a crystalline organic solid.[12][17]

Diagram 2: Workflow for Melting Point Determination

Melting_Point_Workflow A Sample Preparation: Ensure sample is dry and finely powdered. B Capillary Loading: Pack 2-3 mm of sample into a capillary tube. A->B C Instrument Setup: Place capillary in heating block. B->C D Rapid Ramp (Optional): Quickly heat to ~15°C below expected MP. C->D E Controlled Ramp: Heat at a slow rate (1-2°C/min). D->E F Observation & Recording: Record T_initial (first liquid) and T_final (all liquid). E->F G Repeat: Perform at least two more determinations for consistency. F->G

Caption: Step-by-step workflow for the capillary melting point determination method.

Methodology:

  • Sample Preparation: Ensure the AM404 sample is completely dry and homogenous. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.[12] This ensures efficient and uniform heat transfer.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into a compact column 2-3 mm high at the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Initial Determination (Optional): For an unknown or new batch, perform a rapid determination by heating at a high rate (e.g., 10-15°C/min) to find an approximate melting range.[11]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary.

  • Controlled Heating: Begin heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, once the temperature is within 15°C of the expected melting point.

  • Observation and Recording: Observe the sample closely through the magnifying lens.

    • Record the initial melting point (T_initial) : The temperature at which the first drop of liquid appears.

    • Record the final melting point (T_final) : The temperature at which the last solid particle melts completely.

    • The melting range is the span between T_initial and T_final.

  • Validation: Repeat the determination at least two more times. Consistent results (within 1°C) validate the measurement.

Protocol: Solubility Determination (Qualitative & Semi-Quantitative)

This protocol provides a systematic approach to characterizing solubility in various solvents, a foundational step in pre-formulation studies.[18][19]

Methodology:

  • Solvent Selection: Prepare a panel of relevant solvents, including water, phosphate-buffered saline (PBS, pH 7.4), 0.1 M HCl, 0.1 M NaOH, methanol, and DMSO.[18]

  • Sample Preparation: Weigh approximately 5 mg of AM404 into separate, labeled glass vials for each solvent.

  • Solvent Addition: Add the selected solvent to a vial in incremental portions (e.g., starting with 0.1 mL).

  • Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Visually inspect for undissolved solid against a dark background.

  • Equilibration: Allow the mixture to stand at a controlled temperature (e.g., 25°C) for several minutes to observe if any material precipitates.

  • Classification:

    • If the solid dissolves completely after the first addition, it is classified as "Very Soluble" .

    • Continue adding solvent in known increments up to a total volume of 5 mL. Record the volume required to fully dissolve the solid.

    • If the solid remains undissolved after adding 5 mL, it can be classified as "Slightly Soluble" or "Insoluble" in that solvent.

  • Data Reporting: Report solubility semi-quantitatively (e.g., < 1 mg/mL, 1-10 mg/mL) or as the volume of solvent required to dissolve a known mass. For precise quantitative data, an equilibrium shake-flask method followed by HPLC analysis is required.

Protocol: pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the pKa of the phenolic group in AM404.[14][15]

Diagram 3: Workflow for Potentiometric pKa Determination

pKa_Workflow A 1. Calibrate pH Meter: Use standard buffers (pH 4, 7, 10). B 2. Prepare Sample Solution: Dissolve known mass of AM404 in co-solvent/water. A->B C 3. Initial pH Adjustment: Adjust solution to acidic pH (~2-3) with 0.1 M HCl. B->C D 4. Titration: Add 0.1 M NaOH in small, precise increments. C->D E 5. Record Data: Record pH after each addition, allowing reading to stabilize. D->E F 6. Plot & Analyze: Plot pH vs. Volume of NaOH added. E->F G 7. Determine pKa: Identify the pH at the half-equivalence point. F->G

Caption: Workflow for determining pKa values using potentiometric titration.

Methodology:

  • Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 7.0 and 10.0) that bracket the expected pKa.[14]

  • Solution Preparation:

    • Prepare a standardized titrant solution (e.g., 0.1 M NaOH).

    • Accurately weigh a sample of AM404 and dissolve it in a suitable solvent system. Due to its low water solubility, a co-solvent system (e.g., methanol-water or DMSO-water) may be required. The final concentration should be around 1-5 mM.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar.

  • Initial State: If titrating the acidic phenol, you will titrate with a base (NaOH). The starting pH should be low enough that the phenol is fully protonated.

  • Titration Process: Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[15]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point, where all the phenolic protons have been neutralized.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point).

Protocol: Spectroscopic Analysis (UV-Vis)

This protocol describes how to obtain a UV-Vis absorption spectrum.[20][21]

Methodology:

  • Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 20 minutes to ensure a stable output.[21]

  • Solvent Selection: Choose a UV-transparent solvent in which AM404 is soluble (e.g., methanol or ethanol). The solvent should not absorb in the same region as the analyte.

  • Sample Preparation: Prepare a dilute stock solution of AM404 of known concentration in the chosen solvent.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and perform a baseline scan across the desired wavelength range (e.g., 200-400 nm). This corrects for any absorbance from the solvent and the cuvette itself.[20][22]

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it approximately three-quarters full. Place it in the spectrophotometer.

  • Spectrum Acquisition: Run the scan. The instrument will plot absorbance (y-axis) versus wavelength (x-axis).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). This value is characteristic of the compound and is the optimal wavelength for quantitative analysis using a calibration curve.

Conclusion

This compound (AM404) is a pharmacologically vital metabolite whose efficacy is intrinsically linked to its physicochemical properties. Its lipophilic nature (logP ~2.4) and high pKa (~10.74) facilitate its transit into the central nervous system, where it exerts its primary analgesic effects.[8][9] However, its poor aqueous solubility presents a significant challenge for formulation and may impact its overall bioavailability from its parent drug, paracetamol. The data and protocols presented in this guide offer a robust framework for researchers in drug development to accurately characterize AM404 and similar molecules. A comprehensive understanding of these fundamental properties is not merely an academic exercise; it is a critical prerequisite for the rational design of next-generation analgesics with improved efficacy and safety profiles.

References

  • An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact.
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  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark (2024-04-23).
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  • Acetamide, N-[4-[(4-hydroxyphenyl)amino]phenyl]- 93629-82-4 wiki - Guidechem.
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An In-Depth Technical Guide to Early-Stage Research on N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the early-stage research and evaluation of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, a compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, physicochemical properties, proposed mechanism of action, and methodologies for its biological evaluation.

Introduction: The Rationale for Investigation

This compound, a structural analog of the widely used analgesic and antipyretic drug N-(4-hydroxyphenyl)acetamide (paracetamol or acetaminophen), has emerged as a molecule of interest for several compelling reasons.[1] Its structural similarity to paracetamol suggests the potential for similar analgesic and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] However, the addition of a 4-hydroxyphenylamino group introduces modifications to its physicochemical properties, such as hydrophobicity, which may alter its biological activity, metabolic profile, and potential for toxicity.[1]

Notably, this compound is recognized as an impurity in the synthesis of paracetamol, necessitating its synthesis and characterization for quality control purposes in the pharmaceutical industry.[2][3] Beyond its role as an impurity, the unique structural features of this compound present a scaffold for the development of novel therapeutic agents, including non-hepatotoxic analogs of paracetamol, as well as potential antimicrobial and anticancer compounds.[1] This guide delves into the foundational research required to explore the therapeutic potential of this intriguing molecule.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O₂[2]
Molecular Weight 242.27 g/mol [2]
CAS Number 93629-82-4[2]
Melting Point >159°C (decomposition)[4]
Predicted Boiling Point 483.1 ± 25.0 °C[4]
Predicted Density 1.295 ± 0.06 g/cm³[4]
Solubility Slightly soluble in DMSO and Methanol[4]
LogP ~2.4[1]

The increased hydrophobicity (LogP ~2.4) of this compound compared to paracetamol (LogP = 0.49) is a key differentiator that is expected to influence its biological activity and metabolic fate.[1]

Synthesis and Characterization: Establishing a Foundation

The synthesis of this compound is crucial for obtaining the pure compound required for rigorous biological and toxicological evaluation. While it can be formed as a byproduct in paracetamol synthesis, a targeted synthesis is necessary for dedicated research.

Synthetic Approach: Condensation Reaction

A common synthetic route involves the condensation of a 4-aminophenol derivative with a suitable acetylating agent. A plausible method is the reaction between 4-aminophenol and N-(4-acetylaminophenyl)-p-benzoquinone diimine. The following is a generalized protocol based on common organic synthesis techniques for similar compounds.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol in a suitable solvent such as ethanol.

  • Reagent Addition: Slowly add an equimolar amount of N-(4-acetylaminophenyl)-p-benzoquinone diimine to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

G cluster_synthesis Synthesis Workflow start Start: Dissolve 4-aminophenol in ethanol add_reagent Add N-(4-acetylaminophenyl) -p-benzoquinone diimine start->add_reagent reflux Reflux reaction mixture add_reagent->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and remove solvent monitor->workup Complete purify Purify by recrystallization or column chromatography workup->purify end_product End: Pure N-[4-[(4-Hydroxyphenyl) amino]phenyl]acetamide purify->end_product

Caption: Generalized workflow for the synthesis of the target compound.

Structural Characterization

Confirmation of the chemical structure and purity of the synthesized compound is paramount. A combination of spectroscopic techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and confirm the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, O-H, C=O (amide), and aromatic C-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the molecular structure.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[1]

Biological Evaluation: Uncovering Therapeutic Potential

The primary hypothesis for the biological activity of this compound is its ability to inhibit COX enzymes, leading to analgesic and antipyretic effects.[1]

Proposed Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] Inhibition of these enzymes is the established mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).

G cluster_pathway Prostaglandin Biosynthesis Pathway cluster_cox Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 catalyzed by Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted to Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Inflammation Inflammation Prostaglandins->Inflammation Target_Compound N-[4-[(4-Hydroxyphenyl)amino] phenyl]acetamide Target_Compound->COX1 Inhibits Target_Compound->COX2 Inhibits

Caption: Proposed mechanism of action via COX enzyme inhibition.

In Vitro Evaluation: COX Inhibition Assays

To quantify the inhibitory activity of the compound against COX-1 and COX-2, a colorimetric or fluorescent inhibitor screening assay is recommended.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes in a suitable assay buffer.

  • Compound Preparation: Prepare a dilution series of this compound and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO.

  • Reaction Mixture: In a 96-well plate, combine the assay buffer, heme cofactor, and the respective COX enzyme.

  • Inhibitor Incubation: Add the test compound or reference inhibitor to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Detection: After a defined incubation period, measure the production of prostaglandin (e.g., PGE₂) using a suitable detection method, such as an enzyme immunoassay (EIA) or a colorimetric probe.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

In Vivo Evaluation: Analgesic and Antipyretic Activity

To assess the potential therapeutic effects in a living system, established animal models of pain and fever should be employed.

Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesia)

This model is used to evaluate peripherally acting analgesics.

  • Animal Acclimatization: Acclimate male ICR mice to the testing environment.

  • Drug Administration: Administer this compound orally or intraperitoneally at various doses to different groups of mice. A vehicle control group and a positive control group (e.g., diclofenac) should be included.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a 20-minute period.

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing compared to the vehicle control group.

Experimental Protocol: Hot Plate Test (Analgesia)

This test is used to assess centrally mediated analgesia.

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Measurement: Determine the baseline latency for each mouse to respond to the thermal stimulus (e.g., paw licking or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., morphine) to different groups of mice.

  • Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the latency to respond.

  • Data Analysis: Compare the post-treatment latencies to the baseline values and to the control groups to determine the analgesic effect.

Experimental Protocol: Brewer's Yeast-Induced Pyrexia (Antipyresis)

  • Baseline Temperature: Record the baseline rectal temperature of Wistar rats.

  • Induction of Pyrexia: Induce fever by subcutaneously injecting a 15% suspension of Brewer's yeast.

  • Temperature Monitoring: Monitor the rectal temperature at regular intervals until a stable pyrexia is established (typically after 18 hours).

  • Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., paracetamol) orally.

  • Post-Treatment Temperature: Record the rectal temperature at various time points after drug administration (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Compare the reduction in rectal temperature in the treated groups to the control group.

Preliminary Safety and Toxicology Assessment

Given the known hepatotoxicity associated with paracetamol overdose, which is mediated by the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), it is crucial to conduct early-stage safety assessments of this compound.[5]

In Vitro Cytotoxicity Assay (e.g., LDH Assay):

  • Cell Lines: Use relevant cell lines, such as human hepatoma cells (e.g., HepG2).

  • Procedure: Expose the cells to increasing concentrations of the test compound and measure the release of lactate dehydrogenase (LDH), an indicator of cell death.

In Vivo Acute Toxicity Study:

  • Animal Model: Typically performed in mice or rats.

  • Procedure: Administer escalating doses of the compound and observe the animals for signs of toxicity and mortality over a 14-day period to determine the LD₅₀ (lethal dose for 50% of the animals).

  • Histopathology: At the end of the study, perform a histopathological examination of key organs, particularly the liver, to identify any signs of tissue damage.

Conclusion and Future Directions

This compound represents a promising starting point for further investigation in the field of medicinal chemistry. This guide has outlined the essential early-stage research required to systematically evaluate its potential as a therapeutic agent. The key next steps involve the execution of the described synthetic and biological protocols to generate robust, quantitative data.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To understand how structural modifications impact biological activity and safety.

  • Metabolism Studies: To identify the metabolic pathways and potential for the formation of reactive metabolites.

  • Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion characteristics of the compound.

Through a rigorous and systematic approach, the true therapeutic potential of this compound and its derivatives can be elucidated, potentially leading to the development of safer and more effective analgesic and antipyretic drugs.

References

  • Bazan, H. A., Bhattacharjee, S., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. (URL: [Link])

  • Paracetamol-impurities - Pharmaffiliates. (URL: [Link])

  • CAS No : 93629-82-4 | Product Name : this compound. (URL: [Link])

  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (URL: not available)
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL: not available)
  • Analgesic, Anti-inflammatory, and Anti-pyretic Activity - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide - Open Access Journals. (URL: [Link])

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed. (URL: [Link])

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (URL: [Link])

  • TABLE 2 Summary of in vitro COX inhibition assays IC 50 values reflect... - ResearchGate. (URL: [Link])

  • Table 2 Summary of in vitro COX inhibition assays. IC 50 values reflect... - ResearchGate. (URL: [Link])

  • Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC - NIH. (URL: [Link])

  • Vol.1.Issue.1.;2013 Bulletin of Pharmaceutical and Medical Sciences (BOPAMS) A Peer Reviewed International Journal [Link]. (URL: not available)

  • N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis of paracetamol by acetylation - The Royal Society of Chemistry. (URL: [Link])

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PubMed Central. (URL: [Link])

  • Journal of Medicinal Chemistry Vol. 46 No. 4 - ACS Publications. (URL: [Link])

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis | Semantic Scholar. (URL: [Link]

  • (PDF) N-(4-Hydroxyphenyl)acetamide - ResearchGate. (URL: [Link])

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Unveiling the Therapeutic Potential of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, a compound structurally related to the widely used analgesic and antipyretic drug paracetamol, presents an intriguing subject for therapeutic exploration. This technical guide provides a comprehensive overview of the current understanding of this molecule, with a primary focus on its hypothesized therapeutic targets. While definitive research on this specific compound is nascent, this document synthesizes available information, draws parallels from analogous structures, and outlines a strategic framework for future investigation. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a roadmap for elucidating the full therapeutic potential of this compound.

Introduction to this compound

This compound (CAS No. 93629-82-4) is a chemical entity that has been identified as an impurity of paracetamol. Its chemical structure, featuring a 4-hydroxyphenylamino moiety linked to a phenylacetamide group, suggests a potential for biological activity, drawing immediate comparisons to its parent compound. While commercially available for research purposes, the pharmacological profile of this compound remains largely uncharacterized in peer-reviewed literature.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
CAS Number 93629-82-4
Appearance Solid (presumed)
Solubility Data not readily available
LogP Data not readily available

The structural similarity to paracetamol, a known inhibitor of cyclooxygenase (COX) enzymes, forms the primary basis for the hypothesis that this compound may exert its effects through similar mechanisms.

Hypothesized Therapeutic Target: Cyclooxygenase (COX) Enzymes

The most plausible therapeutic targets for this compound, based on its structural analogy to paracetamol and related compounds, are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.

Mechanism of Action: A Postulated Model

It is hypothesized that this compound functions as an inhibitor of both COX-1 and COX-2.[1] The inhibition of these enzymes would lead to a reduction in prostaglandin synthesis, thereby producing analgesic and antipyretic effects.[1]

The following diagram illustrates the proposed mechanism of action:

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Fever Pain & Fever Prostaglandins->Pain_Fever Compound This compound Compound->COX_Enzymes Inhibition (Hypothesized)

Caption: Hypothesized COX Inhibition Pathway of the Compound.

Rationale for Investigation

The rationale for targeting COX enzymes with this compound is threefold:

  • Structural Analogy: The core N-acetyl-p-aminophenol (APAP) pharmacophore present in paracetamol is a known COX inhibitor.

  • Known Activity of Related Compounds: Numerous derivatives of N-(4-hydroxyphenyl)acetamide have been synthesized and evaluated for their analgesic and anti-inflammatory properties, often targeting COX enzymes.

  • Preliminary Information: At least one chemical supplier datasheet suggests that the mechanism of action for this compound is believed to involve COX inhibition.[1]

Future Directions and Recommended Experimental Workflows

The current understanding of this compound is rudimentary. To validate the hypothesized therapeutic targets and explore the full potential of this molecule, a systematic and rigorous experimental approach is required.

Target Validation: In Vitro Enzyme Inhibition Assays

The first and most critical step is to determine the direct inhibitory activity of the compound against COX-1 and COX-2 enzymes.

Experimental Protocol: COX-1 and COX-2 Inhibition Assay (Fluorometric)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for recombinant human COX-1 and COX-2.

  • Materials:

    • Recombinant human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe.

    • This compound (test compound).

    • Celecoxib (selective COX-2 inhibitor, positive control).

    • Ibuprofen (non-selective COX inhibitor, positive control).

    • Assay buffer (e.g., Tris-HCl).

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound and positive controls in assay buffer.

    • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add the serially diluted test compound or controls to the respective wells.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of arachidonic acid and ADHP.

    • Immediately measure the fluorescence kinetics over a period of time (e.g., 10 minutes) using a microplate reader (Excitation/Emission ~535/590 nm).

    • Calculate the rate of reaction for each well.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC₅₀ value using a suitable non-linear regression model.

The following diagram outlines the experimental workflow:

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare Serial Dilutions of Test Compound & Controls Add_Reagents Add Reagents to 96-well Plate Prep_Compound->Add_Reagents Prep_Enzyme Prepare Enzyme and Substrate Solutions Prep_Enzyme->Add_Reagents Incubate Incubate for Inhibitor Binding Add_Reagents->Incubate Initiate_Reaction Initiate Reaction with Substrate/Probe Mix Incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetics Initiate_Reaction->Measure_Fluorescence Calculate_Inhibition Calculate Percentage Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: Workflow for In Vitro COX Inhibition Assay.

Cellular Assays for Target Engagement

Following in vitro validation, it is essential to assess the compound's activity in a cellular context to understand its membrane permeability and engagement with intracellular targets.

Experimental Protocol: Prostaglandin E₂ (PGE₂) Immunoassay in LPS-stimulated Macrophages

  • Objective: To measure the inhibition of PGE₂ production by this compound in a cellular model of inflammation.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Seed cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE₂ production.

    • After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Quantify the concentration of PGE₂ in the supernatant using a commercially available ELISA kit.

    • Determine the IC₅₀ for the inhibition of PGE₂ production.

Exploring Off-Target Effects and Alternative Mechanisms

Given the limited information, it is prudent to investigate potential off-target effects and alternative mechanisms of action. The structural relationship to paracetamol suggests that other pathways associated with paracetamol's activity could be explored. These include:

  • Transient Receptor Potential Vanilloid 1 (TRPV1) activation: A known target of the paracetamol metabolite AM404.

  • Fatty Acid Amide Hydrolase (FAAH) inhibition: Another target of AM404.

  • Serotonergic pathways: Paracetamol is known to modulate descending serotonergic pathways involved in pain perception.

A broad-based pharmacological screen using commercially available services could be a cost-effective initial step to identify unexpected activities and guide further research.

Conclusion and Future Perspectives

This compound is a molecule of interest at the intersection of known analgesic pharmacology and novel chemical space. The primary hypothesis, centered on the inhibition of COX enzymes, provides a logical and actionable starting point for its therapeutic evaluation. Rigorous in vitro and cellular assays are paramount to validating this hypothesis and quantifying the compound's potency and selectivity.

Future research should not be limited to COX inhibition. A comprehensive understanding of the compound's pharmacology will require an open-minded approach to exploring other potential targets and pathways. Should this compound demonstrate a favorable activity and safety profile, it could represent a novel lead compound for the development of new analgesics and anti-inflammatory agents. The technical guide presented here offers a structured framework to embark on this exciting journey of discovery.

References

Sources

The Enduring Enigma of a Ubiquitous Analgesic: A Technical Guide to N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, a compound more commonly known by its non-proprietary names paracetamol and acetaminophen, stands as one of the most widely utilized analgesic and antipyretic agents globally.[1] Despite its century-and-a-half-long history and apparent simplicity, the precise mechanisms underpinning its therapeutic effects remain a subject of intense scientific scrutiny. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, charting the journey from its initial synthesis to contemporary understanding of its multifaceted pharmacology. We will delve into its historical context, explore detailed synthesis and purification protocols, elucidate modern analytical techniques for its characterization, and dissect the intricate signaling pathways through which it exerts its effects.

A Serendipitous Discovery and a Century of Rediscovery

The narrative of this compound begins not with a targeted drug discovery program, but with the exploratory spirit of 19th-century organic chemistry. The first synthesis is credited to the American chemist Harmon Northrop Morse at Johns Hopkins University in 1877.[2][3] Morse accomplished this through the reduction of p-nitrophenol using tin in glacial acetic acid.[2][3]

However, it was the clinical pharmacologist Joseph von Mering who first administered the compound to humans in 1887 and published his findings in 1893.[2][3][4][5] Von Mering's initial assessment, however, incorrectly suggested a slight tendency to cause methemoglobinemia, a side effect associated with a related aniline derivative, acetanilide.[3] This observation led to the compound being largely overlooked in favor of phenacetin, another aniline derivative that Bayer would successfully market.[3][6]

For nearly half a century, this compound remained in relative obscurity. Its "rediscovery" in the 1940s was a pivotal moment in pharmaceutical history. Researchers, including David Lester, Leon Greenberg, Bernard Brodie, and Julius Axelrod, demonstrated that paracetamol was the major and active metabolite of both acetanilide and phenacetin in humans.[3][7] Crucially, they established that paracetamol exerted the analgesic effects of its precursors without the same level of toxicity.[3][7] This newfound understanding of its favorable safety profile paved the way for its commercial introduction in the United States in 1950 and its subsequent global adoption as a first-line treatment for mild to moderate pain and fever.[5]

Synthesis and Purification: From Benchtop to Industrial Scale

The synthesis of this compound is a cornerstone of introductory organic chemistry and a well-established industrial process. The most common laboratory preparation involves the acetylation of p-aminophenol with acetic anhydride.

Laboratory-Scale Synthesis Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Experimental Protocol: Acetylation of p-Aminophenol

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5.45 g (0.05 mol) of p-aminophenol to 15 mL of water.

  • Addition of Acetic Anhydride: While stirring, add 6.0 mL (0.063 mol) of acetic anhydride to the suspension.

  • Heating and Reaction: Gently heat the mixture under reflux for 15-20 minutes. The reaction is exothermic and the p-aminophenol will dissolve.

  • Crystallization: Remove the flask from the heat source and cool it in an ice bath to induce crystallization. If crystallization does not occur spontaneously, scratching the inside of the flask with a glass rod can initiate the process.

  • Isolation of Crude Product: Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove any soluble impurities.

  • Drying: Dry the crude product in a desiccator or a low-temperature oven.

Causality Behind Experimental Choices:

  • Acetic Anhydride as Acetylating Agent: Acetic anhydride is a highly effective and readily available acetylating agent. Its reaction with the amino group of p-aminophenol is rapid and generally high-yielding.

  • Water as Solvent: Water is a green and economical solvent for this reaction. Although p-aminophenol has limited solubility in cold water, it dissolves upon heating and reaction with acetic anhydride.

  • Reflux: Heating under reflux ensures that the reaction proceeds at a constant, elevated temperature without loss of solvent, thereby increasing the reaction rate.

  • Ice Bath Cooling: Rapid cooling in an ice bath significantly decreases the solubility of the product, maximizing the yield of crystallized N-[4-[(4--Hydroxyphenyl)amino]phenyl]acetamide.

Purification of this compound

The crude product often contains colored impurities arising from the oxidation of the p-aminophenol starting material.[1] Recrystallization is the primary method for purification.

Experimental Protocol: Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot water (approximately 20 mL per gram of crude product). The compound's solubility is significantly higher in hot water compared to cold water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. The activated charcoal will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities. This step must be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete the crystallization of the purified product.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.

Industrial Manufacturing Considerations

While the fundamental chemistry remains the same, industrial synthesis of this compound prioritizes efficiency, cost-effectiveness, and environmental considerations. Key differences from laboratory-scale synthesis include:

  • Alternative Starting Materials: Some industrial processes utilize nitrobenzene as a starting material, which is first reduced to p-aminophenol.[2]

  • Catalysis: Catalytic methods, such as the use of pyridine, can be employed to accelerate the acetylation reaction.

  • Solvent Selection: While water is used, other solvent systems may be employed to optimize yield and purity.

  • Green Chemistry Approaches: Modern industrial syntheses increasingly focus on greener alternatives, such as solvent-free reactions or the use of less hazardous reagents.

Diagram of the Laboratory Synthesis Workflow

G cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification p_aminophenol p-Aminophenol in Water reflux Heat under Reflux (15-20 min) p_aminophenol->reflux acetic_anhydride Acetic Anhydride acetic_anhydride->reflux cooling Cool in Ice Bath reflux->cooling filtration1 Vacuum Filtration cooling->filtration1 crude_product Crude Product filtration1->crude_product hot_water Dissolve in Hot Water crude_product->hot_water activated_charcoal Add Activated Charcoal (Optional) hot_water->activated_charcoal hot_filtration Hot Filtration activated_charcoal->hot_filtration cool_crystallize Cool and Crystallize hot_filtration->cool_crystallize filtration2 Vacuum Filtration cool_crystallize->filtration2 pure_product Pure this compound filtration2->pure_product

Caption: Workflow for the laboratory synthesis and purification of this compound.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount in pharmaceutical applications. A suite of analytical techniques is employed for this purpose.

Analytical Technique Purpose Key Parameters and Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Reverse-phase columns (e.g., C18) are commonly used. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. Detection is often performed using a UV detector at approximately 245 nm.
Melting Point Identification and purity assessment.Pure this compound has a sharp melting point in the range of 169-171°C. Impurities will typically broaden and depress this range.
Infrared (IR) Spectroscopy Functional group identification.Characteristic peaks include a broad O-H stretch (phenol) around 3300 cm⁻¹, an N-H stretch (amide) around 3150 cm⁻¹, a C=O stretch (amide) around 1650 cm⁻¹, and C-N stretching and N-H bending bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.¹H NMR will show distinct signals for the aromatic protons, the amide proton, the phenolic proton, and the methyl protons. ¹³C NMR will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
Mass Spectrometry (MS) Molecular weight determination and impurity identification.Provides the molecular ion peak corresponding to the molecular weight of the compound (242.27 g/mol for the nominal mass of the specified isotopic composition). Fragmentation patterns can help identify impurities.

The Multifaceted Mechanism of Action

The seemingly simple therapeutic effects of this compound belie a complex and not fully elucidated mechanism of action. It is now understood that its analgesic and antipyretic properties arise from a combination of central and peripheral effects mediated through multiple signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

For a long time, the primary mechanism of action was thought to be the inhibition of COX enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). However, this compound exhibits weak anti-inflammatory activity. The current understanding is that it acts as a weak, reversible, and non-competitive inhibitor of both COX-1 and COX-2. Its inhibitory activity is more potent in the central nervous system (CNS) where the peroxide tone is low, which may explain its analgesic and antipyretic effects without significant peripheral anti-inflammatory action.

The Endocannabinoid System and the Role of AM404

A significant breakthrough in understanding the mechanism of this compound came with the discovery of its active metabolite, N-arachidonoylphenolamine (AM404), in the brain.[1] The parent compound undergoes deacetylation in the liver to form p-aminophenol. In the brain, p-aminophenol is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404.[1]

AM404 is a multifaceted molecule that:

  • Acts as an agonist at the transient receptor potential vanilloid 1 (TRPV1) receptor.

  • Inhibits the reuptake of the endocannabinoid anandamide, thereby increasing its synaptic concentration.

  • Exhibits weak agonistic activity at cannabinoid receptors CB1 and CB2.[1]

The activation of the endocannabinoid system is now considered a major contributor to the analgesic effects of this compound.

Modulation of the TRPV1 and Serotonergic Pathways

The activation of TRPV1 receptors in the brain by AM404 is believed to play a crucial role in the analgesic cascade.[6] This activation can lead to the modulation of descending serotonergic pathways, which are known to inhibit pain signals in the spinal cord.

Diagram of the Proposed Mechanism of Action

G cluster_periphery Periphery cluster_cns Central Nervous System (Brain) paracetamol_p This compound (Paracetamol) p_aminophenol p-Aminophenol paracetamol_p->p_aminophenol Deacetylation (Liver) p_aminophenol_cns p-Aminophenol p_aminophenol->p_aminophenol_cns Crosses Blood-Brain Barrier faah FAAH p_aminophenol_cns->faah arachidonic_acid Arachidonic Acid arachidonic_acid->faah am404 AM404 faah->am404 trvp1 TRPV1 Receptor am404->trvp1 Activates cb1 CB1 Receptor am404->cb1 Weakly Activates anandamide_reuptake Anandamide Reuptake am404->anandamide_reuptake Inhibits serotonergic_pathway Descending Serotonergic Pathway trvp1->serotonergic_pathway Modulates analgesia Analgesia serotonergic_pathway->analgesia

Caption: Proposed signaling pathway for the central analgesic effects of this compound.

Conclusion

From its serendipitous synthesis in the late 19th century to its current status as a globally recognized essential medicine, the journey of this compound is a testament to the continuous evolution of scientific understanding. While its primary synthetic routes are well-established, the intricate details of its mechanism of action continue to be unveiled, highlighting the complex interplay between its metabolites and various signaling pathways within the central nervous system. For researchers and drug development professionals, N-[4-[(4--Hydroxyphenyl)amino]phenyl]acetamide serves not only as a vital therapeutic agent but also as a compelling case study in pharmacodynamics, reminding us that even the most familiar compounds can hold profound scientific secrets.

References

  • Paracetamol - Wikipedia. Available from: [Link]

  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American journal of therapeutics, 12(1), 46-55. Available from: [Link]

  • History of Paracetamol | How It's Made | The Science Blog - ReAgent Chemicals. (2023, December 6). Available from: [Link]

  • Harmon Northrop Morse - Wikipedia. Available from: [Link]

  • Jóźwiak-Bebenista, M., & Nowak, J. Z. (2014). Paracetamol (acetaminophen): a familiar drug with an unexplained mechanism of action. Pharmacological reports, 66(1), 1-13. Available from: [Link]

  • History and Interaction of Parcetamol - Hilaris Publisher. (2021, July 30). Available from: [Link]

  • Prescott, L. F. (2000). Paracetamol: past, present, and future. American journal of therapeutics, 7(2), 143-147. Available from: [Link]

  • Paracetamol book | Background information | Resource - RSC Education. Available from: [Link]

  • How One Discovery Changed Medicine: The Rise of Acetaminophen - YouTube. (2025, May 13). Available from: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Comprehensive Analytical Strategies for N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (CAS No. 93629-82-4) is an aromatic amine and acetamide derivative with structural similarities to N-(4-hydroxyphenyl)acetamide (Acetaminophen/Paracetamol).[1][2] Its role in pharmaceutical development and chemical synthesis necessitates robust and reliable analytical methods for its identification, quantification, and characterization. This compound may arise as a synthesis intermediate, a related substance, or a target molecule in medicinal chemistry research.[1] The presence of multiple functional groups—a secondary amine, a phenolic hydroxyl, and an amide—provides several handles for analytical interrogation but also presents challenges in achieving specificity and stability.

This document provides a comprehensive guide to the state-of-the-art analytical methodologies for this compound. We move beyond simple procedural lists to explain the underlying scientific principles and rationale, ensuring that researchers can not only replicate these methods but also adapt them to their specific analytical challenges. The protocols herein are designed to be self-validating, forming a cornerstone for quality control, impurity profiling, and structural elucidation in both research and regulated environments.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development. The table below summarizes key physicochemical data for this compound.

PropertyValueSource(s)
CAS Number 93629-82-4[1][3][4]
Molecular Formula C₁₄H₁₄N₂O₂[1][3][4]
Molecular Weight 242.27 g/mol [1][3]
IUPAC Name N-[4-(4-hydroxyanilino)phenyl]acetamide[1]
Melting Point >159°C (decomposes)[4][5]
LogP (calculated) ~2.4[1]
Purity (typical) >95% (HPLC)[2]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone technique for the separation and quantification of this compound due to its moderate polarity and UV-active aromatic rings. The choice of stationary phase, mobile phase composition, and detector settings are critical for achieving optimal resolution, sensitivity, and peak symmetry.

Causality in Method Design:
  • Stationary Phase: A C18 (octadecylsilane) column is the preferred choice. Its nonpolar nature provides strong hydrophobic interactions with the phenyl rings of the analyte, ensuring adequate retention and separation from more polar impurities.[1]

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a standard mobile phase for RP-HPLC, offering good solvating power and UV transparency.[1][6] ACN is generally favored over methanol as it provides lower backpressure and often better peak shape for aromatic compounds.

  • pH Control: The inclusion of a modifier like formic or phosphoric acid is crucial. It protonates residual silanols on the silica backbone, minimizing peak tailing. Furthermore, maintaining a consistent acidic pH (typically 2.5-3.5) suppresses the ionization of the phenolic hydroxyl group, leading to a single, sharp chromatographic peak and improved retention. For mass spectrometry (MS) detection, a volatile acid like formic acid is mandatory.[6][7]

  • Detection: The conjugated aromatic system of the molecule results in strong UV absorbance. A detection wavelength of 254 nm is effective as it is a common output for mercury lamps and provides a good response for many aromatic compounds.[1]

Protocol 1: Isocratic RP-HPLC for Routine Quantification

This method is optimized for rapid and routine analysis where the primary goal is to quantify the main component.

Instrumentation and Parameters:

ParameterSpecification
HPLC System Standard analytical HPLC with UV/Vis Detector
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Expected Retention Time ~8.2 minutes (dependent on exact system and column)[1]

Step-by-Step Methodology:

  • Mobile Phase Preparation: Carefully mix 600 mL of HPLC-grade acetonitrile with 400 mL of ultrapure water. Add 1.0 mL of concentrated phosphoric acid and degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a target concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions. Identify the analyte peak by comparing retention times.

  • Quantification: Construct a calibration curve using a series of standards of known concentrations to quantify the analyte in the sample.

Protocol 2: Gradient RP-HPLC for Impurity Profiling and MS-Compatibility

This gradient method is designed for separating the main component from potential impurities, which may have different polarities. The use of formic acid makes it directly compatible with mass spectrometry.

Instrumentation and Parameters:

ParameterSpecification
LC System UPLC or HPLC system coupled to a Mass Spectrometer
Column High-resolution C18 or Phenyl Column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temperature 50°C
Injection Volume 5-10 µL
UV Detection Diode Array Detector (DAD) scanning 200-400 nm

Gradient Program:

Time (min)% Mobile Phase B
0.05
3.095
5.095
5.15
7.05

Step-by-Step Methodology:

  • Solution Preparation: As described in Protocol 1, but using Mobile Phase A as the diluent.

  • System Equilibration: Equilibrate the column at the initial gradient conditions (5% B) for at least 5-10 column volumes.

  • Analysis: Inject the sample. The gradient will elute highly polar impurities first, followed by the main analyte, and finally any nonpolar impurities.

  • Data Acquisition: Collect both UV and MS data simultaneously. The UV spectrum can help in peak identification, while the MS data will provide mass confirmation.

Structural Confirmation: Mass Spectrometry and NMR Spectroscopy

While HPLC is excellent for separation and quantification, it provides limited structural information. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for unambiguous identification.

Workflow for Analyte Identification

G cluster_0 Separation & Quantification cluster_1 Structural Elucidation Sample Sample Preparation (Dissolution & Filtration) HPLC HPLC Separation (Protocol 1 or 2) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) Sample->NMR Purified Sample UV UV Detection (Quantification @ 254 nm) HPLC->UV MS Mass Spectrometry (Molecular Weight) HPLC->MS LC-MS Interface (ESI) MSMS Tandem MS (MS/MS) (Fragmentation Pattern) MS->MSMS G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD/LOQ Validation->LOD Robustness Robustness Validation->Robustness

Sources

Application Note: A Comprehensive Guide to the HPLC Analysis of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide. Recognizing the importance of this compound in various synthetic applications, this guide offers a comprehensive protocol, from method development rationale to full method validation and forced degradation studies, in accordance with International Council for Harmonisation (ICH) guidelines. This document is intended to serve as a practical resource for researchers and quality control analysts, ensuring reliable and accurate analysis.

Introduction

This compound is a chemical intermediate used in the synthesis of various materials, including those for lithographic plates.[1][2] Its chemical structure, incorporating both a phenolic hydroxyl group and an acetamide linkage to a diphenylamine core, presents unique analytical challenges. The presence of these functional groups dictates its chromatographic behavior and potential degradation pathways.

The accurate quantification and purity assessment of this compound are critical for ensuring the quality and consistency of downstream products. HPLC is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[3] This application note details a stability-indicating HPLC method developed and validated to separate this compound from its potential degradation products and process-related impurities.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 93629-82-4[1][4]
Molecular Formula C₁₄H₁₄N₂O₂[1][4]
Molecular Weight 242.27 g/mol [1][5]
Melting Point >159°C (decomposition)[1]
Solubility Slightly soluble in DMSO and Methanol; low solubility in water.[1][5]
Chemical Structure Chemical Structure of this compound

The chemical structure image is illustrative and sourced from publicly available data for educational purposes.

HPLC Method Development and Rationale

The development of this HPLC method was guided by the physicochemical properties of this compound, which contains both aromatic amine and phenolic moieties. A reverse-phase C18 column was selected due to its wide applicability and effectiveness in retaining moderately polar to nonpolar compounds.[6]

The mobile phase consists of a mixture of acetonitrile and water, with the addition of a small amount of formic acid. Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency. The addition of formic acid serves to control the ionization of the phenolic hydroxyl group, thereby ensuring a consistent retention time and improved peak shape.[7] A gradient elution is employed to ensure the timely elution of the main analyte while also allowing for the separation of potential, more or less polar, degradation products.

UV detection is utilized, as the aromatic rings in the molecule provide strong chromophores. The detection wavelength was selected after performing a UV scan of the analyte to identify the wavelength of maximum absorbance, ensuring high sensitivity.

Recommended Chromatographic Conditions
ParameterRecommended Conditions
HPLC System Quaternary Pump with Autosampler and Diode Array Detector (DAD) or UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.08020
15.02080
20.02080
20.18020
25.08020

Experimental Protocols

Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and prepare a solution in the diluent to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (80% A: 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the working standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Diluent (ACN:Water 50:50) B Prepare Standard Stock Solution A->B D Prepare and Filter Sample Solution A->D C Prepare Working Standard Solutions B->C G Inject Standards C->G H Inject Samples D->H E System Equilibration F Inject Blank E->F F->G G->H I Construct Calibration Curve G->I J Quantify Analyte in Samples H->J I->J

Caption: Workflow for HPLC analysis of N-[4-[(4--Hydroxyphenyl)amino]phenyl]acetamide.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines.[8][9] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation Summary (Illustrative)
ParameterResults and Observations
Specificity The method demonstrated excellent specificity. The peak for this compound was well-resolved from degradation products generated during forced degradation studies, with no interference from the diluent or excipients.
Linearity & Range The calibration curve was linear over the concentration range of 1-100 µg/mL, with a correlation coefficient (r²) > 0.999.
Accuracy The recovery of the analyte from spiked samples was within 98-102%, indicating high accuracy.
Precision The relative standard deviation (RSD) for replicate injections of the standard was less than 2%, demonstrating good precision for the instrument and the method.
LOD & LOQ The LOD and LOQ were determined to be approximately 0.1 µg/mL and 0.3 µg/mL, respectively, indicating high sensitivity.
Robustness The method proved to be robust with minor, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Forced Degradation Studies

Forced degradation studies were conducted to establish the stability-indicating nature of the HPLC method, as per ICH guideline Q1A(R2).[10][11] These studies help to identify potential degradation products and pathways.

Protocol for Forced Degradation

A solution of this compound (at a concentration of 100 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept at 105 °C for 48 hours.

  • Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.

After exposure, the solutions were neutralized (if necessary) and diluted to the target concentration for HPLC analysis.

Forced Degradation Results (Illustrative)
Stress Condition% DegradationObservations
Acid Hydrolysis ~15%A major degradation peak was observed at a shorter retention time.
Base Hydrolysis ~20%Multiple degradation peaks were observed, indicating a more complex degradation pathway.
Oxidative Degradation ~10%A distinct degradation product was formed.
Thermal Degradation <5%The compound showed good stability under thermal stress.
Photolytic Degradation ~8%Minor degradation was observed, suggesting some light sensitivity.

The HPLC method was able to successfully separate the main peak of this compound from all the degradation products formed under these stress conditions, confirming its stability-indicating capability.

Forced_Degradation_Workflow cluster_stress Stress Conditions Analyte This compound Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Analyte->Base Oxidation Oxidative (3% H2O2, RT) Analyte->Oxidation Thermal Thermal (105°C, Solid) Analyte->Thermal Photo Photolytic (UV light, 254nm) Analyte->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity and Resolution of Degradants Analysis->Evaluation

Caption: Workflow for the forced degradation study.

Conclusion

This application note presents a specific, accurate, and robust stability-indicating HPLC method for the analysis of this compound. The detailed protocols for method execution, validation, and forced degradation studies provide a comprehensive guide for researchers and quality control professionals. This method is well-suited for routine analysis and purity assessment in industrial and research settings.

References

  • ACS Publications. (n.d.). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Retrieved from [Link]

  • PubMed. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius' Journal of Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Springer. (n.d.). HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(4-((4-((4-Hydroxyphenyl)amino)phenyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • National Institutes of Health. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-hydroxyphenyl)acetamide;phenol. Retrieved from [Link]

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Introduction: The Analytical Imperative for N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

This compound, a chemical entity with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol , represents a class of compounds of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring both acetamide and substituted phenylamine moieties, makes it a valuable intermediate or a potential analog of well-known active pharmaceutical ingredients (APIs), such as Paracetamol (N-(4-hydroxyphenyl) acetamide).[3][4] In the rigorous landscape of drug discovery and quality control, the unambiguous confirmation of a molecule's identity, purity, and structure is paramount.[5]

Spectroscopic techniques are the cornerstone of this analytical process, offering a non-destructive and highly informative window into the molecular world.[6][7] This guide provides a comprehensive, in-depth exploration of the spectroscopic analysis of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond mere procedural lists to explain the causality behind experimental choices and the logic of data interpretation. We will delve into the four primary spectroscopic methods—UV-Visible, FT-IR, NMR, and Mass Spectrometry—providing not only step-by-step protocols but also the expert insights needed to preempt challenges and interpret results with confidence.

UV-Visible (UV-Vis) Spectroscopy: Quantifying the Chromophore

UV-Vis spectroscopy is a powerful and accessible technique for quantifying compounds with chromophores—parts of a molecule that absorb light in the ultraviolet or visible regions.[6] The conjugated system of aromatic rings in this compound makes it an ideal candidate for this analysis.

Principle of Analysis

The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[8] In arylamines, the interaction between the lone pair of electrons on the nitrogen atom and the pi electron system of the aromatic ring shifts the absorption to longer wavelengths compared to unsubstituted benzene.[9] This allows for both qualitative identification (by determining the wavelength of maximum absorbance, λmax) and precise quantification.[8]

Expert Insights & Causality
  • Solvent Selection: The choice of solvent is critical. Protic solvents like methanol or ethanol are common, but one must ensure the compound is fully soluble and does not react. The solvent's UV cutoff must be below the analyte's λmax.

  • The Influence of pH: The phenolic hydroxyl (-OH) group and the secondary amine (-NH-) are ionizable. Altering the pH of the solution will change the electronic structure of the molecule and, consequently, its UV spectrum. An alkaline medium will deprotonate the phenol, typically causing a bathochromic shift (a shift to a longer wavelength), which can be used to enhance selectivity and sensitivity.[10] This pH-dependent shift is a key validation parameter for this specific molecule.

Protocol for UV-Vis Analysis
  • Preparation of Stock Solution: Accurately weigh approximately 25 mg of this compound and dissolve it in a 100 mL volumetric flask using methanol to create a 250 µg/mL stock solution.

  • Determination of λmax:

    • Dilute the stock solution with methanol to a concentration of approximately 10 µg/mL.

    • Scan the solution using a double-beam UV-Vis spectrophotometer from 400 nm to 200 nm against a methanol blank.

    • The wavelength at which the highest absorbance is recorded is the λmax. Aromatic amines typically show absorption in the 200-300 nm range.[9][11]

  • Quantitative Analysis (Calibration Curve):

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from 2 µg/mL to 20 µg/mL.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot serves as the calibration curve.

    • Measure the absorbance of the unknown sample (prepared in the same concentration range) and determine its concentration from the calibration curve.

Workflow for UV-Vis Spectroscopic Analysis

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Prepare Stock Soln. (e.g., 250 µg/mL) dilutions Create Serial Dilutions (2-20 µg/mL) stock->dilutions scan Scan for λmax (200-400 nm) dilutions->scan measure Measure Absorbance at λmax scan->measure calibrate Plot Calibration Curve (Abs vs. Conc) measure->calibrate quantify Quantify Unknown Sample calibrate->quantify

Caption: Workflow for quantitative analysis using UV-Vis spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping Functional Groups

FT-IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule.[5][12] It provides a molecular "fingerprint" by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principle of Analysis

Specific bonds and functional groups vibrate at characteristic frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An FT-IR spectrum is a plot of this absorption versus wavenumber (cm⁻¹), revealing the presence of groups like O-H, N-H, C=O, C-N, and aromatic rings.[7]

Expert Insights & Causality

For this compound, the spectrum is expected to be rich with information:

  • O-H and N-H Region (3500-3200 cm⁻¹): Expect a broad peak for the phenolic O-H stretch due to hydrogen bonding. The N-H stretching vibrations from the secondary amine and the amide group will also appear in this region, often as sharper peaks superimposed on the O-H band. Secondary amines typically show one N-H stretch absorption.[9]

  • C=O Stretch (Amide I Band, ~1670-1640 cm⁻¹): This is one of the most intense and reliable peaks in the spectrum, corresponding to the carbonyl stretching vibration of the acetamide group. Its exact position can indicate the degree of hydrogen bonding.[13]

  • N-H Bend (Amide II Band, ~1600-1500 cm⁻¹): This band arises from a combination of N-H bending and C-N stretching and is characteristic of secondary amides.

  • Aromatic Region (~1600-1450 cm⁻¹): Several sharp peaks will be present due to C=C stretching vibrations within the two phenyl rings.

  • Fingerprint Region (<1400 cm⁻¹): This complex region will contain C-N stretching vibrations of the aromatic amine and amide, as well as C-O stretching of the phenol.[9] Critically, strong bands from out-of-plane C-H bending in the 900-650 cm⁻¹ range can help confirm the 1,4- (para) substitution pattern on the aromatic rings.

Protocol for FT-IR Analysis (ATR Method)

The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample preparation.

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation: Analyze the resulting spectrum, identifying the key absorption bands and assigning them to the corresponding functional groups.

Expected FT-IR Data Summary
Wavenumber (cm⁻¹)AssignmentExpected Appearance
~3400 - 3200O-H (phenol) & N-H (amine, amide) stretchBroad and strong
~3100 - 3000Aromatic C-H stretchMedium, sharp
~2950 - 2850Aliphatic C-H stretch (methyl)Weak, sharp
~1660C=O stretch (Amide I)Very strong, sharp
~1540N-H bend (Amide II)Strong, sharp
~1600, 1510, 1450Aromatic C=C ring stretchMedium to strong, sharp
~1370C-H bend (methyl)Medium
~1250Aromatic C-N stretch & C-O stretchStrong
~830Aromatic C-H out-of-plane bend (para)Strong, characteristic
Workflow for FT-IR Spectroscopic Analysis

FTIR_Workflow cluster_prep Sample & Instrument Prep cluster_analysis Data Acquisition cluster_data Data Interpretation clean Clean ATR Crystal background Acquire Background Spectrum clean->background sample Apply Solid Sample to Crystal background->sample scan Initiate Scan (Co-add 16-32 scans) sample->scan assign Assign Peaks to Functional Groups scan->assign confirm Confirm Structure & Fingerprint Region assign->confirm

Caption: Workflow for structural analysis using FT-IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound.[6] It provides information on the chemical environment, connectivity, and stereochemistry of atoms, primarily ¹H (proton) and ¹³C.

Principle of Analysis

NMR operates on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. This resonance frequency, called the chemical shift (δ), is highly sensitive to the local electronic environment, allowing differentiation of atoms within a molecule.

Expert Insights & Causality: ¹H and ¹³C NMR
  • Solvent Choice: A deuterated solvent is required. DMSO-d₆ is an excellent choice for this molecule because it will solubilize the compound and its residual water peak does not obscure key signals. Importantly, labile protons from -OH and -NH groups are readily observable in DMSO-d₆, whereas they might be exchanged away in solvents like D₂O or CD₃OD.

  • ¹H NMR Predictions:

    • Acetamide CH₃ (~2.0 ppm): A sharp singlet, integrating to 3 protons.

    • Aromatic Protons (~6.7-7.5 ppm): This will be the most complex region. Both rings are para-substituted. The protons on the hydroxyphenyl ring and the acetamide-bearing ring will likely appear as two distinct AA'BB' systems (appearing as two sets of doublets), each integrating to 2 protons. The exact shifts will depend on the electron-donating/withdrawing effects of the substituents.

    • Amine N-H (~8.0-9.0 ppm): A singlet, integrating to 1 proton. Its chemical shift can be concentration-dependent.

    • Amide N-H (~9.5-10.0 ppm): A singlet, integrating to 1 proton. Typically appears further downfield than the amine proton due to the electron-withdrawing effect of the adjacent carbonyl group.

    • Phenolic O-H (~9.0-9.5 ppm): A singlet, integrating to 1 proton. This peak can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH signal to disappear due to proton exchange.

  • ¹³C NMR Predictions: The molecule has 14 carbon atoms, but due to symmetry in the phenyl rings, fewer than 14 signals may be observed.

    • C=O Carbon (~168 ppm): The amide carbonyl carbon will be the most downfield signal.

    • Aromatic Carbons (115-155 ppm): Signals for 8 aromatic carbons are expected. The carbons attached to oxygen (C-O) and nitrogen (C-N) will be further downfield.

    • Methyl Carbon (~24 ppm): The acetamide methyl carbon will be the most upfield signal.

Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations) for unambiguous assignment.

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H signals to determine proton ratios.

    • Assign all ¹H and ¹³C signals to the corresponding atoms in the molecule.

Expected NMR Data Summary
Data TypeChemical Shift (δ, ppm)Assignment
¹H NMR ~9.7-NH-C=O (amide H)
~9.2-OH (phenolic H)
~8.5Ar-NH-Ar (amine H)
~6.7 - 7.5Aromatic protons (8H total, complex multiplets)
~2.0-CH₃ (methyl H)
¹³C NMR ~168C=O (amide carbonyl)
~115 - 155Aromatic carbons (8 signals expected)
~24-CH₃ (methyl carbon)
Workflow for NMR Spectroscopic Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Interpretation dissolve Dissolve 5-10 mg in ~0.7 mL DMSO-d6 proton Acquire 1H Spectrum dissolve->proton carbon Acquire 13C Spectrum proton->carbon two_d Acquire 2D Spectra (COSY, HSQC - Optional) carbon->two_d process Process Spectra two_d->process assign Assign Chemical Shifts, Integrals & Splitting process->assign elucidate Elucidate Final Structure assign->elucidate

Caption: Workflow for complete structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight and, with high-resolution instruments, the elemental formula of a compound.[5] It is highly sensitive and is often coupled with a separation technique like liquid chromatography (LC-MS).[12]

Principle of Analysis

MS involves ionizing a molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) or a related peak like the protonated molecule ([M+H]⁺) confirms the molecular weight. The fragmentation pattern of the ion provides additional structural clues.

Expert Insights & Causality
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is polar and prone to thermal degradation. ESI typically produces the protonated molecule, [M+H]⁺, in positive ion mode.

  • Expected Molecular Ion: With a molecular weight of 242.27, the primary peak in the mass spectrum (using ESI+) should be the [M+H]⁺ ion at m/z 243.1 . High-resolution MS (HRMS) would confirm the elemental formula C₁₄H₁₅N₂O₂⁺.

  • Fragmentation Pattern: Tandem MS (MS/MS) can be used to induce fragmentation. Key expected fragments would arise from:

    • Cleavage of the amide bond.

    • Loss of the acetyl group (CH₃CO), resulting in a fragment at m/z ~201.

    • Cleavage of the C-N bond of the secondary amine.

Protocol for LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • LC Separation (Optional but recommended for purity analysis): Inject the sample onto an HPLC system (e.g., with a C18 column) to separate it from any impurities before it enters the mass spectrometer.[1]

  • MS Data Acquisition:

    • Introduce the sample into the ESI source.

    • Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

    • Perform fragmentation analysis (MS/MS) on the m/z 243.1 precursor ion to obtain a fragment ion spectrum for structural confirmation.

  • Data Interpretation:

    • Confirm the molecular weight from the [M+H]⁺ peak.

    • Analyze the fragmentation pattern to corroborate the proposed structure.

Expected Mass Spectrometry Data
m/z Value (Positive ESI)Assignment
243.1[M+H]⁺: Protonated molecular ion (C₁₄H₁₅N₂O₂⁺)
201.1[M+H - C₂H₂O]⁺: Loss of ketene from the acetamide group
109.1Fragment corresponding to protonated 4-aminophenol moiety
Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation dissolve Prepare Dilute Soln. (~1 µg/mL in MeOH) inject Inject into LC-MS (ESI+ Mode) dissolve->inject full_scan Acquire Full Scan MS (Find [M+H]+) inject->full_scan msms Acquire MS/MS Scan (Fragment [M+H]+) full_scan->msms confirm_mw Confirm Molecular Weight msms->confirm_mw analyze_frag Analyze Fragmentation Pattern confirm_mw->analyze_frag

Caption: Workflow for molecular weight and structural confirmation by LC-MS.

Conclusion: A Synthesis of Spectroscopic Evidence

No single spectroscopic technique can provide a complete picture. The true power of this analytical approach lies in the integration of data from all four methods. UV-Vis provides quantitative information. FT-IR rapidly confirms the presence of all key functional groups. NMR delivers the definitive, high-resolution map of the molecular skeleton and proton environments. Finally, mass spectrometry validates the exact molecular weight and elemental composition. Together, these techniques form a self-validating system that provides incontrovertible proof of the identity, structure, and purity of this compound, meeting the rigorous standards required in pharmaceutical research and development.

References

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

  • American Pharmaceutical Review. (n.d.). Spectroscopy. [Link]

  • Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link]

  • Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link]

  • Srivastava, A. K., et al. (2019). Normal Modes, Molecular Orbitals and Thermochemical Analyses of 2,4 and 3,4 Dichloro Substituted Phenyl-N-(1,3-thiazol-2-yl)acetamides: DFT Study and FTIR Spectra. ResearchGate. [Link]

  • International Journal of Research and Analytical Reviews (IJRAR). (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Analyst (RSC Publishing). (1982). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. [Link]

  • PubChem. (n.d.). (4-Hydroxyphenyl)acetamide. [Link]

  • ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?[Link]

  • ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. [Link]

  • National Institutes of Health (NIH). (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions. [Link]

  • SIELC Technologies. (2018). N-(4-((4-((4-Hydroxyphenyl)amino)phenyl)amino)phenyl)acetamide. [Link]

  • Supporting Information. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. [Link]

  • Semantic Scholar. (2019). Spectroscopic and Quantum Computational Investigation of N ( 4-Hydroxyphenyl ) Acetamide. [https://www.semanticscholar.org/paper/Spectroscopic-and-Quantum-Computational-of-N-(-4-Bakkiyaraja-Jayasheela/352c6b415a772c672b0c3f59e6634220b22a07c0/figure/6]([Link]

  • PubMed. (2008). Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of acetamide adsorbed on support materials. [Link]

  • Smajlagic, A., et al. (n.d.). Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. [Link]

  • ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. [Link]

  • NIST WebBook. (n.d.). 4-Hydroxyphenylacetamide. [Link]

  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research. [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • SpectraBase. (n.d.). N-[4-(Hydroxymethyl)phenyl]acetamide. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum. [Link]

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Synthetic Protocols for N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, a diarylamine derivative, holds significant interest in medicinal chemistry and materials science. Its structural motif is present in various biologically active compounds and functional materials. This guide provides detailed, field-proven protocols for the synthesis of this target molecule, designed for researchers, scientists, and professionals in drug development. Beyond a mere recitation of steps, this document delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Two distinct and robust synthetic strategies are presented herein: a modern palladium-catalyzed Buchwald-Hartwig amination and a classical copper-catalyzed Ullmann condensation. Each protocol is detailed with step-by-step instructions, quantitative data, and visual workflows to facilitate successful execution in the laboratory.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering high yields and broad functional group tolerance under relatively mild conditions.[1][2] This protocol describes the coupling of 4-aminoacetanilide with 4-iodophenyl acetate, followed by deprotection of the acetylated phenol to yield the desired product.

Rationale for Method Selection

The Buchwald-Hartwig reaction is selected for its high efficiency and reliability in constructing diarylamine linkages.[1] The use of a protected phenol (4-iodophenyl acetate) prevents potential side reactions involving the free hydroxyl group. The palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the key C-N bond-forming step. A strong, non-nucleophilic base is employed to deprotonate the amine and generate the active nucleophile.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow Workflow for Buchwald-Hartwig Synthesis cluster_0 Step 1: C-N Coupling cluster_1 Step 2: Work-up and Deprotection cluster_2 Step 3: Purification A Combine 4-aminoacetanilide, 4-iodophenyl acetate, Pd catalyst, ligand, and base in a Schlenk flask B Degas the reaction mixture and backfill with an inert gas (e.g., Argon) A->B C Add anhydrous solvent (e.g., Toluene) B->C D Heat the reaction mixture with stirring (e.g., 100-110 °C) C->D E Monitor reaction progress (e.g., by TLC or LC-MS) D->E F Cool the reaction to room temperature and filter through Celite E->F G Concentrate the filtrate under reduced pressure F->G H Dissolve the residue in a suitable solvent (e.g., Methanol) G->H I Add a base (e.g., K2CO3) for deacetylation H->I J Stir at room temperature until deprotection is complete I->J K Neutralize the reaction mixture J->K L Extract the product with an organic solvent (e.g., Ethyl Acetate) K->L M Dry the organic layer and concentrate L->M N Purify the crude product by column chromatography M->N O Characterize the final product N->O

Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
4-Aminoacetanilide150.181.01.0150 mg
4-Iodophenyl acetate262.051.11.1288 mg
Pd(OAc)₂224.500.020.024.5 mg
XPhos476.650.040.0419 mg
K₃PO₄212.272.02.0425 mg
Toluene---5 mL
Methanol---10 mL
K₂CO₃138.213.03.0415 mg
Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add 4-aminoacetanilide (150 mg, 1.0 mmol), 4-iodophenyl acetate (288 mg, 1.1 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the filter cake with additional ethyl acetate (2 x 10 mL).

  • Concentration: Concentrate the combined filtrates under reduced pressure to obtain the crude intermediate, N-[4-[(4-acetoxyphenyl)amino]phenyl]acetamide.

  • Deprotection: Dissolve the crude intermediate in methanol (10 mL) and add potassium carbonate (415 mg, 3.0 mmol).

  • Stirring: Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Purification: Once the reaction is complete, neutralize the mixture with 1 M HCl (aq). Remove the methanol under reduced pressure. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, thioethers, and amines, utilizing a copper catalyst.[3][4] While often requiring higher temperatures than palladium-catalyzed methods, modern advancements with the use of ligands have made it a more viable and cost-effective alternative.[5] This protocol details the direct coupling of N-(4-aminophenyl)acetamide with 4-iodophenol.

Rationale for Method Selection

The Ullmann condensation is a robust and economical choice for the synthesis of diarylamines, particularly on a larger scale where the cost of palladium can be a significant factor.[4] The use of copper(I) iodide as the catalyst and a ligand such as N,N'-dimethylethylenediamine helps to facilitate the reaction at a lower temperature than traditional Ullmann conditions. A strong inorganic base is used to deprotonate the phenol and the amine.

Experimental Workflow Diagram

Ullmann_Workflow Workflow for Ullmann Condensation Synthesis cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine N-(4-aminophenyl)acetamide, 4-iodophenol, CuI, ligand, and base in a reaction vessel B Add a high-boiling polar solvent (e.g., DMF or Dioxane) A->B C Flush the vessel with an inert gas B->C D Heat the reaction mixture with stirring (e.g., 110-130 °C) C->D E Maintain the reaction for an extended period (e.g., 24-48 hours) D->E F Monitor the reaction by TLC or LC-MS E->F G Cool the reaction mixture and dilute with water F->G H Extract the product with an organic solvent (e.g., Ethyl Acetate) G->H I Wash the organic layer to remove solvent and impurities H->I J Dry, concentrate, and purify by column chromatography I->J K Characterize the final product J->K

Sources

Application Notes and Protocols for N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Compound at the Crossroads of Analgesic Research and Process Chemistry

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, a structural analogue and known process impurity of N-(4-hydroxyphenyl)acetamide (acetaminophen), presents a unique subject of study for researchers in drug discovery and development.[1][2][3] With the ever-present need for novel non-opioid analgesics that circumvent the dose-limiting hepatotoxicity of widely used drugs like acetaminophen, the evaluation of related structures is a critical endeavor.[4][5][6] This compound, sharing core structural motifs with acetaminophen, is hypothesized to exert its analgesic and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, key mediators of pain and inflammation.[1] However, its pharmacological and toxicological profiles remain largely uncharacterized.

These application notes provide a comprehensive framework for the systematic evaluation of this compound, from its chemical synthesis and analytical characterization to its preclinical assessment for analgesic efficacy and potential hepatotoxicity. The protocols herein are designed to be self-validating, providing researchers with the necessary tools to generate robust and reproducible data. This document serves as a technical guide for scientists aiming to explore the therapeutic potential or understand the toxicological relevance of this intriguing molecule. It is important to note that this compound is currently intended for research use only and not for human or veterinary use.[1]

Physicochemical and Structural Properties

A foundational aspect of any drug discovery campaign is the thorough characterization of the lead compound. The key properties of this compound are summarized below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 93629-82-4[1][7]
Molecular Formula C₁₄H₁₄N₂O₂[1][7]
Molecular Weight 242.27 g/mol [1][7]
Appearance Solid[7]
Melting Point >159°C (decomposes)[7]
LogP (Predicted) 2.40[1]
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 3

PART 1: Synthesis and Analytical Characterization

Protocol 1: Synthesis via Condensation Reaction

The synthesis of this compound is typically achieved through condensation reactions involving acetaminophen intermediates.[1] The following protocol outlines a generalizable approach.

Objective: To synthesize this compound with a focus on minimizing dimerization and other impurities.

Materials:

  • N-(4-Hydroxyphenyl)acetamide (Acetaminophen)

  • 4-Iodoaniline (or other suitable halogenated aniline)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add N-(4-hydroxyphenyl)acetamide (1.0 eq), 4-iodoaniline (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate sequentially with water and brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Causality and Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper catalyst and other reaction components.

  • Catalyst and Base: CuI is a common catalyst for Ullmann condensation reactions, facilitating the coupling of the aryl halide and the amine. K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group of acetaminophen, making it a more effective nucleophile.

  • Purification: Column chromatography is essential to separate the target compound from unreacted starting materials, the catalyst, and potential side-products such as dimers.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

An accurate and robust analytical method is necessary to determine the purity of the synthesized compound and for its quantification in biological matrices during pharmacokinetic studies. The following HPLC method is adapted from established procedures for similar compounds.[8][9]

Objective: To develop a reliable HPLC method for the analysis of this compound.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System A system with a gradient pump, autosampler, and UV/Vis detector
Column Reverse-phase C18 or Newcrom R1, 4.6 x 150 mm, 3-5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (for standard analysis) or 0.1% Formic Acid in Water (for MS compatibility)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized compound in methanol or acetonitrile at 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

  • Analysis: Inject the sample and record the chromatogram.

  • Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Trustworthiness of the Protocol: This method's reliability stems from the use of a gradient elution, which allows for the separation of compounds with a range of polarities, ensuring that both the main compound and potential impurities are resolved. The use of a C18 or a specialized reverse-phase column like Newcrom R1 provides excellent retention and peak shape for aromatic compounds.[8]

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing A Synthesized Compound B Prepare Stock Solution (1 mg/mL) A->B C Dilute to Working Conc. (e.g., 10 µg/mL) B->C E Inject Sample C->E D Equilibrate HPLC System D->E F Acquire Chromatogram E->F G Integrate Peaks F->G H Calculate Purity (Area %) G->H

Caption: Workflow for HPLC purity analysis.

PART 2: In Vitro Pharmacological and Toxicological Evaluation

Protocol 3: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

The primary hypothesized mechanism of action for this compound is the inhibition of COX enzymes. This protocol describes an in vitro assay to determine the compound's inhibitory activity and selectivity.

Objective: To quantify the IC₅₀ values of this compound against COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • TMPD (colorimetric probe)

  • Heme

  • Tris-HCl buffer

  • Test compound (this compound)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, heme, and TMPD.

  • In a 96-well plate, add the reaction buffer to each well.

  • Add varying concentrations of the test compound or reference inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Add the COX-1 or COX-2 enzyme to the respective wells and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately read the absorbance at 595 nm every minute for 5-10 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality and Experimental Choices:

  • Enzyme Sources: Using both COX-1 and COX-2 allows for the determination of the compound's selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2), which is a critical parameter in predicting the potential for gastrointestinal side effects.

  • Colorimetric Detection: The TMPD-based assay is a high-throughput and sensitive method for measuring peroxidase activity, making it suitable for screening and IC₅₀ determination.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ Phospholipids->PLA2 Stimulus ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2_1 Prostaglandin H₂ COX1->PGH2_1 PGH2_2 Prostaglandin H₂ COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Housekeeping) PGH2_1->Prostaglandins_1 Isomerases Prostaglandins_2 Prostaglandins (Inflammation, Pain) PGH2_2->Prostaglandins_2 Isomerases TestCompound N-[4-[(4-Hydroxyphenyl)amino] phenyl]acetamide TestCompound->COX1 Inhibition TestCompound->COX2 Inhibition InVivo_Evaluation_Workflow cluster_efficacy Efficacy Study (Analgesia) cluster_safety Safety Study (Hepatotoxicity) A Administer Compound to Mice B Induce Pain (Acetic Acid Writhing) A->B C Count Writhing Responses B->C D Calculate % Protection C->D E Administer High Dose of Compound to Mice F Collect Blood & Liver (at 24h) E->F G Measure Serum ALT/AST F->G H Histopathology of Liver F->H Start Test Compound Start->A Start->E

Caption: Workflow for in vivo evaluation.

Conclusion and Future Directions

The application notes and protocols detailed in this guide provide a comprehensive roadmap for the preclinical evaluation of this compound. By systematically assessing its synthesis, purity, in vitro pharmacology, and in vivo efficacy and safety, researchers can build a robust data package to determine its potential as a novel analgesic agent. The key differentiator for this compound, should it exhibit analgesic properties, will be its hepatotoxicity profile relative to acetaminophen. A favorable therapeutic window, characterized by potent analgesia and a lack of significant liver toxicity at therapeutic doses, would warrant further investigation, including more extensive ADME-Tox studies and exploration of its detailed mechanism of action.

References

  • SIELC Technologies. (n.d.). Separation of N-(4-((4-((4-Hydroxyphenyl)amino)phenyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

  • Quality Control Chemicals. (n.d.). Acetaminophen Impurity L. Retrieved from [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. Retrieved from [Link]

  • Kaplancikli, Z. A., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • National Institutes of Health. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Para Hydroxy Phenyl Acetamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Acetaminophen-Impurities. Retrieved from [Link]

  • PADM Laboratories Pvt Ltd. (n.d.). Acetaminophen. Retrieved from [Link]

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Application Notes & Protocols: Cell-Based Assays Using N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (AM404)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of AM404 in Cellular Research

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, more commonly known as AM404 , is a fascinating molecule with a complex pharmacological profile.[1] Initially identified as an active metabolite of the widely used analgesic paracetamol (acetaminophen), AM404 has emerged as a key modulator of the endocannabinoid system and other critical signaling pathways.[1][2][3] Its multifaceted mechanism of action makes it a valuable tool for investigating a range of biological processes in cell-based assay systems, including neuroinflammation, pain signaling, cytotoxicity, and cellular metabolism.

This guide provides an in-depth exploration of AM404's mechanisms and offers detailed protocols for its application in various cell-based assays. The information herein is designed to empower researchers to effectively design, execute, and interpret experiments using this versatile compound.

The Multifaceted Mechanism of Action of AM404

Understanding the molecular targets of AM404 is crucial for designing relevant cell-based assays and correctly interpreting their results. AM404 does not act on a single target but rather engages with multiple pathways, often synergistically.[1][4]

  • Inhibition of Endocannabinoid Reuptake: AM404 was first characterized as an inhibitor of the anandamide membrane transporter (AMT), effectively blocking the reuptake of the endogenous cannabinoid anandamide from the synaptic cleft.[1][4][5] This action increases the concentration and duration of anandamide signaling through cannabinoid receptors (CB1 and CB2), which are pivotal in regulating pain, mood, and inflammation.[4][6][7]

  • TRPV1 Receptor Agonism: AM404 is a potent agonist of the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel, also known as the capsaicin receptor.[1][5][8][9] Activation of TRPV1 channels is deeply involved in pain sensation and thermoregulation.[4] In the central nervous system, supraspinal activation of TRPV1 by AM404 can lead to antinociceptive effects.[3][9]

  • Cyclooxygenase (COX) Inhibition: AM404 exhibits inhibitory effects on COX-1 and COX-2 enzymes.[1][8][10] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11] This activity contributes to the anti-inflammatory properties observed in various studies.[8][12]

  • Direct Sodium Channel Inhibition: Recent evidence has shown that AM404 can directly inhibit voltage-gated sodium channels (NaV1.7 and NaV1.8) in peripheral sensory neurons.[1][13] This action reduces neuronal excitability and contributes directly to its analgesic effects, independent of its central targets.[13]

Visualizing the Core Mechanisms of AM404

The following diagram illustrates the primary molecular targets of AM404, providing a conceptual framework for its diverse biological effects.

AM404_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AM404_ext AM404 (Extracellular) TRPV1 TRPV1 Channel AM404_ext->TRPV1 Activates AMT Anandamide Transporter (AMT) AM404_ext->AMT Inhibits NaV NaV 1.7/1.8 Channels AM404_ext->NaV Inhibits COX COX-1 / COX-2 AM404_ext->COX Inhibits label_pain1 label_pain1 TRPV1->label_pain1 Anandamide_int Anandamide (Intracellular) AMT->Anandamide_int label_pain2 label_pain2 AMT->label_pain2 ↑ Synaptic Anandamide label_pain3 label_pain3 NaV->label_pain3 ↓ Neuronal Firing Analgesia Anandamide_ext Anandamide (Extracellular) Anandamide_ext->AMT Transport Prostaglandins Prostaglandins COX->Prostaglandins Produces label_inflam label_inflam COX->label_inflam Inflammation & Pain FAAH FAAH Anandamide_int->FAAH Degradation

Caption: Primary molecular targets and pathways modulated by AM404.

Applications in Cell-Based Assays & Detailed Protocols

The diverse pharmacology of AM404 allows for its use in a variety of cell-based assays to probe different biological questions. Below are detailed protocols for key applications.

Application 1: Assessing Cytotoxicity and Cell Viability

Scientific Rationale: Due to its multiple mechanisms, AM404 could potentially impact cell viability, particularly in cancer cell lines or neuronal cultures. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14][16] The amount of formazan produced is proportional to the number of living cells.

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]

    • Scientist's Note: Optimizing seeding density is critical. Too few cells will yield a low signal, while too many can lead to overconfluence and nutrient depletion, confounding the results.[17]

  • Compound Treatment:

    • Prepare a stock solution of AM404 in DMSO (e.g., 10 mM). Prepare serial dilutions in serum-free culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective AM404 concentrations.

    • Controls (Crucial for Data Integrity):

      • Vehicle Control: Wells treated with the same concentration of DMSO as the highest AM404 dose.

      • Untreated Control: Wells containing cells with fresh medium only.

      • Positive Control (for cytotoxicity): Wells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine).

      • Media Blank: Wells with medium but no cells, to measure background absorbance.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.[16]

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[14]

    • Incubate for 3-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[16]

    • Scientist's Note: The incubation medium should ideally be phenol red-free and serum-free at this stage, as these components can interfere with absorbance readings.[17]

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells.[17]

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[15][16]

    • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution.[16]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]

    • Calculation:

      • Subtract the average absorbance of the media blank from all other readings.

      • Express cell viability as a percentage of the vehicle control: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of AM404 concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Example Data Presentation:

AM404 Conc. (µM)Mean Absorbance (570nm)Std. Deviation% Viability
0 (Vehicle)1.2540.089100.0%
11.2110.07696.6%
101.0530.06584.0%
500.6320.04150.4%
1000.2450.02219.5%
Application 2: Investigating Anti-Inflammatory Effects

Scientific Rationale: AM404's ability to inhibit COX enzymes and modulate the endocannabinoid system gives it significant anti-inflammatory potential.[1][8][12] A common cell-based model for inflammation involves stimulating immune cells (like microglia or macrophages) or neuronal cells with lipopolysaccharide (LPS) or cytokines (like IL-1β) and then measuring the production of inflammatory mediators, such as Prostaglandin E₂ (PGE₂).[8][12][18]

Protocol: Measuring PGE₂ Release from IL-1β-Stimulated Neuroblastoma Cells

This protocol is adapted from studies on human SK-N-SH neuroblastoma cells.[12]

  • Cell Culture and Seeding:

    • Culture SK-N-SH cells in appropriate media (e.g., MEM with 10% FBS).

    • Seed cells in a 24-well plate and grow to confluence.

    • On the day of the experiment, replace the medium with fresh, serum-free medium and allow cells to equilibrate for 1 hour.

  • Pre-treatment with AM404:

    • Add AM404 (dissolved in DMSO and diluted in media) to the wells at desired final concentrations (e.g., 0.1, 1, 10 µM).

    • Include a vehicle control (DMSO).

    • Incubate for 30 minutes at 37°C.

  • Inflammatory Stimulation:

    • Add a pro-inflammatory stimulus, such as human Interleukin-1β (IL-1β), to all wells except the unstimulated control, to a final concentration of 10 U/mL.[12]

    • Incubate for 20-24 hours at 37°C.

  • Supernatant Collection and Analysis:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant briefly to pellet any detached cells or debris.

    • Measure the concentration of PGE₂ in the supernatant using a commercially available Prostaglandin E₂ ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the PGE₂ standards provided in the ELISA kit.

    • Calculate the concentration of PGE₂ (pg/mL) in each sample.

    • Express the results as a percentage of the IL-1β + Vehicle stimulated group.

    • Scientist's Note: It is advisable to run a parallel cell viability assay (like MTT) to ensure that the observed reduction in PGE₂ is due to an anti-inflammatory effect and not simply due to AM404-induced cell death.[12]

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for a typical cell-based assay using AM404.

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis start Start: Optimize Seeding Density seed Seed Cells in Multi-well Plate start->seed incubate1 Incubate 24h (Allow Attachment) seed->incubate1 treat Treat Cells with AM404 & Controls incubate1->treat Begin Treatment incubate2 Incubate for Exposure Period (e.g., 24-72h) treat->incubate2 add_reagent Add Assay Reagent (e.g., MTT, ELISA substrate) incubate2->add_reagent Perform Assay incubate3 Incubate for Reaction Time add_reagent->incubate3 read Acquire Data (Plate Reader) incubate3->read analyze Analyze Data (Calculate % Viability, IC50, etc.) read->analyze

Caption: General experimental workflow for cell-based assays with AM404.

Data Interpretation and Troubleshooting

  • Unexpected Cytotoxicity: If AM404 shows higher-than-expected cytotoxicity, verify the DMSO concentration in your final dilutions. High concentrations of DMSO (>0.5%) can be toxic to many cell lines. Also, consider the metabolic activity of your specific cell line, as some may be more sensitive.

  • High Variability Between Replicates: This often points to inconsistent cell seeding or pipetting errors. Ensure a homogenous cell suspension before seeding and use calibrated multichannel pipettes for reagent addition. Edge effects in 96-well plates can also be a factor; consider not using the outermost wells for critical measurements.

  • No Effect Observed: If AM404 does not produce the expected effect (e.g., no reduction in PGE₂), confirm the activity of your stimulus (e.g., ensure the LPS or IL-1β is potent). Also, verify the integrity of the AM404 compound; it can be sensitive to light and repeated freeze-thaw cycles. The chosen cell line may also lack the necessary targets (e.g., low expression of TRPV1 or COX enzymes).

Conclusion

This compound (AM404) is a powerful pharmacological tool with a complex and intriguing profile. Its ability to modulate the endocannabinoid system, TRPV1 channels, COX enzymes, and sodium channels makes it highly relevant for studies in neurobiology, inflammation, and pain research. By applying the rigorous and well-controlled protocols detailed in this guide, researchers can effectively leverage AM404 to uncover novel cellular mechanisms and advance drug discovery efforts.

References

  • Wikipedia. AM404. Available from: [Link].

  • Taylor & Francis. AM404 – Knowledge and References. Available from: [Link].

  • Saliba, S., et al. (2019). Neuroprotective Effect of AM404 Against NMDA-Induced Hippocampal Excitotoxicity. Molecular Neurobiology, 57(3), 1511-1528. Available from: [Link].

  • Saliba, S., et al. (2019). Neuroprotective Effect of AM404 Against NMDA-Induced Hippocampal Excitotoxicity. Frontiers in Molecular Neuroscience, 12, 321. Available from: [Link].

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link].

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link].

  • Köfalvi, A., et al. (2020). Anti-Inflammatory and Anti-Oxidative Effects of AM404 in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells. Frontiers in Molecular Neuroscience, 13, 111. Available from: [Link].

  • Bar-Oz, B., et al. (2016). Mechanism of Action, Kinetics and a Bioactive Metabolites AM404 of Paracetamol. Journal of Clinical and Medical Research, 1(2), 1-9. Available from: [Link].

  • Zholos, A. V., et al. (2019). Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. Neurochemistry International, 128, 140-149. Available from: [Link].

  • Murasamatsu, W., et al. (2020). Mechanism of Action, Kinetics and a Bioactive Metabolites AM404 of Paracetamol. Journal of Clinical and Medical Research, 1(2), 1-9. Available from: [Link].

  • Saliba, S., et al. (2017). AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. Journal of Neuroinflammation, 14(1), 246. Available from: [Link].

  • Abdel-Salam, O. M. E. (2021). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Basic and Clinical Pharmacy, 12(3), 67-76. Available from: [Link].

  • Nemenov, M. I., et al. (2022). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. Proceedings of the National Academy of Sciences, 119(24), e2122255119. Available from: [Link].

  • Costa, B., et al. (2008). AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain. British Journal of Pharmacology, 153(4), 803-813. Available from: [Link].

  • Scherma, M., et al. (2012). The anandamide transport inhibitor AM404 reduces the rewarding effects of nicotine and nicotine-induced dopamine elevations in the nucleus accumbens shell in rats. British Journal of Pharmacology, 165(8), 2646-2655. Available from: [Link].

  • Saliba, S., et al. (2017). AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. Journal of Neuroinflammation, 14, 246. Available from: [Link].

  • Abdel-Salam, O. M. E. (2021). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Basic and Clinical Pharmacy, 12(3), 67-76. Available from: [Link].

  • Saliba, S., et al. (2017). AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. Journal of Neuroinflammation, 14(1), 246. Available from: [Link].

  • Abdel-Salam, O. M. E. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Basic and Clinical Pharmacy, 14(2), 1-10. Available from: [Link].

  • Saliba, S., et al. (2017). AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. Journal of Neuroinflammation, 14(1), 246. Available from: [Link].

  • Chittiboyina, A. G., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Scientific Reports, 10(1), 10645. Available from: [Link].

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journal of Science, 6(2), 43-47. Available from: [Link].

  • Royal Society of Chemistry. N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Available from: [Link].

Sources

Application Note: A Guide to the Crystallization and Crystallographic Analysis of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive set of protocols for the synthesis, purification, and single-crystal growth of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (CAS: 93629-82-4). The unambiguous determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction (SCXRD) is a cornerstone of modern chemical and pharmaceutical science. For this compound, a diarylamine derivative with notable hydrogen bonding capabilities, obtaining diffraction-quality single crystals is a prerequisite for understanding its solid-state conformation, intermolecular interactions, and packing motifs. This guide details a robust synthetic route via Buchwald-Hartwig amination, followed by systematic protocols for crystallization screening using slow evaporation, vapor diffusion, and solvent layering techniques. Furthermore, it outlines the standard procedures for crystal selection, mounting, and prospective X-ray diffraction analysis, adhering to the standards set forth by the International Union of Crystallography (IUCr).

Introduction

This compound is an organic compound (Molecular Formula: C₁₄H₁₄N₂O₂, Molecular Weight: 242.27 g/mol ) of interest in materials science and medicinal chemistry. Structurally, it can be viewed as a dimer-like analogue of N-(4-hydroxyphenyl)acetamide (Acetaminophen), featuring a diarylamine linkage. The presence of hydroxyl (-OH) and secondary amine (-NH) groups as hydrogen bond donors, alongside carbonyl (=O) and hydroxyl oxygens as acceptors, imparts a strong propensity for forming ordered crystalline lattices.

Despite its synthesis being known, a public crystal structure has not been deposited in major crystallographic databases like the Cambridge Structural Database (CSD). The determination of its crystal structure is critical for:

  • Structural Elucidation: Confirming molecular connectivity and geometry.

  • Solid-State Properties: Understanding polymorphism, stability, and solubility.

  • Drug Development: Providing an empirical basis for structure-activity relationship (SAR) studies and computational modeling.

This document serves as a practical guide for researchers to obtain and analyze single crystals of the title compound, thereby enabling these fundamental investigations.

Synthesis and Purification

The synthesis of diarylamines is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is particularly effective due to its broad substrate scope and tolerance of functional groups.[1][2] High purity of the final compound is essential for successful crystallization.

Protocol 2.1: Synthesis via Buchwald-Hartwig Amination

This protocol describes the coupling of 4-aminophenol with N-(4-bromophenyl)acetamide.

Materials:

  • N-(4-bromophenyl)acetamide (1.0 eq)

  • 4-Aminophenol (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk flask, add N-(4-bromophenyl)acetamide, 4-aminophenol, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Rationale: The Buchwald-Hartwig amination employs a palladium catalyst with a specialized phosphine ligand (Xantphos) to facilitate the C-N bond formation between an aryl halide and an amine under basic conditions.[2][3] The choice of a bulky, electron-rich ligand is crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

Protocol 2.2: Purification by Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Load the adsorbed product onto the column.

  • Elute the column, collecting fractions and monitoring by TLC.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

  • Confirm purity (>95%) by ¹H NMR and Mass Spectrometry before proceeding.

Crystallization Method Development

Growing single crystals is often a process of empirical screening. The key is to achieve a state of slow supersaturation.[4] The following three methods are foundational for small organic molecules.

Caption: Workflow for Crystallographic Analysis.

Protocol 3.1: Slow Evaporation

This technique is straightforward and effective for moderately soluble compounds.[4]

  • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, methanol, or ethyl acetate) in a small, clean vial.

  • Ensure the compound is fully dissolved; gentle warming may be necessary. If any particulate matter remains, filter the solution through a syringe filter into a clean vial.

  • Cover the vial with parafilm and puncture it with 2-3 small holes using a needle.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Rationale: The slow removal of solvent gradually increases the concentration of the solute, leading to nucleation and crystal growth. The small holes in the parafilm regulate the evaporation rate, preventing rapid precipitation which often yields amorphous powder or microcrystals.[5]

Protocol 3.2: Vapor Diffusion

This is a highly controlled method, ideal for small quantities of material.[6]

  • In a small inner vial (e.g., 0.5 mL), dissolve 2-5 mg of the compound in 100-200 µL of a relatively high-boiling, "good" solvent (e.g., Dichloromethane, THF).

  • Place this inner vial inside a larger outer vial (e.g., a 4 mL scintillation vial).

  • Add 1-2 mL of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., pentane, hexane, or diethyl ether) to the outer vial. The anti-solvent level should be below the top of the inner vial.

  • Seal the outer vial tightly and leave it undisturbed.

Rationale: The volatile anti-solvent slowly diffuses into the good solvent in the inner vial. This gradually decreases the solubility of the compound, promoting slow and controlled crystallization.

Protocol 3.3: Solvent Layering

This method relies on the slow diffusion between two miscible solvents of different densities.[6]

  • Dissolve 5-10 mg of the compound in a minimal amount of a dense, "good" solvent (e.g., dichloromethane) in a narrow tube (like an NMR tube).

  • Carefully and slowly layer a less dense "anti-solvent" (e.g., hexane or heptane) on top of the solution, minimizing mixing at the interface.

  • Seal the tube and allow it to stand without disturbance. Crystals will often form at the interface over time.

Solvent Selection Table

A crucial step is screening a variety of solvents. The ideal solvent is one in which the compound is moderately soluble at room temperature or highly soluble when heated.

Solvent ClassExample SolventsProperties
Protic Methanol, EthanolHydrogen bond donors/acceptors
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateDipole-dipole interactions
Non-Polar Toluene, Hexane, Dichloromethanevan der Waals forces
Ethers Diethyl ether, Tetrahydrofuran (THF)Hydrogen bond acceptors

Crystal Selection and X-ray Diffraction

Crystal Selection
  • Examine the crystallization vials under a polarized light microscope.

  • Select a crystal that is transparent, has well-defined faces, and is free of cracks or inclusions.[5] A good crystal should exhibit sharp extinction when rotated under cross-polarized light.

  • The ideal size for modern diffractometers is typically between 0.1 and 0.3 mm in all dimensions.[5]

Mounting and Data Collection
  • Carefully extract the selected crystal from the mother liquor using a cryo-loop.

  • Quickly coat the crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and ice formation.

  • Mount the loop onto the goniometer head of the diffractometer.

  • Cool the crystal rapidly to the data collection temperature (typically 100 K) in a stream of cold nitrogen gas.

  • Perform the X-ray diffraction experiment using a suitable radiation source (e.g., Mo Kα or Cu Kα).

  • Collect a full sphere of diffraction data.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and integrate the reflection intensities. The resulting data is then used to solve the phase problem and build an atomic model of the molecule. This model is refined against the experimental data to achieve the best possible fit.

Caption: Structure and key hydrogen bonding sites.

Data Reporting and Deposition

Upon successful structure solution and refinement, the crystallographic data should be reported in a standard format. A Crystallographic Information File (CIF) should be prepared. The CIF contains all relevant information about the experiment, including unit cell parameters, data collection details, and final atomic coordinates.

Table 5.1: Example Crystallographic Data Table

ParameterValue
Chemical formulaC₁₄H₁₄N₂O₂
Formula weight242.27
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal systemTo be determined
Space groupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
R_intTo be determined
Final R indices [I>2σ(I)]To be determined
Goodness-of-fit on F²To be determined

It is best practice to deposit the final CIF and structure factor data with a public database, such as the Cambridge Crystallographic Data Centre (CCDC).[7][8] This ensures the data is preserved, validated, and made accessible to the global scientific community, in line with IUCr recommendations.[5][9]

Conclusion

This application note provides a detailed, experience-based framework for the successful crystallization and structural analysis of this compound. By following the outlined protocols for synthesis, purification, and systematic crystallization screening, researchers are well-equipped to obtain high-quality single crystals. The subsequent crystallographic analysis will provide definitive structural insights, paving the way for further research in materials science and pharmacology.

References

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD. Available at: [Link]

  • University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. Available at: [Link]

  • International Union of Crystallography (IUCr). (n.d.). Crystallographic Information Framework. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC/FIZ Deposition Service. Available at: [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

  • D'Addario, P. F., et al. (2023). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, F79, 143-151. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

Sources

Computational Docking Studies of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scientific Community

Introduction and Scientific Rationale

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide is a compound structurally related to well-known analgesics. Understanding its mechanism of action at the molecular level is a critical step in evaluating its therapeutic potential. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), enabling the elucidation of binding modes and affinities. This information is invaluable for predicting biological activity, guiding lead optimization, and understanding structure-activity relationships (SAR).

This guide presents a detailed workflow for investigating the interaction of this compound with a relevant biological target. As a structural analog of Acetaminophen, a logical and well-studied target is the Cyclooxygenase (COX) enzyme, specifically the COX-2 isoform, which is a key player in inflammation and pain pathways. We will use the crystal structure of human COX-2 for this protocol.

The Principle of Molecular Docking

Molecular docking algorithms systematically explore various conformations of a ligand within the binding site of a protein. This exploration, or "search," is coupled with a "scoring function" that estimates the binding affinity (typically in kcal/mol) for each conformation. The goal is to identify the ligand pose with the most favorable score, which represents the most stable binding mode. A more negative binding energy value generally indicates a stronger, more stable interaction.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis Ligand Ligand Structure (SMILES/2D) Ligand_3D 3D Ligand Structure (.sdf/.mol2) Ligand->Ligand_3D 3D Generation & Energy Minimization Protein Protein Structure (PDB ID) Protein_Prep Prepared Protein (.pdbqt) Protein->Protein_Prep Cleaning & Protonation Docking Run Docking Simulation (AutoDock Vina) Ligand_3D->Docking Grid Define Binding Site (Grid Box) Protein_Prep->Grid Grid->Docking Results Docking Poses & Binding Scores Docking->Results Analysis Analyze Interactions (H-bonds, Hydrophobic) Results->Analysis Validation Protocol Validation (Re-docking) Analysis->Validation

Figure 1: A generalized workflow for computational molecular docking, from initial preparation to final analysis.

Prerequisites: Essential Software

This protocol relies on open-source and widely used software in the computational chemistry community. Ensure all tools are properly installed before proceeding.

Software NamePurposeOfficial Website/Source
PyMOL Molecular Visualization[Link]
AutoDock Tools (MGLTools) Protein and Ligand Preparation (creates .pdbqt files)[Link]
AutoDock Vina Molecular Docking Engine[Link]
Open Babel File Format Conversion & Ligand Preparation[Link]

Protocol Part A: Ligand Preparation

The accuracy of a docking study begins with a high-quality, low-energy 3D structure of the ligand.

Objective: To convert the 2D representation of this compound into an energy-minimized 3D structure ready for docking.

Methodology:

  • Obtain 2D Structure: The SMILES (Simplified Molecular Input Line Entry System) string for the compound is CC(=O)NC1=CC=C(NC2=CC=C(O)C=C2)C=C1. This can be obtained from chemical databases like PubChem.

  • 2D to 3D Conversion:

    • Use Open Babel's command-line interface. This command reads the SMILES string, generates a 3D structure (--gen3d), and saves it as an SDF file.

  • Energy Minimization:

    • Refine the 3D structure to find a low-energy conformation using a suitable force field (e.g., MMFF94). This step is crucial as it ensures the ligand conformation is physically realistic.

  • Prepare for AutoDock (PDBQT format):

    • AutoDock requires ligands in the PDBQT format, which includes atomic charges and torsional degrees of freedom.

    • Open AutoDock Tools (ADT).

    • Navigate to Ligand -> Input -> Open and select ligand_min.sdf.

    • ADT will automatically compute Gasteiger charges.

    • Navigate to Ligand -> Torsions -> Detect Root.

    • Navigate to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Protocol Part B: Target Protein Preparation

Proper protein preparation involves cleaning the crystal structure and adding parameters necessary for the docking calculation.

Objective: To prepare the crystal structure of human COX-2 (PDB ID: 5KIR) for docking.

Methodology:

  • Download Protein Structure:

    • Go to the RCSB Protein Data Bank ([Link]) and download the structure with PDB ID 5KIR. This structure is chosen as it contains a co-crystallized inhibitor, which is essential for protocol validation.

  • Clean the PDB File:

    • Open the 5KIR.pdb file in PyMOL or a text editor.

    • The downloaded file often contains water molecules, co-factors, and multiple protein chains. For this protocol, we will focus on Chain A.

    • Remove all water molecules (residues named HOH).

    • Remove any co-factors or ions not essential for binding.

    • Isolate Chain A and save it as a new file, 5KIR_A.pdb.

  • Prepare for AutoDock (PDBQT format):

    • Open AutoDock Tools (ADT).

    • Navigate to File -> Read Molecule and open 5KIR_A.pdb.

    • Navigate to Edit -> Hydrogens -> Add. Select Polar Only and click OK.

    • Navigate to Edit -> Charges -> Compute Gasteiger.

    • Navigate to Grid -> Macromolecule -> Choose. Select 5KIR_A as the macromolecule.

    • Save the prepared protein by navigating to Grid -> Output -> Save PDBQT. Save the file as protein.pdbqt.

Protocol Part C: Molecular Docking Simulation

This phase involves defining the search space on the protein and running the docking algorithm.

Objective: To dock the prepared ligand into the active site of the prepared COX-2 protein.

Methodology:

  • Define the Binding Site (Grid Box):

    • The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It should encompass the entire active site of the protein.

    • A reliable method is to center the grid on the co-crystallized ligand from the original PDB file.

    • In ADT, with protein.pdbqt loaded, go to Grid -> Grid Box.

    • Adjust the center and dimensions of the box to fully enclose the active site. For PDB ID 5KIR, the active site is well-defined. A sample configuration is provided below.

ParameterValue (Ångströms)Rationale
Center X 18.52Centered on the known active site.
Center Y 24.45Determined from the co-crystallized ligand position.
Center Z 210.19Ensures complete coverage of the binding pocket.
Size X 25.0Provides sufficient space for the ligand to rotate.
Size Y 25.0Dimensions are set to be ~10 Å larger than the ligand.
Size Z 25.0
  • Create Configuration File:

    • Create a text file named conf.txt. This file tells AutoDock Vina where to find the input files and where to place the grid box.

  • Run AutoDock Vina:

    • Open a terminal or command prompt in the directory containing all your files (protein.pdbqt, ligand.pdbqt, conf.txt).

    • Execute the Vina program with the following command:

    • Vina will perform the docking simulation and write the output poses (typically 9) and their corresponding binding affinities to docking_results.pdbqt and a log file.

Protocol Part D: Results Analysis and Validation

Interpreting the output is a critical step to derive meaningful biological insights.

Objective: To analyze the docking results, visualize the best binding pose, and validate the protocol's reliability.

G Start Docking Output (docking_results.pdbqt) Pose1 Select Best Pose (Lowest Binding Energy) Start->Pose1 Validation Protocol Validation Step Start->Validation Visualize Visualize Complex (PyMOL) Pose1->Visualize Analyze Identify Key Interactions (H-Bonds, Pi-Pi, etc.) Visualize->Analyze Hypothesis Formulate Biological Hypothesis Analyze->Hypothesis ReDock Re-dock Co-crystallized Ligand Validation->ReDock RMSD Calculate RMSD (< 2.0 Å) ReDock->RMSD Trust Protocol is Reliable RMSD->Trust

Figure 2: Workflow for the analysis and validation of molecular docking results.

Methodology:

  • Examine Binding Affinities:

    • Open the docking_log.txt file. It will contain a table of binding affinities for the different poses. The top pose is the one with the most negative value.

PoseBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-8.1
......
  • Visualize Binding Poses:

    • Open PyMOL.

    • Load the prepared protein: File -> Open -> protein.pdbqt.

    • Load the docking results: File -> Open -> docking_results.pdbqt.

    • The results file contains multiple poses. You can view them individually to analyze their orientation in the active site.

    • Focus on the top-ranked pose. Use PyMOL's visualization tools to identify interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and protein residues. For example, the hydroxyl group of the ligand may form a hydrogen bond with a key serine or tyrosine residue in the COX active site.

  • Protocol Validation (Trustworthiness):

    • A docking protocol must be able to reproduce experimental results. The gold standard for validation is to re-dock the co-crystallized ligand back into its own receptor.

    • Procedure:

      • Extract the co-crystallized ligand from the original 5KIR.pdb file and prepare it as a PDBQT file (e.g., native_ligand.pdbqt).

      • Run the docking simulation using this native ligand and the exact same grid box parameters and configuration.

      • Compare the top-ranked docked pose of the native ligand with its original crystal structure pose.

    • Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.

Conclusion

This guide provides a robust and validated protocol for conducting molecular docking studies of this compound with the COX-2 enzyme. By following these steps, researchers can generate reliable predictions of binding modes and affinities, providing a strong foundation for further experimental validation and drug development efforts. The principles and techniques described herein are broadly applicable to other ligand-protein systems.

References

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. Current Computer-Aided Drug Design. Available at: [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry. Available at: [Link]

  • Botting, R. M. (2006). Inhibitors of cyclooxygenases: mechanisms, selectivity and uses. Journal of Physiology and Pharmacology. Available at: [Link]

  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of computational chemistry. Available at: [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research. Available at: [Link]

  • Hevener, K. E., Zhao, W., Ball, D. M., Babaoglu, K., & Qi, J. (2009). Validation of molecular docking programs for virtual screening. Journal of chemical information and modeling. Available at: [Link]

Application Notes & Protocols for In Vivo Experimental Design: N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo experimental studies with the compound N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (CAS No. 93629-82-4). The protocols and recommendations herein are synthesized from established preclinical research principles to ensure scientific integrity, reproducibility, and ethical conduct.

Compound Profile and Scientific Context

This compound is a derivative of acetamide with recognized analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[1] Its structural similarity to Paracetamol (Acetaminophen) suggests a shared, or at least related, mechanism of action. However, as a compound primarily designated for research use only, its in vivo characteristics are not as extensively documented as those of commercial drugs.[1][2] This necessitates a carefully considered, foundational approach to experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 93629-82-4[1][2][3][4][5]
Molecular Formula C₁₄H₁₄N₂O₂[1][2][3]
Molecular Weight 242.27 g/mol [1][2][3]
LogP (Hydrophobicity) 2.40 (Calculated)[1]
Primary Activities Analgesic, Antipyretic[1]

The increased hydrophobicity compared to paracetamol (LogP ≈ 0.49) is a critical consideration for formulation development, as it likely indicates poor aqueous solubility.[1]

Hypothesized Mechanism of Action: A Framework for Study Design

The precise mechanism of this compound is not fully elucidated, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pain- and fever-mediating prostaglandins.[1] A more nuanced hypothesis, drawing from the extensive research on paracetamol, centers on its central nervous system (CNS) activity.

Paracetamol is now understood to be a prodrug that, after deacetylation in the liver to p-aminophenol, is metabolized in the brain by fatty acid amide hydrolase (FAAH) into the bioactive compound AM404 (N-arachidonoylphenolamine).[6][7][8] This metabolite is responsible for much of paracetamol's analgesic effect through multiple pathways, including the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and modulation of the endocannabinoid system.[6][9][10][11][12]

Given its structure, experiments with this compound should be designed to investigate two primary possibilities:

  • Direct Action: The compound itself acts as a COX inhibitor or interacts with other pain-related targets.

  • Prodrug Hypothesis: The compound is metabolized in vivo to an active molecule, potentially related to AM404 or other centrally-acting agents.

G substance substance enzyme enzyme metabolite metabolite receptor receptor effect effect paracetamol Paracetamol (Systemic) liver Liver Deacetylation paracetamol->liver p_aminophenol p-Aminophenol liver->p_aminophenol brain Brain (CNS) p_aminophenol->brain am404 AM404 (Active Metabolite) p_aminophenol->am404 + Arachidonic Acid faah FAAH faah->am404 trvp1 TRPV1 Activation am404->trvp1 endo Endocannabinoid System Modulation am404->endo analgesia Analgesic Effect trvp1->analgesia endo->analgesia

Caption: Paracetamol's central mechanism of action via AM404.

Preclinical In Vivo Experimental Blueprint

A successful in vivo study begins with meticulous planning.[13][14] The following framework outlines the critical decision-making steps before the first animal is dosed.

Animal Model Selection

The choice of animal model is fundamental to the translatability and relevance of the findings.[15] For assessing analgesia and inflammation, rodents are the most common and well-characterized models.[16][17]

  • Rationale for Rodent Models: Rodents (mice and rats) are widely used due to their genetic and physiological similarities to humans in pain pathways, rapid breeding cycles, and the availability of established, validated pain induction models.[15][17]

  • Recommended Models for Analgesia:

    • Thermal Pain (Central Analgesia): The Hot Plate Test or Tail Immersion Test are standard for evaluating responses to noxious heat, often mediated by central opioid or cannabinoid pathways.[18]

    • Inflammatory Pain: The Formalin Test induces a biphasic pain response (acute neurogenic and chronic inflammatory), allowing for dissection of different mechanisms.[19] The Complete Freund's Adjuvant (CFA)-induced Paw Edema model creates a sustained inflammatory state, ideal for testing anti-inflammatory and anti-hyperalgesic effects.[16][20][21]

    • Neuropathic Pain: For more advanced studies, models like Chronic Constriction Injury (CCI) or Spinal Nerve Ligation (SNL) can be used to mimic nerve-damage-induced pain.[20][21]

Formulation and Vehicle Selection

Proper formulation is critical for ensuring accurate dosing and bioavailability, especially for poorly soluble compounds.[22][23] The goal is to create a homogenous and stable preparation that is non-toxic and does not interfere with the compound's activity.[23]

Table 2: Common Vehicles for Preclinical Rodent Studies

VehicleRoute(s)Suitability for this compoundRationale & Considerations
Sterile Saline / PBS IV, IP, SC, POUnlikely (as a solution)Only suitable if the compound is water-soluble. Can be used as the liquid base for a suspension.[22]
0.5% - 1% (w/v) CMC-Na or Methylcellulose POHighly Recommended Forms stable suspensions for poorly soluble compounds, ensuring uniform dosing via oral gavage.[22]
Polyethylene Glycol 400 (PEG 400) PO, IPRecommended (with caution) A co-solvent that can solubilize many compounds. May require dilution to avoid toxicity. Solubility should be confirmed (>15 mg/mL is a good target for high-dose studies).[24]
Corn Oil / Sesame Oil PO, SCPossibleSuitable for highly lipophilic compounds. Can affect absorption rates.
10% Tween® 80 in Saline IV, IP, POPossibleA surfactant that aids in solubilization. Must be used at low, non-toxic concentrations.
  • Causality: Choosing a suspension (like with CMC) over attempting to force solubilization with high concentrations of co-solvents is often safer and more reproducible for initial screening. An inappropriate vehicle can cause irritation or have pharmacological effects, confounding the results.[23]

Route of Administration (RoA)

The chosen RoA significantly impacts the pharmacokinetic profile (absorption, distribution, metabolism, excretion) of the compound.[25][26]

Table 3: Comparison of Common Routes of Administration in Rodents

RouteAbbreviationSpeed of OnsetKey AdvantagesKey Disadvantages
Oral Gavage POSlowMimics human oral route; non-invasive for repeated dosing.[27]Subject to first-pass metabolism; variable absorption. Requires skilled technique.[28]
Intraperitoneal IPRapidBypasses first-pass metabolism; faster absorption than SC.[25]Risk of injection into organs; potential for local irritation.[29]
Intravenous IVImmediate100% bioavailability; precise dose delivery.[27]Requires high technical skill (tail vein); formulation must be a sterile, non-hemolytic solution.[22][25]
Subcutaneous SCSlowSimple to perform; allows for slower absorption and sustained release.[25][27]Limited volume; potential for local irritation; variable absorption based on site.
  • Recommendation for Initial Studies: Oral gavage (PO) is recommended for initial efficacy studies to assess potential as an orally active agent. Intraperitoneal (IP) injection can be used as a secondary route to bypass potential oral absorption issues and confirm systemic activity.

Ethical Considerations and Study Design Principles

All animal experiments must adhere to strict ethical guidelines to ensure welfare. The principles of the 3Rs (Replacement, Reduction, Refinement) should be paramount.[30]

  • Hypothesis Testing: Every experiment must be designed to test a clear, a priori hypothesis.[13]

  • Controls: The inclusion of appropriate control groups is non-negotiable for a valid study.

    • Vehicle Control: Animals receive the formulation vehicle without the test compound. This is critical to ensure the vehicle itself has no effect.

    • Positive Control: Animals receive a known effective drug (e.g., Morphine or Indomethacin) to validate the assay's sensitivity.

    • Naïve/Sham Control: Animals that do not receive the disease-inducing agent (e.g., saline instead of CFA) to establish a baseline.

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups. Whenever possible, the experimenter should be blinded to the treatment allocation to prevent unconscious bias during data collection and analysis.

  • Sample Size: The number of animals per group should be the minimum required to achieve statistically significant results, often determined by a power calculation.

Core Experimental Protocols

The following protocols provide step-by-step methodologies for foundational in vivo studies.

Protocol 1: Preparation of a 0.5% CMC-Based Suspension for Oral Gavage

Objective: To prepare a uniform and stable suspension of this compound for oral administration in rodents.[22]

Materials:

  • This compound powder

  • Sodium carboxymethylcellulose (Na-CMC), low viscosity

  • Sterile water or 0.9% saline

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Graduated cylinder and analytical balance

Procedure:

  • Vehicle Preparation: a. Weigh the required amount of Na-CMC for a 0.5% (w/v) solution (e.g., 0.5 g for 100 mL). b. In a beaker with a magnetic stir bar, slowly add the Na-CMC powder to the sterile water while stirring continuously to prevent clumping.[22] c. Continue stirring until the Na-CMC is fully dissolved. The solution will appear clear and slightly viscous. This may take several hours.

  • Compound Preparation: a. Calculate and accurately weigh the required amount of this compound for the desired final concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg of the compound for 10 mL of vehicle). b. Gently grind the compound to a fine, uniform powder using a mortar and pestle. This increases the surface area and improves suspension quality.

  • Suspension Formulation: a. Add a small volume (approx. 1-2 mL) of the 0.5% CMC vehicle to the powdered compound in the mortar. b. Triturate (mix to a smooth paste) the compound with the vehicle. This "wetting" step is crucial to prevent powder clumping. c. Gradually add the remaining vehicle to the paste while continuing to mix. d. Transfer the entire mixture to a beaker or vial and stir continuously with a magnetic stirrer for at least 30 minutes before dosing. e. Crucial Step: Keep the suspension stirring during the entire dosing procedure to ensure each animal receives an identical dose.

Protocol 2: Assessment of Analgesic Efficacy in the Hot Plate Test

Objective: To evaluate the central analgesic activity of the test compound by measuring the latency of a thermal pain response in mice.

G start_end start_end phase phase action action decision decision data data start Start acclimate Acclimatize Mice (30-60 min) start->acclimate baseline Measure Baseline Latency (Hot Plate at 55°C) acclimate->baseline exclude Latency <5s or >20s? baseline->exclude exclude_yes Exclude Animal exclude->exclude_yes Yes randomize Randomize Animals into Groups exclude->randomize No exclude_yes->randomize administer Administer Compound (PO/IP) Vehicle, Positive Control randomize->administer wait Wait for Absorption (e.g., 30, 60 min) administer->wait test Test Latency at Time Points (30, 60, 90, 120 min) wait->test record Record Paw Lick/ Jump Latency (sec) test->record end End test->end All Time Points Complete cutoff Reach 30s Cutoff? record->cutoff cutoff->test No remove Remove Animal Immediately cutoff->remove Yes remove->test

Caption: Experimental workflow for the Hot Plate Test.

Materials:

  • Male C57BL/6 or Swiss Webster mice (18-25 g)

  • Hot plate apparatus with temperature control (set to 55 ± 0.5°C)

  • Animal restrainers and oral gavage needles

  • Prepared test compound, vehicle, and positive control (e.g., Morphine, 5-10 mg/kg)

  • Timer

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Baseline Measurement: a. Gently place a mouse on the heated surface of the hot plate. b. Immediately start the timer. c. Observe the mouse for signs of nociception, typically hind paw licking, shaking, or jumping. d. Stop the timer at the first definitive sign and record the latency in seconds. This is the baseline latency. e. Ethical Cutoff: To prevent tissue damage, immediately remove the mouse if no response is observed within 30 seconds. f. Animals with a baseline latency outside a normal range (e.g., <5s or >20s) should be excluded.

  • Administration: a. Randomly assign the selected mice to treatment groups (e.g., Vehicle, Compound Dose 1, Compound Dose 2, Positive Control). b. Administer the appropriate treatment via the chosen route (e.g., oral gavage).

  • Post-Dosing Measurement: a. At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 2. b. A significant increase in latency compared to the vehicle group indicates an analgesic effect.

Data Analysis and Interpretation

Raw data should be compiled and analyzed using appropriate statistical methods to determine the significance of the observed effects.

  • Data Representation: Data is typically expressed as the mean latency (in seconds) ± Standard Error of the Mean (SEM) for each group at each time point.

  • Statistical Analysis:

    • To compare multiple dose groups against the vehicle control at each time point, a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) is appropriate.

    • To analyze the effect over time, a two-way ANOVA (with treatment and time as factors) can be used.

  • Interpretation: A statistically significant (typically p < 0.05) increase in pain threshold or reduction in inflammatory response compared to the vehicle-treated group indicates that this compound has activity in the tested model. Comparing the magnitude of the effect to the positive control provides a benchmark for its potency. If the compound is active via IP but not PO administration, it may suggest poor oral bioavailability or extensive first-pass metabolism.

References

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. [Link]

  • AM404 - Wikipedia. [Link]

  • Animal Models for Translational Pain Research. [Link]

  • An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. [Link]

  • Study of different routes of drugs administration in mice & rats - RJPT SimLab. [Link]

  • Discovering chronic pain treatments: better animal models might help us get there - JCI. [Link]

  • Routes of drug administration Dr.NITIN | PPTX - Slideshare. [Link]

  • Large Animal Models for Pain Therapeutic Development - NCBI - NIH. [Link]

  • Study of Different Routes of Drug Administration On Mice or Rats | PDF - Scribd. [Link]

  • Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences. [Link]

  • Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software. [Link]

  • An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. [Link]

  • Rodent Pain Models - Creative Biolabs. [Link]

  • Paracetamol - Wikipedia. [Link]

  • Mechanism of Action, Kinetics and a Bioactive Metabolites AM404 of Paracetamol. [Link]

  • General Principles of Preclinical Study Design - PMC - NIH. [Link]

  • Identification of Suitable Formulations for High Dose Oral Studies in Rats Using In Vitro Solubility Measurements, the Maximum Absorbable Dose Model, and Historical Data Sets - ACS Figshare. [Link]

  • Preclinical formulations for pharmacokinetic studies - Admescope. [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. [Link]

  • Designing an In Vivo Preclinical Research Study - MDPI. [Link]

  • Designing an In Vivo Preclinical Research Study - Preprints.org. [Link]

  • Best Practices For Preclinical Animal Testing - BioBoston Consulting. [Link]

  • General Considerations for Preclinical Studies Submissions. [Link]

  • In-Vivo Models for Management of Pain - Scirp.org. [Link]

  • The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels | PNAS. [Link]

  • In vivo toxicology of excipients commonly employed in drug discovery in rats. [Link]

  • Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. [Link]

  • Transcriptomic signature, bioactivity and safety of a non-hepatoxic analgesic generating AM404 in the mid-brain PAG region - PMC - PubMed Central. [Link]

  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review - ichorbio. [Link]

  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - MDPI. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed Central. [Link]

  • First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. [Link]

  • What in vivo models are used for pain studies? - Patsnap Synapse. [Link]

  • Anti-Inflammatory and Anti-Oxidative Effects of AM404 in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells - PubMed Central. [Link]

  • N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyre. [Link]

  • Metabolism of AM404 From Acetaminophen at Human Therapeutic Dosages in the Rat Brain - Brieflands. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - ResearchGate. [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide - Open Access Journals. [Link]

  • N-(4-hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed. [Link]

  • CAS No : 93629-82-4 | Product Name : this compound. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-[4-[(4-h-Hydroxyphenyl)amino]phenyl]acetamide. This guide is designed for researchers, chemists, and pharmaceutical development professionals who encounter this compound, often as a process-related impurity during the synthesis of Acetaminophen (Paracetamol). Our goal is to provide you with robust, field-tested insights and protocols to effectively isolate and purify this substance, ensuring the quality and safety of your final active pharmaceutical ingredient (API).

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the causality behind experimental choices, offering not just steps but the scientific reasoning required for successful purification.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions regarding the identity and significance of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide.

Q1: What is this compound and where does it come from?

A1: this compound (CAS 93629-82-4) is a known process-related impurity in the synthesis of Acetaminophen.[1][2] It is typically formed from starting materials or intermediates under specific reaction conditions. Its structure essentially represents a dimer-like impurity, where an additional 4-aminophenol unit is linked to the phenyl ring of another paracetamol-related structure. The presence of such process-related impurities is determined by the synthesis method, quality of reagents, and reaction conditions.[3]

Q2: Why is the purification and removal of this compound critical?

A2: In pharmaceutical manufacturing, controlling impurities is paramount for drug safety and efficacy.[4][5] Regulatory bodies like the ICH have strict guidelines for impurity levels in APIs. Unidentified or poorly characterized impurities can pose toxicological risks.[3][5] Therefore, developing a robust purification strategy is not just a matter of chemical purity but a critical step in regulatory compliance and ensuring patient safety. The goal is to develop a process with high "purification power" to remove such impurities effectively.[4]

Q3: What are the key physical properties I should be aware of before starting purification?

A3: Understanding the physical properties is the first step in designing a rational purification strategy. Key data is summarized below.

PropertyValueSignificance for Purification
Molecular Formula C₁₄H₁₄N₂O₂Helps in confirming identity via mass spectrometry.[1]
Molecular Weight 242.27 g/mol Useful for mass spectrometry and stoichiometric calculations.[1]
Melting Point >159°C (decomposes)A sharp melting point is an indicator of purity. Decomposition suggests thermal lability.[6]
Solubility Generally low in non-polar solvents (e.g., hexane), moderate to good in polar aprotic (e.g., Ethyl Acetate, Acetone) and polar protic solvents (e.g., Methanol, Ethanol).This differential solubility is the cornerstone of both recrystallization and chromatography-based purifications.
Appearance Typically an off-white to light brown solid.Color can indicate the presence of oxidative or other colored impurities.

Part 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds on a large scale. However, it comes with its own set of challenges.

Q4: I've chosen a solvent, but my compound won't crystallize upon cooling. What's wrong?

A4: This is a classic issue of either insufficient supersaturation or the presence of impurities inhibiting crystal lattice formation.

  • Causality: Crystallization requires a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility at a given temperature. If the solution is not sufficiently concentrated at the higher temperature, it may not become supersaturated upon cooling.

  • Troubleshooting Steps:

    • Increase Concentration: Gently heat the solution to evaporate a portion of the solvent (~10-15%) and then allow it to cool again.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.

    • Reduce Temperature: Use an ice bath or refrigerator to further decrease the solubility of your compound.[7]

Q5: My product has "oiled out" instead of forming crystals. How do I fix this?

A5: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the chosen solvent system, or when impurities depress the melting point. The solute separates as a liquid phase instead of a solid.

  • Causality: This is common when the solution is cooled too rapidly or when the solvent is too "good" (dissolves the compound too well).

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation level slightly.

    • Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling encourages oiling.

    • Change Solvent System: If the problem persists, the solvent is likely inappropriate. Consider using a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) at an elevated temperature until the solution becomes faintly turbid. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.

Workflow: Troubleshooting Recrystallization Issues

Caption: A decision tree for common recrystallization problems.

Part 3: Troubleshooting Purification by Column Chromatography

When recrystallization fails to provide adequate purity, column chromatography is the method of choice for separating compounds with different polarities.

Q6: How do I select the right mobile phase (eluent) for my column?

A6: The key is to perform preliminary analysis using Thin Layer Chromatography (TLC). A good mobile phase for column chromatography should provide a Retention Factor (Rf) for the target compound of ~0.25-0.35 on a TLC plate.

  • Causality: The Rf value on a TLC plate is a proxy for how strongly your compound will adhere to the stationary phase (e.g., silica gel).

    • Rf too high (>0.5): The compound will move too quickly through the column, resulting in poor separation from less polar impurities.

    • Rf too low (<0.1): The compound will stick too strongly to the column, requiring excessive solvent volumes and leading to broad, diffuse bands.

  • Practical Steps:

    • Develop a TLC method first. A good starting point for a compound like this is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).

    • Spot your crude material on a TLC plate and elute with different solvent ratios (e.g., 9:1, 7:3, 1:1 Hexane:EtOAc).

    • The ratio that gives an Rf of ~0.3 for your target compound is the ideal starting point for your column's mobile phase.[8]

Q7: My separated fractions are still impure. Why is the separation not working?

A7: Poor separation on a column can be due to several factors, from improper packing to overloading.

  • Causality: Column chromatography relies on establishing an equilibrium of the analyte between the stationary and mobile phases. Any disruption to this equilibrium will degrade separation.

  • Troubleshooting Checklist:

    • Column Packing: Was the column packed uniformly without any air bubbles or cracks? Channels in the stationary phase lead to poor separation.

    • Sample Loading: Was the sample loaded in the minimum possible volume of solvent? Loading in a large volume or a solvent stronger than the mobile phase will cause band broadening.

    • Overloading: Have you loaded too much crude material? A general rule of thumb is to load no more than 1-5% of the silica gel's weight (e.g., 1-5 g of crude material on 100 g of silica).

    • Co-eluting Impurities: The impurity may have a very similar polarity to your product. In this case, you may need to switch to a different solvent system (e.g., Dichloromethane/Methanol) or use a gradient elution, starting with a less polar mobile phase and gradually increasing its polarity.

Diagram: Principle of Column Chromatography

G cluster_0 Column Setup cluster_1 Elution Over Time cluster_2 Fraction Collection A Mobile Phase (Eluent) B B A->B C Stationary Phase (e.g., Silica Gel) B->C D Early Stage Impurity moves faster C->D Elution starts E Mid Stage Separation increases D->E F Late Stage Product elutes E->F G Fraction 1 (Impurity) F->G H Fraction 2 (Pure Product) F->H Collect Fractions

Caption: Separation based on differential partitioning between phases.

Part 4: Analytical Validation & Protocols

After purification, you must confirm the identity and purity of your compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this.[9]

Q8: How do I set up an HPLC method to check the purity of my final product?

A8: A reverse-phase HPLC (RP-HPLC) method is most suitable. Several methods have been developed for Acetaminophen and its impurities.[10][11][12] A typical starting point would be a C18 column with a gradient elution using a water/acetonitrile mobile phase, often with a small amount of acid like formic or phosphoric acid to improve peak shape.[10][13]

Expected vs. Problematic HPLC Results

Result TypeDescriptionInterpretation & Action
Ideal A single, sharp, symmetrical peak at the expected retention time. Purity >99.5% by area.The purification was successful. The material meets typical high-purity standards.
Problematic Multiple peaks are present.The material is still impure. Re-purify using a different technique or optimized conditions.
Problematic The main peak is broad or tailing.This could indicate column degradation, an inappropriate mobile phase, or interaction with active sites on the stationary phase. Optimize the mobile phase pH or switch to a high-performance column.[14]

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolution: Place 1.0 g of the crude this compound in a 50 mL Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Precipitation: While the ethanol solution is still hot, slowly add deionized water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water to remove residual soluble impurities.[15]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: As described in Q6, determine the optimal mobile phase. A common system is Hexane:Ethyl Acetate (e.g., starting with a 3:7 ratio).

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet slurry packing is recommended). Ensure the packing is uniform and free of air bubbles.

  • Sample Preparation: Dissolve the crude material (e.g., 500 mg) in a minimal amount of a polar solvent like acetone or ethyl acetate. Add a small amount of silica gel (~1-2 g) to this solution and evaporate the solvent to dryness. This creates a "dry load," which provides better separation.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Monitoring: Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Combine & Evaporate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified solid.

References

  • Acetaminophen Impurities Method. MicroSolv. [Link]

  • Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines and MaxPeak™ Premier HPS Technology. (2022). Waters Corporation. [Link]

  • Călinescu, O., Badea, I. A., Vlădescu, L., Meltzer, V., & Pincu, E. (2011). HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Călinescu, O., Badea, I. A., Vlădescu, L., Meltzer, V., & Pincu, E. (2011). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Mastering Pharmaceutical Impurity Isolation Strategies. (2024). Neopharm Labs. [Link]

  • Synthesis of Paracetamol. Slideshare. [Link]

  • Synthesis and Purification of Paracetamol. Scribd. [Link]

  • A process for synthesis of paracetamol. (2017).
  • Synthesis of Paracetamol through Free-Radical Reactions: An Educational Approach in Organic Chemistry. (2023). ACS Publications. [Link]

  • Separation of N-(4-((4-((4-Hydroxyphenyl)amino)phenyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis of paracetamol by acetylation. The Royal Society of Chemistry. [Link]

  • How To Control Impurities In Pharmaceuticals. (2024). Pharmaguideline. [Link]

  • Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2024). YouTube. [Link]

  • Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. (2015). Chromatography Online. [Link]

  • Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Royal Society of Chemistry. [Link]

  • Molecular structure of (a) N-(4-hydroxyphenyl)acetamide (N4HPA: C8H9NO2). ResearchGate. [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. (2023). IUCr Journals. [Link]

  • This compound. Pharmaffiliates. [Link]

  • N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Royal Society of Chemistry. [Link]

  • N-(3-Chloro-4-hydroxyphenyl)acetamide. National Institutes of Health (NIH). [Link]

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Technical Support Center: Synthesis of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[4-[(4--Hydroxyphenyl)amino]phenyl]acetamide. This molecule, a key derivative in medicinal chemistry, is often synthesized via palladium-catalyzed cross-coupling reactions, a powerful but sometimes sensitive method. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific, practical problems you may encounter during the synthesis. The most common and robust method for this synthesis is the Buchwald-Hartwig amination, and the following advice is tailored primarily to this approach.[1]

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I fix this?

A1: Low yield in a Buchwald-Hartwig amination is a frequent issue stemming from several critical factors. Let's break down the most common culprits and their solutions.

  • Cause 1: Catalyst Inactivation due to Oxygen.

    • Explanation: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state. Similarly, the phosphine ligands are prone to oxidation. This is one of the most common reasons for a stalled or low-yielding reaction.

    • Solution:

      • Degassing: Thoroughly degas your solvent (e.g., toluene, dioxane) before use. This can be done by bubbling an inert gas like argon or nitrogen through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.

      • Inert Atmosphere: Set up your reaction under a strict inert atmosphere (argon or nitrogen). Use Schlenk line techniques or a glovebox for weighing and adding the palladium precatalyst and phosphine ligand.

      • Reagent Purity: Use a high-purity palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand.[2] Using a pre-formed, air-stable precatalyst can also be beneficial.

  • Cause 2: Impure Reagents or Starting Materials.

    • Explanation: The quality of your aryl halide (e.g., N-(4-bromophenyl)acetamide) and your amine (4-aminophenol) is crucial. 4-aminophenol is particularly susceptible to air oxidation, turning it from a white/off-white solid to a brownish or purplish substance, which will inhibit the reaction.

    • Solution:

      • Purify 4-aminophenol: If your 4-aminophenol is discolored, recrystallize it before use. A common procedure involves dissolving it in hot water with a small amount of a reducing agent like sodium bisulfite to prevent oxidation, followed by cooling to crystallize.

      • Check Aryl Halide: Ensure your N-(4-bromophenyl)acetamide is pure and dry. Synthesize it fresh if necessary by acetylating 4-bromoaniline.

  • Cause 3: Inappropriate Choice of Base or Base Strength.

    • Explanation: The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine. A base that is too weak may not be effective, while an overly strong base can promote side reactions. Sodium tert-butoxide (NaOt-Bu) is common, but incompatible with some functional groups like esters.[3] For this specific synthesis, a strong, non-nucleophilic base is required.

    • Solution:

      • Base Selection: Sodium tert-butoxide is generally the most effective base for this transformation. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be milder alternatives if base-sensitive functional groups are a concern, though they may require higher temperatures or longer reaction times.[3]

      • Base Quality: Use freshly opened or properly stored base. NaOt-Bu is hygroscopic and its quality can degrade upon exposure to air.

  • Cause 4: Suboptimal Ligand Choice.

    • Explanation: The phosphine ligand is the heart of the catalyst system. Its steric and electronic properties dictate the catalyst's activity and stability. For coupling with an electron-rich amine like 4-aminophenol, a sterically hindered, electron-rich biarylphosphine ligand is often required to promote the crucial reductive elimination step.

    • Solution:

      • Ligand Screening: While many ligands exist, modern, sterically demanding ligands like X-Phos or S-Phos are excellent starting points for this type of coupling.[4] First-generation ligands like P(o-tol)₃ may be less effective.[5]

Q2: I'm observing multiple spots on my TLC plate, and my final product is impure after workup. What are the likely side products and how can I purify my compound?

A2: Impurity formation is common and can arise from side reactions involving the starting materials or intermediates.

  • Likely Side Products:

    • Hydrodehalogenation: Your aryl halide starting material (N-(4-bromophenyl)acetamide) can be reduced to acetanilide. This occurs when a palladium-hydride species, formed from trace water or other proton sources, reductively eliminates.

    • Phenol Formation: The aryl halide can react with hydroxide ions (present from trace water and the strong base) to form N-(4-hydroxyphenyl)acetamide (paracetamol). This is a known competing pathway in palladium-catalyzed couplings using hydroxide bases.[6][7]

    • Di-arylation of Amine: While less common with primary amines, it's possible for the product to react again with the aryl halide, especially if reaction conditions are harsh or stoichiometry is off.[8]

    • Starting Material: Incomplete reaction is a common "impurity."

  • Purification Strategy:

    • Initial Workup: After quenching the reaction, perform a standard aqueous workup. The phenolic -OH group on your product makes its solubility pH-dependent. Extracting from a slightly acidic aqueous phase (e.g., pH 5-6) into a polar organic solvent like ethyl acetate can help separate it from more basic starting amines.

    • Column Chromatography: This is the most effective method for removing the side products mentioned above. Use a silica gel column with a gradient elution system, typically starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.

    • Recrystallization: If the product is obtained as a solid of reasonable purity (>90%), recrystallization can be an excellent final purification step. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.

Frequently Asked Questions (FAQs)

Q: What is the best synthetic route for N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide? A: The most versatile and widely used method is the Buchwald-Hartwig amination .[1] This involves the palladium-catalyzed cross-coupling of N-(4-halophenyl)acetamide (typically the bromo or iodo derivative) with 4-aminophenol . This method has largely replaced harsher, classical methods like nucleophilic aromatic substitution due to its superior functional group tolerance and broader substrate scope.[1][5]

Q: Can I use 4-chloroacetanilide as a starting material? A: While aryl chlorides are more economical, they are significantly less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations.[9] Coupling an aryl chloride requires a more specialized and highly active catalyst system, often involving specific ligands like SPhos or RuPhos and potentially higher temperatures. For lab-scale synthesis, starting with N-(4-bromophenyl)acetamide is generally more reliable.[8]

Q: What is the optimal Pd catalyst loading and ligand-to-metal ratio? A: For most lab-scale reactions, a palladium catalyst loading of 0.5–2.0 mol% is sufficient.[2] A ligand-to-palladium ratio of 1.1:1 to 1.5:1 is typically optimal for monoligated active species when using biarylphosphine ligands. Using a large excess of the ligand can sometimes inhibit the reaction.

Q: My 4-aminophenol starting material is dark brown. Can I still use it? A: It is strongly advised not to. 4-aminophenol readily oxidizes in air to form colored quinone-imine type impurities. These impurities can chelate to the palladium catalyst, leading to deactivation and significantly lower yields. You should purify it by recrystallization from hot water with a pinch of sodium bisulfite before use.[10]

Illustrative Reaction Protocol & Data

This protocol describes a representative Buchwald-Hartwig amination for the synthesis of the title compound.

Experimental Workflow Diagram

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reagents Catalyst Addition cluster_reaction Reaction cluster_workup Workup & Purification setup_vessel Add Aryl Bromide, 4-Aminophenol, & Base to Schlenk Flask evac_fill Evacuate & Backfill with Argon (3x) setup_vessel->evac_fill add_solvents Add Degassed Toluene evac_fill->add_solvents add_cat Add Pd Precatalyst & Ligand add_solvents->add_cat degas_again Briefly Degas Mixture add_cat->degas_again heat Heat to 100 °C degas_again->heat monitor Monitor by TLC/LC-MS (Approx. 12-24h) heat->monitor cool Cool to RT & Quench monitor->cool extract Aqueous Workup & Extraction (Ethyl Acetate) cool->extract purify Column Chromatography (Silica Gel) extract->purify

Caption: A typical workflow for the Buchwald-Hartwig synthesis.

Reaction Parameters Table
ParameterValue / CompoundMolar Eq.Notes
Aryl HalideN-(4-bromophenyl)acetamide1.0The limiting reagent.
Amine4-Aminophenol1.2A slight excess is used to drive the reaction.
Pd PrecatalystPd₂(dba)₃0.01 (1 mol % Pd)Other sources like Pd(OAc)₂ can be used.[2]
LigandXPhos0.022 (2.2 mol %)Ligand:Pd ratio of ~1.1:1.
BaseSodium tert-butoxide1.4Must be strong and non-nucleophilic.
SolventToluene-Must be anhydrous and degassed.
Temperature100 °C-Temperature may vary based on catalyst system.
Typical Yield75-90%-Yield is highly dependent on conditions and purity.
Step-by-Step Methodology
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-(4-bromophenyl)acetamide (1.0 eq), recrystallized 4-aminophenol (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Inerting: Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Catalyst Addition: Briefly remove the septum and add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (e.g., XPhos, 0.022 eq) against a positive flow of argon.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, dilute with water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Troubleshooting Logic Diagram

This diagram provides a decision-making tree for addressing common issues during the synthesis.

Troubleshooting start Problem Encountered low_yield Low or No Conversion start->low_yield impure Impure Product / Multiple Spots start->impure cause_oxygen Oxygen Contamination? low_yield->cause_oxygen Check Setup cause_reagents Reagent Purity? low_yield->cause_reagents Check Materials cause_base Base Quality/Choice? low_yield->cause_base Check Base cause_conditions Reaction Conditions? low_yield->cause_conditions Check Parameters cause_side_rxn Side Reactions Occurring? impure->cause_side_rxn sol_degas Improve Degassing Use Glovebox/Schlenk Line cause_oxygen->sol_degas Yes sol_purify Recrystallize 4-Aminophenol Check Aryl Halide Purity cause_reagents->sol_purify Yes sol_base Use Fresh NaOtBu Consider Cs2CO3 cause_base->sol_base Yes sol_conditions Optimize Temp/Time Screen Ligands (e.g., XPhos) cause_conditions->sol_conditions Yes sol_purification Optimize Purification: 1. pH-adjusted workup 2. Column Chromatography 3. Recrystallization cause_side_rxn->sol_purification Yes

Caption: A decision tree for troubleshooting the synthesis.

References

  • This compound - Benchchem. (n.d.).
  • Technical Support Center: Improving Palladium-Catalyzed Amination Yields in Complex Syntheses - Benchchem. (n.d.).
  • How is acetaminophen synthesized from phenol and acetic anhydride? (2023). Quora.
  • Choi, K. C., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society, 146(28), 19414–19424.
  • Choi, K. C., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH.
  • This compound. (n.d.). ChemicalBook.
  • US Patent 4379793A. (1983). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. Google Patents.
  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry, 61(21), 7240-7240.
  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals.
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). PubMed Central.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4574–4577.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (AM404)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, also known as AM404, is a compound of significant interest due to its role as an active metabolite of the widely used analgesic, paracetamol (acetaminophen).[1][2] Its synthesis presents a common challenge in medicinal chemistry: the formation of a diarylamine C-N bond. This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on optimizing the synthesis of this molecule. We will primarily address the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for this transformation, and provide detailed troubleshooting for common issues encountered during the reaction.[3][4]

Section 1: Synthesis Strategy & Core Mechanism

The most robust and widely applicable method for constructing the diarylamine core of this compound is the Buchwald-Hartwig cross-coupling reaction.[5] This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a strong base.

There are two primary disconnection approaches for this synthesis:

  • Route A: Coupling of N-(4-bromophenyl)acetamide with 4-aminophenol.

  • Route B: Coupling of 4-acetamidoaniline with a 4-halophenol derivative.

Both routes are viable; however, this guide will focus on Route A as N-(4-bromophenyl)acetamide is a readily available commercial starting material, and 4-aminophenol is an inexpensive commodity chemical.

The catalytic cycle, illustrated below, is fundamental to understanding and troubleshooting the reaction.

Buchwald_Hartwig_Cycle cluster_reactants Reactants pd0 Pd(0)Ln oa_complex Ar-Pd(II)(L)n-X pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(L)n(R2NH)]+X- oa_complex->amine_complex Amine Coordination amido_complex Ar-Pd(II)(L)n-NR2 amine_complex->amido_complex Deprotonation amido_complex->pd0 Catalyst Regeneration product Ar-NR2 (Product) amido_complex->product Reductive Elimination start Ar-X + R2NH base Base base->amine_complex

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for optimizing the synthesis?

For the coupling of N-(4-bromophenyl)acetamide with 4-aminophenol, a robust starting point involves using a palladium(0) source, a sterically hindered biarylphosphine ligand, and a strong, non-nucleophilic base. The table below outlines a standard set of initial conditions.

Parameter Recommended Starting Condition Rationale & Comments
Palladium Source Pd₂(dba)₃ (1-2 mol%)A common, air-stable Pd(0) precursor. Pd(OAc)₂ can also be used but requires in-situ reduction.
Ligand Xantphos (2-4 mol%)A wide-bite angle ligand known for its effectiveness in coupling electron-rich anilines and phenols.[6]
Base Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)A strong base that facilitates the deprotonation of the amine, which is often the rate-limiting step.[7] Incompatible with some functional groups.
Solvent Toluene or 1,4-DioxaneMust be anhydrous and deoxygenated. Toluene is often preferred for its higher boiling point. Avoid chlorinated solvents.[8]
Temperature 100-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step.
Atmosphere Inert (Nitrogen or Argon)Critical to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.
Q2: My starting materials are sensitive. Can I use a milder base?

Yes. While NaOtBu provides high reaction rates, it is incompatible with base-sensitive functional groups like esters.[7] If your substrates cannot tolerate such a strong base, consider alternatives:

  • Potassium Phosphate (K₃PO₄): A weaker inorganic base that is often effective, though it may require higher catalyst loadings or longer reaction times.

  • Lithium bis(trimethylsilyl)amide (LHMDS): Useful for substrates with protic functional groups and allows for lower reaction temperatures.[7]

  • Organic Bases (e.g., DBU): These have good solubility but are generally less efficient. They can be used in combination with inorganic bases.[8]

Q3: How critical is the choice of ligand?

The ligand is arguably the most critical variable. It stabilizes the palladium center, promotes oxidative addition and reductive elimination, and prevents catalyst decomposition. The choice of ligand is highly substrate-dependent.[7]

  • For electron-rich anilines (like 4-aminophenol): Wide bite-angle ligands like Xantphos are excellent starting points.[6]

  • For challenging couplings: Sterically hindered biaryl monophosphine ligands (e.g., RuPhos, tBuXPhos) developed by the Buchwald group often provide superior results, albeit at a higher cost.[7]

Section 3: Troubleshooting Guide

Problem 1: No product is forming, and only starting materials are observed by TLC/LC-MS.
  • Possible Cause A: Inactive Catalyst System

    • Why it happens: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete removal of air from the reaction vessel will lead to rapid oxidation of the phosphine ligand and the palladium center, halting the catalytic cycle before it begins.

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: Use a Schlenk line or a glovebox for reaction setup. The solvent must be rigorously deoxygenated by sparging with nitrogen or argon for at least 30 minutes or by several freeze-pump-thaw cycles.

      • Verify Reagent Quality: Use high-purity, fresh reagents. Old or poorly stored NaOtBu can be less active. Phosphine ligands can oxidize over time.

  • Possible Cause B: Insufficient Temperature

    • Why it happens: The reductive elimination step, which forms the final C-N bond and regenerates the catalyst, often has a high activation energy.

    • Troubleshooting Steps:

      • Verify Temperature: Ensure the reaction is heated to the target temperature (typically >100 °C). Use an oil bath with a contact thermometer for accurate temperature control.

      • Increase Temperature: If the reaction is clean but stalled, cautiously increase the temperature in 10 °C increments.

Problem 2: A major byproduct is the hydrodehalogenated starting material (N-phenylacetamide).
  • Why it happens: This is a common side reaction where the aryl halide is reduced instead of coupled.[3] It can occur via several pathways, including β-hydride elimination from the palladium-amido intermediate or reaction with trace hydride sources in the mixture.[9]

Side_Reaction start Ar-Pd(II)-X amido Ar-Pd(II)-NHR start->amido Amine Coupling product Desired Product (Ar-NHR) amido->product Reductive Elimination (Desired Pathway) side_product Side Product (Ar-H) amido->side_product β-Hydride Elimination or other reduction pathways (Undesired)

Caption: Competing pathways leading to product vs. side product.

  • Troubleshooting Steps:

    • Scrupulous Drying: Ensure all glassware is oven-dried and reagents and solvents are strictly anhydrous. Trace water can be a source of hydrides.

    • Modify Ligand/Base: The choice of ligand can influence the rate of reductive elimination versus side reactions. Switching to a more sterically demanding ligand can sometimes favor the desired pathway.

    • Use Additives: Some studies have shown that using a bimetallic Pd-Cu nanocatalyst system can promote the desired amination and suppress the hydrodehalogenation pathway.[9]

Problem 3: The reaction mixture turns dark, and purification is challenging.
  • Why it happens: Both 4-aminophenol and the diarylamine product are susceptible to oxidation, especially at elevated temperatures under basic conditions. This leads to the formation of colored, often polymeric, impurities that can complicate purification.

  • Troubleshooting Steps:

    • Rigorous Deoxygenation: This is the most critical step to prevent oxidation. Ensure a positive pressure of inert gas is maintained throughout the reaction.

    • Protecting Group Strategy: Consider protecting the hydroxyl group of 4-aminophenol (e.g., as a methoxy or silyl ether). The coupling reaction can be performed, followed by a final deprotection step. This adds steps but can significantly improve the cleanliness of the reaction and simplify purification.

    • Purification Optimization: If oxidation is minor, purification can be improved. During column chromatography, adding a small amount of a chelating agent like triethylamine to the eluent can help mitigate streaking on silica gel. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may also be effective.

Section 4: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

Disclaimer: This is a representative protocol and must be adapted and optimized for specific laboratory conditions. All work should be performed by qualified personnel in a suitable chemical fume hood.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-(4-bromophenyl)acetamide (1.0 eq), 4-aminophenol (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).[10]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, deoxygenated toluene via syringe to achieve a substrate concentration of approximately 0.1 M.[10]

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking aliquots (via syringe under an inert atmosphere).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.[10]

  • Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the mixture by washing with a saturated aqueous ammonium chloride solution, followed by a brine wash.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel using a gradient of hexane/ethyl acetate to yield the final product.[11]

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Murty, D. K., et al. (2021). First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • Wikipedia. (2023). AM404. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). AM404 synthesis. Retrieved from [Link]

  • PNAS. (2024). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. Retrieved from [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • PubMed Central. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

  • Brieflands. (n.d.). Metabolism of AM404 From Acetaminophen at Human Therapeutic Dosages in the Rat Brain. Retrieved from [Link]

  • International Journal of Science and Research. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]

  • Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

Sources

Technical Support Center: N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (AM404)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: The chemical name "N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide" can refer to multiple structures. However, based on the context of experimental research in drug development, this guide focuses on the widely studied compound AM404 (N-(4-hydroxyphenyl)-arachidonamide, CAS 183718-77-6) . This molecule is a key metabolite of paracetamol (acetaminophen) and is frequently used in neuroscience and pharmacology research.[1] Should you be working with a different compound, please verify its specific properties.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and storage of AM404.

Q1: What are the recommended solvents for dissolving AM404?

A1: AM404 is a lipophilic molecule with poor aqueous solubility. It is readily soluble in organic solvents. For laboratory use, the following solvents are recommended for preparing stock solutions:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

Vendor data indicates that AM404 is soluble to at least 50 mM in both DMSO and ethanol.[1][2] For cell culture experiments, it is crucial to prepare a concentrated stock in an organic solvent and then dilute it into your aqueous culture medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[3]

Q2: How should I store AM404 powder and stock solutions?

A2: Proper storage is critical to maintain the integrity of AM404.

  • Solid Form: Store the solid compound at -20°C in a tightly sealed container.[1][4] Some suppliers note that the compound is hygroscopic (tends to absorb moisture from the air), so protecting it from moisture is important.[5]

  • In-Solvent: Stock solutions in organic solvents like DMSO or ethanol should be stored at -80°C for long-term stability.[6] For short-term use, storage at -20°C is also acceptable. Repetitive freeze-thaw cycles should be avoided. We recommend aliquoting the stock solution into smaller, single-use volumes.

Q3: What is the expected stability of AM404 under proper storage conditions?

A3: When stored as a solid at -20°C, AM404 is expected to be stable for at least two years.[4] Stock solutions stored at -80°C are typically stable for up to one year.[6]

Q4: My AM404 powder has a pinkish or off-white color. Is it degraded?

A4: The typical appearance of solid AM404 is described as off-white to pink.[5] A slight pinkish hue is not necessarily an indicator of degradation. However, a significant change in color, such as turning dark brown, or a change in physical form could suggest degradation. The phenolic hydroxyl group in the AM404 structure is susceptible to oxidation, which can often lead to colored byproducts.

Q5: Can I dissolve AM404 directly in aqueous buffers like PBS?

A5: Direct dissolution in aqueous buffers is not recommended due to very low solubility. While some solubility in PBS (pH 7.2) is reported (e.g., approximately 50 µg/ml), achieving a precise and stable concentration is difficult.[4] The recommended method is to first dissolve AM404 in a water-miscible organic solvent (like DMSO) and then perform a serial dilution into the aqueous buffer. It is advised not to store aqueous solutions for more than one day.

Section 2: Troubleshooting Guides

This section provides structured guidance for overcoming common experimental challenges related to AM404's solubility and stability.

Troubleshooting Solubility Issues

You may encounter precipitation or incomplete dissolution when preparing AM404 solutions. This guide will help you diagnose and solve these problems.

Issue 1: Precipitate forms immediately upon adding AM404 to the solvent.

  • Possible Cause: The concentration you are trying to achieve exceeds the solubility limit in that specific solvent.

  • Solution:

    • Verify Solubility Limits: Confirm your target concentration is below the known limits (e.g., ~50 mM or ~19.8 mg/mL in DMSO/ethanol).[2]

    • Increase Solvent Volume: Add more solvent to decrease the concentration.

    • Gentle Warming & Sonication: Briefly warm the solution (e.g., to 37°C) and use a sonicator bath to aid dissolution.[5] Do not overheat, as this can accelerate degradation.

Issue 2: The compound dissolves in organic solvent but precipitates when diluted into an aqueous buffer (e.g., cell culture media, PBS).

  • Possible Cause: The final concentration of AM404 in the aqueous medium is too high, or the percentage of the organic co-solvent is too low to maintain solubility.

  • Solution:

    • Reduce Final Concentration: Your final working concentration may be too high for the aqueous environment. Try a lower concentration.

    • Increase Co-solvent Percentage (with caution): While increasing the amount of DMSO can help, be mindful of its potential toxicity to cells. Most cell lines can tolerate DMSO up to 0.1-0.5%, but this should be empirically determined.

    • Use a Formulation Vehicle: For in vivo studies, a common formulation is a mixture of solvents like DMSO, PEG300, and Tween 80, which helps maintain the solubility of hydrophobic compounds in an aqueous saline solution.[6]

G start Precipitate observed in aqueous working solution check_conc Is final concentration an absolute requirement? start->check_conc lower_conc Lower the final working concentration of AM404. check_conc->lower_conc No check_dmso Is the final DMSO concentration <0.1%? check_conc->check_dmso Yes success Solution is clear. Proceed with experiment. lower_conc->success increase_dmso Cautiously increase DMSO (e.g., to 0.5%). Validate cell viability. check_dmso->increase_dmso Yes use_vehicle Consider a formulation vehicle (e.g., with PEG300/Tween 80) for in vivo studies. check_dmso->use_vehicle No increase_dmso->success fail Precipitation persists. Re-evaluate experimental design. increase_dmso->fail use_vehicle->success use_vehicle->fail

Caption: Decision tree for resolving AM404 precipitation in aqueous media.

Troubleshooting Stability and Degradation

AM404's structure contains moieties susceptible to chemical degradation, which can lead to a loss of activity and inconsistent experimental results.

Key Structural Liabilities:

  • Phenolic Hydroxyl Group: Prone to oxidation, especially when exposed to air (oxygen), light, or metal ions. Oxidation can form quinone-type structures.

  • Arachidonoyl Tail: The four double bonds are susceptible to oxidation (lipid peroxidation).

  • Amide Bond: Can undergo hydrolysis, particularly under strong acidic or basic conditions, to yield 4-aminophenol and arachidonic acid. Amide hydrolysis is generally slower than ester hydrolysis.

Issue: Loss of compound activity or inconsistent results over time.

  • Possible Cause 1: Oxidative Degradation.

    • Diagnosis: Has the stock solution been stored for a long time? Was it exposed to light or air frequently? Has the solid compound changed color significantly?

    • Prevention & Solution:

      • Use Inert Gas: When preparing stock solutions, purge the solvent and the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.

      • Protect from Light: Store solutions in amber vials or wrap vials in aluminum foil.

      • Prepare Fresh Solutions: For the most sensitive experiments, prepare fresh working solutions from a recently made stock solution.

      • Purchase New Compound: If the solid has been stored for several years or appears discolored, it is best to use a fresh batch.

  • Possible Cause 2: Hydrolysis.

    • Diagnosis: Are you working in a solution with a very high or low pH? Are you storing the compound in an aqueous buffer for extended periods?

    • Prevention & Solution:

      • Maintain Neutral pH: Whenever possible, work with solutions close to neutral pH (pH 7-7.4).

      • Avoid Long-Term Aqueous Storage: Prepare aqueous working solutions immediately before use. Do not store AM404 in aqueous buffers for more than a day.

G cluster_stress Stress Conditions AM404 AM404 (N-(4-hydroxyphenyl)-arachidonamide) Oxidation Oxidized Products (e.g., Quinones, Peroxides) AM404->Oxidation Oxidation Hydrolysis Hydrolysis Products (4-Aminophenol + Arachidonic Acid) AM404->Hydrolysis Hydrolysis Air Air (O2) Light Metal Ions Air->AM404 leads to pH Strong Acid/Base (High/Low pH) pH->AM404 leads to

Caption: Primary chemical degradation pathways for AM404.

Section 3: Protocols and Data Tables

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for accurately preparing a stock solution.

Materials:

  • AM404 (MW: 395.58 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen), optional but recommended

  • Calibrated analytical balance

  • Amber glass vial or clear vial with aluminum foil

  • Sterile, RNase/DNase-free polypropylene microcentrifuge tubes for aliquots

Procedure:

  • Pre-weigh Vial: Tare a clean, dry amber vial on the analytical balance.

  • Weigh AM404: Carefully weigh a desired amount of AM404 into the vial. For example, weigh 2.0 mg.

  • Calculate Solvent Volume: Use the formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

    • For 2.0 mg (0.002 g) of AM404 to make a 10 mM (0.01 M) solution: Volume (L) = 0.002 g / (395.58 g/mol * 0.01 mol/L) = 0.000505 L = 505 µL

  • Add Solvent: Add the calculated volume (505 µL) of anhydrous DMSO to the vial.

  • (Optional) Inert Gas Purge: Briefly flush the headspace of the vial with inert gas before capping.

  • Dissolve: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used if needed.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in polypropylene tubes. Store immediately at -80°C.

Data Summary: Solubility of AM404

The following table summarizes the known solubility data for AM404 in common laboratory solvents.

SolventMax Concentration (mM)Max Concentration (mg/mL)Reference
Ethanol50 mM19.78 mg/mL[1][2]
DMSO50 mM19.78 mg/mL[1][2]
DMF50 mg/mL50 mg/mL[4]
PBS (pH 7.2)~0.13 mM~50 µg/mL[4]
Ethanol:PBS (1:3)~0.63 mM0.25 mg/mL[4]

Note: Data is compiled from various supplier datasheets and may vary slightly between batches.

Protocol: Basic Stability Assessment Using HPLC

To empirically determine the stability of your AM404 stock solution, you can perform a simple stability study using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the percentage of intact AM404 remaining in a stock solution after a period of storage.

Methodology:

  • Initial Analysis (T=0): a. Prepare a fresh 10 mM stock solution of AM404 in DMSO as described in Protocol 3.1. b. Immediately dilute a sample to a suitable concentration for HPLC analysis (e.g., 100 µM in mobile phase). c. Inject the sample onto the HPLC system. Use a C18 column and a mobile phase gradient of acetonitrile and water with 0.1% formic acid.[4] d. Record the peak area of the main AM404 peak. This is your 100% reference value.

  • Storage: Store the remaining stock solution under your desired test condition (e.g., -20°C, 4°C, room temperature).

  • Follow-up Analysis (T=x): a. After a set time (e.g., 1 week, 1 month), retrieve the stored stock solution. b. Prepare a dilution identical to the one made at T=0. c. Inject and analyze under the same HPLC conditions. d. Record the peak area of the AM404 peak.

  • Calculation:

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Evaluation: A significant decrease in the main peak area and/or the appearance of new peaks (degradation products) indicates instability under the tested storage conditions.

References

  • Sharma, C. V., et al. (2017). First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. Journal of Pain Research. [Link]

  • Högestätt, E. D., et al. (2005). Conversion of Acetaminophen to the Bioactive N-Acylphenolamine AM404 via Fatty Acid Amide Hydrolase-dependent Arachidonic Acid Conjugation in the Nervous System. The Journal of Biological Chemistry. [Link]

  • Saliba, S. W., et al. (2017). AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. Journal of Neuroinflammation. [Link]

  • Hargreaves, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • AM404. Wikipedia. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Basic and Clinical Physiology and Pharmacology. [Link]

  • AM404 – Knowledge and References. Taylor & Francis. [Link]

  • AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. ResearchGate. [Link]

  • AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. PMC. [Link]

Sources

Technical Support Center: Synthesis of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[4-[(4-h-Hydroxyphenyl)amino]phenyl]acetamide (CAS No: 93629-82-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important diarylamine intermediate.[1][2][3][4][5] This document provides in-depth, experience-based answers to frequently asked questions, detailed troubleshooting protocols, and validated analytical methods to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide and what is the general impurity profile for each?

A1: The most common and practical synthetic routes are transition-metal-catalyzed cross-coupling reactions. The choice of method directly influences the impurity profile.

  • Buchwald-Hartwig Amination: This palladium-catalyzed C-N coupling is a versatile method, typically reacting 4-aminoacetanilide (or a protected version) with a 4-halophenol derivative (e.g., 4-bromophenol) or vice versa.[6][7][8]

    • Common Impurities: Unreacted starting materials (4-aminoacetanilide, 4-bromophenol), hydrodehalogenated starting material (phenol), and products of side reactions such as diaryl ether formation or amine over-arylation.[9] Catalyst-derived impurities, including phosphine oxides from the ligands, may also be present.

  • Ullmann Condensation: This is a classical copper-catalyzed C-N coupling reaction.[10][11][12] While often requiring harsher conditions than the Buchwald-Hartwig reaction, modern protocols with specific ligands have made it a viable option.[10][13][14]

    • Common Impurities: Similar to the Buchwald-Hartwig reaction, unreacted starting materials are a primary concern. Homocoupling of the aryl halide can also occur, leading to biaryl byproducts.[13] The high temperatures traditionally used can lead to thermal degradation products.[10]

Q2: My reaction mixture is turning dark brown/black. What is causing this discoloration and how can I prevent it?

A2: This is a classic sign of oxidation. The starting material, 4-aminophenol (if used), and the final product both contain electron-rich phenol and aniline moieties, which are highly susceptible to oxidation by atmospheric oxygen.[15][16]

  • Causality: Oxidation leads to the formation of highly colored quinone-imine type structures.[1][15] This not only reduces the yield of your desired product but also introduces a complex mixture of polymeric, often insoluble, impurities that can be difficult to remove. The degradation of 4-aminophenol, for instance, can proceed first to a quinoneimine, and then further to benzoquinone and other colored byproducts.[15][17]

  • Preventative Measures:

    • Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction and workup.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Antioxidants: In some cases, adding a small amount of an antioxidant like sodium hydrosulfite during workup can help to minimize oxidation.[18]

Q3: I am consistently observing unreacted starting materials in my final product. How can I drive the reaction to completion?

A3: The presence of residual starting materials is a common issue in cross-coupling reactions. Several factors related to catalyst activity and reaction conditions could be the cause.

  • Catalyst Deactivation: The palladium catalyst can be deactivated if the active Pd(0) species is not efficiently generated or is consumed by side reactions.[9][19] Amines themselves can sometimes act as ligands, potentially inhibiting the catalyst.[9]

    • Solution: Ensure you are using a high-purity palladium source and ligand. Consider using a pre-formed catalyst (precatalyst) which can provide more consistent results.[19][20] For phosphine ligands, adding a slight excess of the ligand relative to the palladium can sometimes improve catalyst stability.[9]

  • Base Selection and Solubility: The choice and physical properties of the base are crucial. Strong, sterically hindered bases like sodium tert-butoxide are common, but their low solubility in many organic solvents can lead to reproducibility issues.[20][21]

    • Solution: Screen different bases. Weaker, more soluble bases like cesium carbonate or potassium phosphate can be effective, especially for base-sensitive substrates.[20] Ensure vigorous stirring to maximize the interaction between the solid base and the reaction mixture.

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, in practice, using a slight excess (1.1-1.2 equivalents) of the amine component can sometimes help drive the reaction to completion.

Q4: I've isolated my product, but I see a peak in the HPLC corresponding to a loss of the acetyl group. What is this impurity and how is it formed?

A4: This impurity is likely N-[4-[(4-Hydroxyphenyl)amino]phenyl]amine, the deacetylated product. The acetamide group can undergo hydrolysis under certain conditions.

  • Mechanism of Formation: The amide bond of the acetanilide moiety is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can occur during the reaction or, more commonly, during aqueous workup.[22][23] The hydrolysis breaks the amide bond to yield the corresponding aniline and acetic acid.[23][24]

  • Troubleshooting:

    • Reaction: If using a strong base like sodium tert-butoxide, minimize reaction time and temperature once the reaction is complete to prevent base-mediated hydrolysis.

    • Workup: Avoid prolonged exposure to strongly acidic or basic aqueous solutions during extraction. Use dilute acid (e.g., 1M HCl) for neutralization and perform the extraction steps efficiently. Ensure the final product is thoroughly dried, as residual acid or base in the presence of water can cause hydrolysis upon storage.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive Catalyst• Use a fresh, high-purity palladium source and ligand.[9] • Consider using a palladium precatalyst for more reliable activation.[19]
2. Impure Reagents• Purify starting materials. Amines, in particular, should be distilled or passed through a plug of activated alumina.[9]
3. Incorrect Base or Solvent• Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃).[20] • Ensure the solvent is anhydrous and properly degassed.
Dark Reaction Color / Tar Formation 1. Oxygen Contamination• Ensure a robust inert atmosphere (N₂ or Ar) is maintained.[16] • Use properly degassed solvents.
2. Reaction Temperature Too High• Lower the reaction temperature. High temperatures can accelerate oxidative degradation.[10]
Multiple Unidentified Byproducts 1. Side Reactions (e.g., over-arylation, hydrodehalogenation)• Optimize the ratio of aryl halide to amine. • Screen different ligands; bulkier ligands can sometimes suppress side reactions.[25]
2. Thermal Degradation• Reduce reaction temperature and time.
Product Contaminated with Starting Materials 1. Incomplete Reaction• Increase reaction time or temperature moderately. • Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%). • Use a slight excess of one reactant.
Product Contaminated with Deacetylated Impurity 1. Hydrolysis during Reaction/Workup• Avoid strong acids/bases during workup.[23][26] • Minimize contact time with aqueous layers. • Ensure the final product is completely dry and stored away from moisture.

Experimental Protocols & Visualizations

Synthetic Pathway and Impurity Formation

The diagram below illustrates a typical Buchwald-Hartwig synthesis pathway and highlights the key side reactions that lead to common impurities.

G cluster_reactants Starting Materials SM1 4-Bromoacetanilide Product This compound SM1->Product C-N Coupling Impurity1 Impurity: Acetanilide (Hydrodehalogenation) SM1->Impurity1 Side Reaction SM2 4-Aminophenol SM2->Product Impurity2 Impurity: Oxidation Products (Quinone-imines) SM2->Impurity2 Degradation (O2) Pd_cat Pd Catalyst + Ligand + Base Pd_cat->Product Product->Impurity2 Degradation (O2) Impurity3 Impurity: Di-substituted Phenol Product->Impurity3 Over-arylation Impurity4 Impurity: Deacetylated Product Product->Impurity4 Hydrolysis

Caption: Synthetic route and common impurity pathways.

Protocol: HPLC Method for Impurity Profiling

This protocol provides a general starting point for analyzing the purity of your synthesized this compound. Method optimization may be required based on your specific instrumentation.[27]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector.[27]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL solution.[27]

Troubleshooting Workflow: Identifying an Unknown Peak

This workflow guides you through the logical steps to identify an unexpected impurity peak observed during analysis.

G start Unknown Peak Observed in HPLC check_sm Compare Retention Time with Starting Materials start->check_sm is_sm Is it a Starting Material? check_sm->is_sm lcms Run LC-MS Analysis is_sm->lcms No identified Impurity Identified is_sm->identified Yes check_mass Does Mass Match Expected Impurity? lcms->check_mass expected_imp Known Impurity: (e.g., Deacetylated, Oxidized, Dimer) check_mass->expected_imp Yes isolate Isolate Impurity for Structural Elucidation (Prep-HPLC, NMR) check_mass->isolate No expected_imp->identified isolate->identified

Caption: Workflow for identifying unknown analytical peaks.

References

  • What is the mechanism of Acetanilide? - Patsnap Synapse. (2024, July 17). Retrieved January 12, 2026, from [Link]

  • Hydrolysis of Acetanilide: Mechanism & Explanation - Video. (n.d.). Study.com. Retrieved January 12, 2026, from [Link]

  • Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson. (n.d.). Study.com. Retrieved January 12, 2026, from [Link]

  • Hydrolysis Acetanilide.: Univ Rsity | PDF. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • The acid-catalysed hydrolysis of acetanilide. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 12, 2026, from [Link]

  • A review on the degradation of acetaminophen by advanced oxidation process. (2022, June 22). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • CAS No : 93629-82-4 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

  • Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Paracetamol-impurities. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

  • Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. (2007). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. (n.d.). Google Patents.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Process for the purification of phenylenediamines. (n.d.). WIPO.
  • The Buchwald-Hartwig Amination After 25 Years. (2019). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol. (2022). PubMed. Retrieved January 12, 2026, from [Link]

  • 4-Aminophenol. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Method for purifying free-base p-phenylenediamine-type photographic color developers. (n.d.). Google Patents.
  • What the best solvent can be used to recrystallize p-phenylenediamine? (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 12, 2026, from [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Ullmann condensation. (n.d.). chemeurope.com. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • o-PHENYLENEDIAMINE. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. (2019). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Process for preparing and purifying p-phenylenediamine. (n.d.). Google Patents.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved January 12, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved January 12, 2026, from [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases. (2019). ACS Catalysis. Retrieved January 12, 2026, from [Link]

  • Analytical methods for the evaluation of melamine contamination. (2013). PubMed. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[4-[(4-Hy­droxy­phenyl)ami­no]phenyl]ac­etamide (CAS 93629-82-4).[1][2][3] This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. My approach is built on explaining the fundamental principles behind the protocols, ensuring you can adapt and refine them for your specific laboratory context.

The synthesis of this diarylamine structure is most effectively achieved through modern cross-coupling methodologies, specifically the Buchwald-Hartwig amination.[4][5] This palladium-catalyzed reaction forms the critical C-N bond between an aryl halide and an amine, offering a versatile and high-yielding route where classical methods often fail.[4][6]

Troubleshooting Guide

This section addresses specific, hands-on problems you may encounter during the synthesis.

Q1: My reaction shows very low conversion or has failed completely. What are the most likely causes?

This is a common issue in palladium-catalyzed cross-coupling reactions and usually points to one of three areas: the catalyst system, the reaction environment, or the reagents.

Root Cause Analysis: Low Conversion

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(ligand)₂), it must be reduced in situ. More critically, the Pd(0) species is highly sensitive to atmospheric oxygen.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use by sparging with inert gas or through several freeze-pump-thaw cycles. Use fresh, high-quality palladium sources and ligands.

  • Inappropriate Base: The base plays a crucial role in deprotonating the amine nucleophile, making it more reactive, and facilitating the final reductive elimination step. A base that is too weak, sterically hindered, or has poor solubility in the reaction medium can stall the catalytic cycle.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for these couplings. However, if your substrates are base-sensitive, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be a better choice. Ensure the base is finely powdered and anhydrous.

  • Ligand Failure: The phosphine ligand is not just a spectator; it stabilizes the palladium center, modulates its reactivity, and promotes the key steps of oxidative addition and reductive elimination.

    • Solution: For diarylamine synthesis, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or Josiphos-type ligands) are often required to promote the reductive elimination of the sterically demanding product. If you are using a first-generation ligand like P(o-tolyl)₃, consider upgrading to a more advanced, sterically hindered ligand.[7]

troubleshooting_low_yield start Low or No Yield Detected (via TLC/LC-MS) q1 Is the reaction mixture blackened or have 'palladium mirror' formed? start->q1 a1_yes Yes: Catalyst Decomposition q1->a1_yes Yes a1_no No: Potential Issue with Reagents or Conditions q1->a1_no No remedy1 Troubleshoot Catalyst System: 1. Verify inert atmosphere (degas solvent). 2. Use fresh, high-quality Pd source/ligand. 3. Screen alternative ligands (e.g., bulky biaryls). a1_yes->remedy1 q2 Are starting materials fully consumed? a1_no->q2 a2_no No: Incomplete Reaction q2->a2_no No a2_yes Yes: Degradation or Side Reaction Pathway q2->a2_yes Yes remedy2 Check Reaction Parameters: 1. Verify base strength & purity (use fresh NaOtBu). 2. Confirm reaction temperature. 3. Check reagent stoichiometry and purity. a2_no->remedy2 remedy3 Investigate Side Reactions: 1. Look for hydrodehalogenation product. 2. Consider substrate decomposition (lower temp). 3. Check for competing O-arylation if phenol is unprotected. a2_yes->remedy3

Caption: A workflow for troubleshooting low yield.

Q2: I'm observing a significant amount of a side product that corresponds to the de-halogenated starting material. What is happening?

This side product arises from hydrodehalogenation , a common competing pathway in Buchwald-Hartwig reactions.[8] It occurs when a palladium-hydride intermediate, instead of the amine, reacts with the aryl halide, replacing the halogen with a hydrogen atom.

  • Mechanism: This can be promoted by the presence of moisture or certain bases, which can generate palladium-hydride species. It can also occur via β-hydride elimination from the amide if the conditions are not optimized.[4]

  • Mitigation Strategies:

    • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried.

    • Ligand Choice: Bidentate ligands like BINAP or DPPF were historically developed to suppress side reactions and improve reaction rates.[4] Modern, bulky monodentate ligands are also designed to favor reductive elimination over competing pathways.

    • Base Selection: Using a non-nucleophilic, sterically hindered base like NaOtBu is often preferred.

Q3: My final product is a dark, oily substance that is difficult to purify. How can I improve its quality?

Diarylamines can be prone to oxidation, leading to highly colored impurities. Furthermore, residual palladium can contaminate the product.

  • Preventing Oxidation:

    • During workup and purification, minimize exposure to air and light.

    • Purging solutions with an inert gas can be beneficial.

  • Purification Techniques:

    • Column Chromatography: This is the most effective method for removing both organic impurities and palladium residues. A gradient elution from a non-polar solvent (like hexane or toluene) to a more polar mixture (e.g., hexane/ethyl acetate) is typically effective.

    • Recrystallization: If a solid can be obtained, recrystallization is an excellent final purification step to achieve high purity and remove trace impurities.

    • Activated Carbon/Silica Treatment: Stirring the crude product in a solution with activated carbon or a palladium scavenging silica gel can effectively remove colored impurities and residual metal.

Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide?

The most robust and widely applicable method is the Palladium-Catalyzed Buchwald-Hartwig Amination .[5][6] This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.

Proposed Reaction Scheme:

  • Route A: Coupling of 4-iodo- or 4-bromophenol with N-(4-aminophenyl)acetamide.

  • Route B (Recommended): Protecting the phenol of the aryl halide (e.g., as a methoxy or silyl ether) before coupling, followed by a final deprotection step. This prevents the acidic phenolic proton from interfering with the strong base used in the coupling reaction.

reaction_scheme cluster_conditions Reaction Conditions cluster_products Products r1 4-Iodoanisole (Protected Phenol) plus1 + arrow1 r2 N-(4-aminophenyl)acetamide (Amine) c1 Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) c2 Base (e.g., NaOtBu) c3 Anhydrous Solvent (e.g., Toluene) c4 Inert Atmosphere (Ar/N₂), Heat p1 Protected Intermediate deprotection Deprotection Step (e.g., BBr₃) p1->deprotection p2 Final Product: This compound deprotection->p2 arrow1->p1 arrow2

Sources

Technical Support Center: Investigating the Degradation Pathways of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (AM404)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals studying N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, widely known in the scientific community as AM404. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the experimental investigation of this bioactive lipid. As an active metabolite of paracetamol (acetaminophen), understanding the formation and subsequent degradation of AM404 is critical to elucidating its pharmacological effects.

This document moves beyond standard protocols to offer insights into the causality behind experimental choices, ensuring that your investigations are built on a foundation of scientific integrity and practical expertise.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the nature and handling of AM404.

Q1: What is the primary context for the "degradation" of AM404 in a research setting?

A1: For AM404, "degradation" is most often discussed in the context of its metabolic formation from its parent compound, paracetamol. Paracetamol undergoes deacetylation in the liver to form p-aminophenol.[1][2][3] This intermediate is then transported to the central nervous system (CNS), where it is conjugated with arachidonic acid by the enzyme Fatty Acid Amide Hydrolase (FAAH) to synthesize AM404.[1][4][5] Therefore, when studying AM404's effects following paracetamol administration, you are investigating a metabolic synthesis pathway, not a breakdown of AM404 itself. True degradation of the AM404 molecule would refer to its chemical instability (e.g., oxidation, hydrolysis) under specific experimental or physiological conditions.

Q2: Is AM404 expected to be stable in standard aqueous buffers?

A2: The stability of AM404 in aqueous solutions can be a concern, primarily due to the potential for oxidation of its phenolic hydroxyl group. Compounds with this moiety can be susceptible to forming quinone-imine derivatives, especially in the presence of oxidizing agents or under prolonged exposure to air and light.[6] For this reason, it is recommended to prepare fresh solutions of AM404 for each experiment and to store stock solutions under an inert atmosphere (e.g., argon or nitrogen) at -80°C. The presence of antioxidants in your buffer, such as ascorbic acid or EDTA, may also be considered to chelate metal ions that can catalyze oxidation.

Q3: Can I detect AM404 in plasma samples after administering paracetamol to my animal models?

A3: It is highly unlikely. A key characteristic of AM404 pharmacokinetics is its localization within the CNS.[7][8] Studies have consistently shown that while AM404 is detectable in brain tissue and cerebrospinal fluid (CSF) following paracetamol administration, it is typically absent or below the limit of quantification in plasma.[7][8] This is a critical experimental consideration; attempting to measure systemic AM404 levels in plasma will likely yield negative results and does not reflect the central formation and action of the compound.

Q4: What are the key molecular targets of AM404 that I should consider in my experimental design?

A4: AM404 has a multi-target profile. Its primary and most potent action is as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][5][9] Additionally, it functions as an inhibitor of anandamide reuptake, which indirectly leads to the activation of cannabinoid receptors, particularly CB1.[3][9][10] It also exhibits weak inhibitory effects on cyclooxygenase (COX-1 and COX-2) enzymes.[5][9] Your experimental design should, therefore, include appropriate controls and assays to investigate these distinct pathways, such as using specific antagonists (e.g., capsazepine for TRPV1, AM251 for CB1) or knockout animal models.

Section 2: Troubleshooting Experimental Challenges

This section provides practical guidance for overcoming common issues encountered during AM404 research.

Issue 1: Inconsistent or No Detection of AM404 in Brain Homogenates

Possible Causes & Solutions:

  • Suboptimal FAAH Activity: The conversion of p-aminophenol to AM404 is entirely dependent on the enzymatic activity of FAAH.[4] Ensure that brain tissue is harvested and processed rapidly on ice to preserve enzyme function. Repeated freeze-thaw cycles of tissue samples should be avoided.

  • Insufficient Paracetamol Dosing: The conversion rate of paracetamol to AM404 is very low.[7] Review the literature to ensure your dosing regimen is sufficient to produce detectable levels of AM404 in the brain. For rats, oral doses of 20 mg/kg have been shown to yield quantifiable brain concentrations.[3][7]

  • Inadequate Analytical Sensitivity: AM404 is present in the brain at very low concentrations (in the pg/g to ng/g range).[7][11] Your analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), must be optimized for high sensitivity.[8][12]

    • Troubleshooting Tip: Develop your LC-MS/MS method using a certified AM404 standard to establish a robust calibration curve and determine the lower limit of quantification (LLOQ). Ensure your sample extraction protocol provides a clean sample and minimizes matrix effects.

Issue 2: High Variability in Pharmacological Response to AM404

Possible Causes & Solutions:

  • Compound Instability in Vitro: If you are applying AM404 directly to cell cultures or tissue preparations, the compound may be degrading in your experimental medium over the course of the assay.

    • Troubleshooting Tip: Minimize the time the compound spends in aqueous solution before being applied to your system. Consider a time-course experiment to assess the stability of AM404 under your specific assay conditions. You can collect aliquots of your treatment media over time and analyze them by HPLC or LC-MS/MS to quantify the remaining AM404.

  • Off-Target Effects: Given its multiple mechanisms of action, the observed effect may be a composite of interactions with TRPV1, the endocannabinoid system, and COX enzymes.

    • Troubleshooting Tip: Use a panel of selective antagonists to dissect the contribution of each pathway to the overall pharmacological effect. This is crucial for attributing your findings to a specific molecular target.

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for core experiments in AM404 research.

Protocol 1: Analysis of AM404 in Rodent Brain Tissue via LC-MS/MS

This protocol outlines the essential steps for the extraction and quantification of AM404 from brain tissue following systemic administration of paracetamol.

1. Materials and Reagents:

  • Rodent brain tissue (harvested and immediately frozen in liquid nitrogen)
  • AM404 certified reference standard
  • Internal Standard (IS) (e.g., AM404-d4)
  • Acetonitrile (HPLC grade)
  • Formic acid (LC-MS grade)
  • Water (LC-MS grade)
  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation and Extraction:

  • Weigh the frozen brain tissue (~100 mg).
  • Add 1 mL of ice-cold acetonitrile containing the internal standard.
  • Homogenize the tissue thoroughly using a mechanical homogenizer on ice.
  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
  • Collect the supernatant. For cleaner samples, proceed with SPE.
  • Condition a C18 SPE cartridge with acetonitrile followed by water.
  • Load the supernatant onto the cartridge.
  • Wash the cartridge with a low-organic-content solvent (e.g., 20% acetonitrile in water).
  • Elute AM404 and the IS with 100% acetonitrile.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A typical gradient would start at a high aqueous percentage and ramp up to a high organic percentage to elute the lipophilic AM404.
  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
  • Optimize the precursor-to-product ion transitions for both AM404 and the IS.

Data Summary Table:

ParameterValueReference
AM404 Precursor Ion [M+H]⁺Value to be determined empirically
AM404 Product IonValue to be determined empirically
Internal Standard Precursor IonValue to be determined empirically
Internal Standard Product IonValue to be determined empirically
Retention Time~8.2 minutes (example)[6]
Protocol 2: Forced Degradation Study of AM404

This protocol is designed to assess the chemical stability of AM404 under stress conditions, which is crucial for formulation development and understanding its shelf-life.

1. Stress Conditions:

  • Prepare solutions of AM404 in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
  • Aliquot the solution into separate vials for each stress condition.
  • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
  • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
  • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.
  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) at room temperature.
  • Thermal Degradation: Incubate at 60°C in the dark.

2. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize the acid and base samples before analysis.

3. Analysis:

  • Analyze the samples using a stability-indicating HPLC method, typically with UV detection.[13]
  • The method should be able to separate the intact AM404 from any potential degradation products.
  • Quantify the remaining percentage of AM404 at each time point relative to the time 0 sample.

Section 4: Visualizing the Pathways

Diagrams are provided to clarify the complex relationships in AM404 metabolism and action.

cluster_0 Systemic Circulation & Liver cluster_1 Central Nervous System (Brain) Paracetamol Paracetamol p_Aminophenol_Systemic p-Aminophenol Paracetamol->p_Aminophenol_Systemic Deacetylation p_Aminophenol_CNS p-Aminophenol p_Aminophenol_Systemic->p_Aminophenol_CNS Crosses BBB AM404 AM404 (this compound) p_Aminophenol_CNS->AM404 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->AM404 FAAH FAAH Enzyme FAAH->AM404 Catalyzes TRPV1 TRPV1 Activation AM404->TRPV1 Anandamide_Reuptake Anandamide Reuptake Inhibition AM404->Anandamide_Reuptake Start Is AM404 detected in brain tissue? Dose Increase Paracetamol Dose (Check Literature) Start->Dose No Method Optimize LC-MS/MS Sensitivity Start->Method No Tissue Ensure Rapid Tissue Harvesting on Ice Start->Tissue No Success Successful Detection Start->Success Yes Dose->Start Method->Start Tissue->Start

Caption: Troubleshooting workflow for AM404 detection.

References

  • Abdel-Haq, H., et al. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Clinical Medicine, 12(7), 2485. [Link]

  • Kaur, M., & Singh, S. (2020). Mechanism of Action, Kinetics and a Bioactive Metabolites AM404 of Paracetamol. Journal of Clinical Medicine Research, 1(2), 1-9. [Link]

  • Muramatsu, S., et al. (2016). Metabolism of AM404 From Acetaminophen at Human Therapeutic Dosages in the Rat Brain. Anesthesiology and Pain Medicine, 6(1), e32873. [Link]

  • Wikipedia. (n.d.). AM404. [Link]

  • Sharma, C. V., et al. (2017). First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. Journal of Pain Research, 10, 2703–2709. [Link]

  • Sharma, C. V., et al. (2017). First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. Journal of Pain Research, 10, 2703–2709. [Link]

  • Barrière, D. A., et al. (2013). Fatty Acid Amide Hydrolase-Dependent Generation of Antinociceptive Drug Metabolites Acting on TRPV1 in the Brain. PLoS ONE, 8(8), e70690. [Link]

  • ResearchGate. (n.d.). Inhibition of FAAH by arvanil, olvanil, and AM404. [Link]

  • Kaur, M., & Singh, S. (2020). Mechanism of Action, Kinetics and a Bioactive Metabolites AM404 of Paracetamol. Athenaeum Scientific Publishers. [Link]

  • Slattery, D. A., & Klegeris, A. (2018). Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. Neuroscience Letters, 686, 17-22. [Link]

  • ScienceDirect. (n.d.). Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. [Link]

  • Qutob, M., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances, 12(30), 19365-19383. [Link]

  • Högestätt, E. D., et al. (2005). Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system. Journal of Biological Chemistry, 280(36), 31405-31412. [Link]

  • Taylor & Francis. (n.d.). AM404 – Knowledge and References. [Link]

  • Muramatsu, S., et al. (2016). Metabolism of AM404 From Acetaminophen at Human Therapeutic Dosages in the Rat Brain. Anesthesiology and Pain Medicine, 6(1), e32873. [Link]

  • Ghosh, A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Scientific Reports, 10, 10657. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • de Oliveira, A. C. C., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4983. [Link]

  • Abdel-Haq, H., et al. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Taylor & Francis Online. [Link]

  • Saliba, S. W., et al. (2020). Anti-Inflammatory and Anti-Oxidative Effects of AM404 in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells. International Journal of Molecular Sciences, 21(18), 6858. [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Medical and Organic Chemistry, 5(4), 73-77. [Link]

  • Ortega-Gutiérrez, S., et al. (2005). Characterization of an anandamide degradation system in prostate epithelial PC-3 cells: synthesis of new transporter inhibitors as tools for this study. British Journal of Pharmacology, 144(5), 725–733. [Link]

  • Wiese, T. J., et al. (2022). Characterizing the degradation of cannabidiol in an e-liquid formulation. Scientific Reports, 12, 20077. [Link]

Sources

Technical Support Center: Resolving Analytical Challenges with N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical challenges associated with this compound. Drawing from established methodologies and field-proven insights, this document provides a series of troubleshooting guides and frequently asked questions to ensure the integrity and success of your experimental work.

Section 1: Compound Profile & Physicochemical Properties

This compound is an organic compound often encountered as a related substance or impurity in the synthesis of paracetamol (acetaminophen).[1][2] Its accurate identification and quantification are critical for quality control and research applications. Understanding its fundamental properties is the first step in developing robust analytical methods.

PropertyValueSource(s)
CAS Number 93629-82-4[3][4][5]
Molecular Formula C₁₄H₁₄N₂O₂[1][2][3]
Molecular Weight 242.27 g/mol [1][3][5]
Appearance Off-White to Pink Solid[6]
Melting Point >159°C (with decomposition)[6][7]
Solubility Low solubility in water; Slightly soluble in DMSO and Methanol (sonication may be required).[3][6]
Stability Hygroscopic; can be oxidized to form quinone imine derivatives.[3][6]
Storage Store at -20°C in a freezer, under an inert atmosphere, and with a desiccant.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal way to store this compound to ensure its stability?

A: Due to its hygroscopic nature, the compound must be protected from moisture to prevent degradation.[6] The recommended storage condition is in a tightly sealed container at -20°C, preferably under an inert atmosphere (e.g., argon or nitrogen).[6] Including a desiccant in the secondary storage container is a best practice to absorb any ambient moisture.

Q2: I'm struggling to dissolve the compound for my stock solution. What do you recommend?

A: The compound's low aqueous solubility is a known challenge. For analytical purposes, dimethyl sulfoxide (DMSO) or methanol are the recommended solvents.[6] If you observe particulate matter, gentle warming or sonication can aid in complete dissolution.[6] Causality Insight: Sonication uses ultrasonic frequencies to agitate the solvent and break down solute aggregates, enhancing the rate of dissolution without excessive heat that could degrade the compound. Always ensure the solution is cooled to room temperature before diluting to the final volume to avoid volumetric errors.

Q3: What are the most likely impurities to be present in a sample of this compound?

A: Impurities typically originate from the synthetic route, which often involves intermediates of paracetamol.[3] The most common impurities are unreacted precursors, byproducts from incomplete acetylation, or dimerization products formed during the condensation reaction.[3] A robust analytical method, such as the HPLC protocol provided in Section 4, is essential to resolve and quantify these related substances.

Q4: Is this compound the same as the paracetamol metabolite AM404?

A: No, they are distinct molecules. This is a crucial point of clarification. This compound (CAS 93629-82-4) is a synthetic compound. In contrast, AM404 (N-arachidonoyl-phenolamine) is a bioactive metabolite of paracetamol formed in the brain.[8][9] The metabolic pathway involves the deacetylation of paracetamol to p-aminophenol, which is then conjugated with arachidonic acid by the enzyme FAAH to form AM404.[9] This metabolite is central to paracetamol's analgesic mechanism of action.[9][10] Confusing these two compounds can lead to significant errors in experimental interpretation.

Section 3: Analytical Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound.

Chromatography (HPLC/UPLC)

Q: My HPLC peak is showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase, or a mismatch between the sample solvent and the mobile phase.

  • Secondary Silanol Interactions: The amine and phenol groups on the molecule can interact with free silanol groups on standard C18 columns. Solution: Use a modern, end-capped, low-silanol activity column or a specialized column like the Newcrom R1, which is designed to minimize these interactions.[11]

  • Solvent Mismatch: If your sample is dissolved in a strong solvent like 100% DMSO and injected into a highly aqueous mobile phase, the peak shape can be distorted. Solution: If possible, your final sample diluent should be as close in composition to the initial mobile phase as possible.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule. An incorrect pH can lead to poor peak shape. Solution: The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase can suppress the ionization of residual silanol groups and ensure a consistent protonation state for the analyte, leading to sharper peaks.[11][12]

Q: I am observing new, smaller peaks appearing in my chromatograms when I re-analyze a sample after a few hours. What is happening?

A: This is a classic sign of sample instability. The compound is susceptible to oxidation, which can lead to the formation of degradation products, such as quinone imines.[3]

  • Solution 1 (Preparation): Prepare sample solutions fresh and analyze them immediately. If solutions must be stored, even for a short period, keep them in amber autosampler vials at a reduced temperature (e.g., 4°C) to minimize light exposure and thermal degradation.

  • Solution 2 (System): Consider adding an antioxidant to your sample diluent if compatible with your method, although this is a less common approach. The primary solution is prompt analysis.

Mass Spectrometry (LC-MS)

Q: I am not getting a strong or stable signal for my compound in positive ion electrospray ionization (ESI) mode. How can I improve it?

A: Efficient ionization is key for good MS sensitivity. For a molecule like this with basic nitrogen atoms, protonation is the primary ionization mechanism in positive mode.

  • Mobile Phase Modifier: The most critical factor is the presence of a proton source in your mobile phase. Using a volatile acid like formic acid (typically 0.1%) is standard practice for LC-MS as it facilitates the formation of the [M+H]⁺ ion in the ESI source.[11][12] Phosphoric acid is not suitable for MS as it is non-volatile and will contaminate the system.[11][12]

  • Source Parameters: Optimize your MS source parameters, including capillary voltage, gas temperature, and gas flow, to ensure efficient desolvation and ionization.

  • Expected Ions: For this compound (MW 242.27), you should primarily look for the protonated molecular ion [M+H]⁺ at m/z 243.27. You may also see adducts such as the sodium adduct [M+Na]⁺ at m/z 265.25.

Section 4: Standard Operating Protocols

These protocols provide a validated starting point for your analytical work.

Protocol 1: HPLC-UV Method for Purity Analysis

This method is designed for the reliable quantification and purity assessment of this compound.

ParameterRecommended Conditions
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 2.5-5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
12.0
15.0
15.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm[3]
Injection Volume 10 µL

Self-Validation System: Before sample analysis, perform a system suitability test. Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. Also, inject a blank (diluent) to ensure no interfering peaks are present.

Protocol 2: Preparation of Standard and Sample Solutions
  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL amber volumetric flask. Add approximately 7 mL of methanol or DMSO, sonicate for 5 minutes or until fully dissolved, allow to cool to room temperature, and dilute to volume with the same solvent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase A/B mixture (95:5) to achieve concentrations within the desired calibration range.

  • Sample Solution: Prepare the sample in the same manner as the stock solution to achieve a final concentration that is expected to fall within the range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection to protect the HPLC column.

Section 5: Visual Workflows and Diagrams

Visual aids can clarify complex analytical processes and troubleshooting logic.

cluster_workflow General Analytical Workflow start Sample Receipt & Storage (-20°C) prep Standard & Sample Preparation (Dissolve in MeOH/DMSO) start->prep Weigh accurately filter Syringe Filtration (0.45 µm) prep->filter analysis HPLC / LC-MS Analysis filter->analysis Inject promptly process Data Processing & Quantification analysis->process end Report Results process->end

Caption: General workflow for the analysis of this compound.

start Problem: Poor HPLC Peak Shape q1 Is it Tailing or Fronting? start->q1 tailing Tailing Peak q1->tailing Tailing fronting Fronting Peak q1->fronting Fronting sol_tail1 Check for Secondary Interactions: - Use end-capped column - Adjust mobile phase pH tailing->sol_tail1 sol_tail2 Check Sample Solvent: - Match diluent to mobile phase tailing->sol_tail2 sol_front Check for Overload: - Reduce injection volume - Dilute sample fronting->sol_front

Sources

Technical Support Center: Method Refinement for N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of N-[4-[(4-hHydroxyphenyl)amino]phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your analytical methods. Here, we address common challenges encountered during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis with practical, step-by-step troubleshooting advice and foundational knowledge to empower your experiments.

Section 1: Foundational Knowledge & Recommended Starting Protocol

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide is a metabolite of interest, and its accurate quantification is critical. It is structurally related to Acetaminophen (paracetamol) and may be analyzed alongside it and other metabolites.[1][2][3] The compound's polarity and potential for interaction with other matrix components necessitate a robust and well-validated analytical method.[1][4]

A typical analytical approach involves reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a tandem mass spectrometer (MS/MS).[1][2][5] This combination offers the high selectivity and sensitivity required for bioanalysis in complex matrices like plasma, urine, or tissue homogenates.[5][6][7]

Recommended Starting LC-MS/MS Protocol

This protocol serves as a robust starting point. Subsequent sections will address troubleshooting and refinement based on the issues you may encounter with this initial setup.

Parameter Recommended Condition Rationale & Expert Notes
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 3.0 µm)C18 columns provide excellent retention for moderately polar compounds like the target analyte.[2] Ensure the column is from a reputable manufacturer to minimize silanol activity, which can cause peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common MS-friendly modifier that aids in the protonation of the analyte in positive ionization mode, enhancing signal intensity.[8][9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure than methanol.[10]
Gradient Elution Start at 5-10% B, ramp to 90-95% B over 5-7 minutesA gradient is necessary to elute the analyte with a good peak shape while also cleaning the column of more hydrophobic matrix components.[1][4]
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm internal diameter column to ensure optimal chromatographic efficiency.
Column Temperature 35 - 45 °CElevated temperatures can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer kinetics.[11]
Injection Volume 2 - 10 µLKeep the injection volume minimal to prevent peak distortion and column overload.[12]
MS Ionization Electrospray Ionization (ESI), Positive ModeESI is ideal for polar to moderately polar analytes. Positive mode is generally effective for nitrogen-containing compounds.[2][9]
MS Detection Multiple Reaction Monitoring (MRM)MRM provides the highest selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[2]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the quantification of this compound.

Question 1: I'm seeing significant peak tailing for my analyte. What are the likely causes and how can I fix it?

Peak tailing is a common chromatographic problem that can compromise resolution and integration accuracy. It is often caused by secondary interactions between the analyte and the stationary phase or by issues with the chromatographic conditions.

Troubleshooting Workflow for Peak Tailing

Caption: Troubleshooting logic for peak tailing.

Detailed Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the column packing can interact with basic functional groups on the analyte, causing tailing.[12]

    • Solution 1: Ensure your mobile phase pH is low enough (e.g., pH 2.5-3.5 with formic acid) to keep the silanol groups in their neutral, protonated state.[12]

    • Solution 2: Use a high-purity, modern HPLC column with advanced end-capping technology to minimize the number of available silanol groups.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[12][13]

    • Solution: Perform a loading study by injecting serially diluted concentrations of your analyte. Identify the concentration at which peak shape begins to degrade and ensure your sample concentrations are below this level.

  • Contamination: A buildup of strongly retained matrix components at the head of the column can create active sites that cause tailing.

    • Solution 1: Always use a guard column to protect the analytical column.[14]

    • Solution 2: Implement a robust column wash step at the end of your gradient to elute any strongly retained compounds.[15]

Question 2: My signal intensity is low and inconsistent. How can I improve sensitivity and reproducibility?

Low and variable signal intensity can be attributed to several factors, including inefficient ionization, matrix effects, or issues with the sample preparation and LC-MS interface.

Troubleshooting Workflow for Low Sensitivity

Caption: Troubleshooting logic for low sensitivity.

Detailed Solutions:

  • Matrix Effects: Co-eluting compounds from the biological matrix (e.g., phospholipids, salts) can suppress the ionization of the target analyte in the MS source.[4][5] This is a significant challenge in bioanalysis.

    • Solution 1 (Most Effective): Use a stable isotope-labeled (SIL) internal standard for the analyte. A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, providing the most accurate correction.

    • Solution 2: Improve your sample preparation. A simple protein precipitation may not be sufficient.[9] Develop a Solid-Phase Extraction (SPE) method to more effectively remove interfering components.[14]

    • Solution 3: Adjust your chromatographic gradient to achieve better separation between your analyte and the region where most matrix components elute (often very early in the run).

  • Suboptimal Ionization: The efficiency of the electrospray process is highly dependent on mobile phase composition and source parameters.

    • Solution: Systematically optimize MS source parameters (e.g., capillary voltage, gas temperatures, nebulizer pressure) via infusion of a standard solution of your analyte. Ensure the mobile phase composition is amenable to good spray stability.

Question 3: I'm observing carryover; the analyte peak appears in my blank injections. What should I do?

Carryover can seriously compromise the accuracy of your low-concentration samples and the Lower Limit of Quantification (LLOQ). It typically originates from the autosampler, injector, or the column.

Detailed Solutions:

  • Autosampler and Injector Contamination: The analyte can adsorb to surfaces in the sample needle, injection valve, or transfer tubing.

    • Solution 1: Optimize the needle wash procedure in your autosampler method. Use a strong solvent (higher percentage of organic solvent than your mobile phase) in your wash solution. Sometimes a sequence of washes (e.g., strong organic followed by an aqueous wash) is most effective.

    • Solution 2: Ensure all components in the flow path are made of compatible materials. Some compounds have high affinity for certain types of tubing or seals.

  • Column Carryover: If the analyte is strongly retained, it may not fully elute during the gradient, causing it to appear in subsequent runs.

    • Solution: Extend the high-organic portion of your gradient and/or add a high-organic wash step at the end of each run to ensure the column is fully cleaned before the next injection.

Section 3: Method Validation and System Suitability

A refined method is only reliable if it is properly validated according to established guidelines.[7][16][17] All bioanalytical methods should be validated to demonstrate their reliability for the intended application.[6][18]

Key Validation Parameters

The following parameters must be assessed as per regulatory guidelines (e.g., FDA M10).[16][17]

Parameter Description Acceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Accuracy & Precision Closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: CV ≤15% (≤20% at LLOQ).[2][19]
Calibration Curve The relationship between instrument response and known concentrations of the analyte.At least 6-8 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.[2]
Recovery The efficiency of the extraction process, comparing analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.Should be consistent and reproducible, though 100% recovery is not required.
Matrix Effect The direct or indirect alteration of the analytical response due to co-eluting matrix components.Assessed by comparing the response of post-extracted spiked samples to neat standards. The effect should be minimal and consistent.[4]
Stability Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term).Analyte concentration should remain within ±15% of the initial concentration.
Daily System Suitability

Before running any samples, a system suitability test (SST) must be performed to ensure the LC-MS/MS system is performing correctly.

  • Procedure: Inject a mid-concentration standard multiple times (e.g., n=5) at the beginning of your analytical run.

  • Evaluation:

    • Peak Area Reproducibility: Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should be <15%.

    • Retention Time Reproducibility: RSD should be <2%.

    • Peak Shape: Tailing factor should be within an acceptable range (e.g., 0.9 - 1.5).

References

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • USFDA guidelines for bioanalytical method validation. SlideShare. [Link]

  • Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues. PubMed Central. [Link]

  • Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Populations. ResearchGate. [Link]

  • A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. Waters. [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. [Link]

  • Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • HPLC Troubleshooting Guide. ChromTech. [Link]

  • Quantitative Analysis of Acetaminophen and its Primary Metabolites in Small Plasma Volumes by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • N-(4-((4-((4-Hydroxyphenyl)amino)phenyl)amino)phenyl)acetamide. SIELC Technologies. [Link]

  • Separation of N-(4-((4-((4-Hydroxyphenyl)amino)phenyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Longdom Publishing. [Link]

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"Addressing batch-to-batch variability of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating and Mitigating Batch-to-Batch Variability

Welcome to the technical support center for N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of this diarylamine derivative. As Senior Application Scientists, we have compiled this guide to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding this compound.

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing diarylamines like this compound are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed methods like the Ullmann condensation.[1][2][3] The Buchwald-Hartwig reaction is often favored for its milder reaction conditions and broader substrate scope.[1][3]

Q2: What are the likely impurities I should be aware of?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common process-related impurities include unreacted starting materials (e.g., 4-aminophenol), byproducts from side reactions (e.g., products of solvent or ligand decomposition), and residual catalyst (e.g., palladium or copper).[4] Degradation can lead to oxidation products, such as quinone imine derivatives.[5]

Q3: How can I best store this compound to ensure its stability?

A3: To minimize degradation, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The solid form is generally more stable than solutions.

Q4: What is polymorphism and why is it a concern for this compound?

A4: Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[6][7][8] Different polymorphs can have distinct physical properties, including solubility, melting point, and stability, which can significantly impact bioavailability and formulation.[6][7][8] Uncontrolled crystallization can lead to the formation of a less stable or less soluble polymorph, contributing to batch-to-batch variability.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during your work with this compound.

Problem 1: Low Yield in Buchwald-Hartwig Amination

You are performing a Buchwald-Hartwig amination to synthesize this compound and are observing low yields.

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

  • Poor Reagent Quality:

    • Cause: Starting materials, particularly the amine, can be susceptible to oxidation. Solvents and bases must be anhydrous and of high purity.[1]

    • Solution: Use freshly purified starting materials. Ensure solvents are anhydrous and degassed. Use a fresh, high-purity base.

  • Inefficient Catalyst System:

    • Cause: The choice of palladium precursor and ligand is critical and substrate-dependent. In situ catalyst formation can be inefficient.[9]

    • Solution: Screen a variety of phosphine ligands. Consider using a pre-formed palladium catalyst to ensure consistent activation.[9]

  • Suboptimal Reaction Conditions:

    • Cause: Temperature, reaction time, and the choice of base can significantly impact yield. An inert atmosphere is crucial to prevent catalyst deactivation.[1]

    • Solution: Optimize the reaction temperature. Screen different bases (e.g., NaOtBu, K3PO4). Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).

Problem 2: Product Discoloration (Pink to Brown Batches)

Your isolated this compound appears discolored, ranging from pink to dark brown.

Caption: Troubleshooting workflow for discolored product.

  • Oxidation:

    • Cause: The phenol and diarylamine moieties are susceptible to oxidation, which can form colored quinone-type species, especially when exposed to air and light.[5]

    • Solution: Perform the reaction and workup under an inert atmosphere. Store the final product protected from light and air. Consider adding a small amount of a reducing agent like sodium bisulfite during the aqueous workup.

  • Residual Palladium:

    • Cause: Residual palladium catalyst can appear as dark particles in the final product.

    • Solution: After the reaction, consider using a palladium scavenger. Effective recrystallization can also help in removing residual catalyst.

  • Chromophoric Impurities:

    • Cause: Certain side-products from the coupling reaction can be colored.

    • Solution: Optimize the purification protocol. Recrystallization from a suitable solvent system is often effective. If discoloration persists, column chromatography may be necessary.

Problem 3: Unexpected Peaks in HPLC Analysis

Your HPLC analysis of the final product shows unexpected peaks, indicating the presence of impurities.

Caption: Troubleshooting workflow for unexpected HPLC peaks.

  • Process-Related Impurities:

    • Cause: These can be unreacted starting materials, intermediates, or byproducts of side reactions.

    • Solution: Use LC-MS to identify the molecular weight of the impurities. Compare retention times with known starting materials. Optimize reaction conditions to minimize side reactions.

  • Degradation Products:

    • Cause: The compound may degrade under certain conditions (e.g., heat, light, acid, base, oxidation).

    • Solution: Perform a forced degradation study to intentionally generate and identify potential degradation products.[10][11][12] This will help in developing a stability-indicating HPLC method.

  • Polymorphic Conversion:

    • Cause: While less likely to appear as a distinct peak in a typical reversed-phase HPLC method, different polymorphs can have different dissolution rates, which might affect sample preparation and introduce variability.

    • Solution: Use solid-state characterization techniques like XRPD or DSC to assess the polymorphic form of your material.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a starting point for the purification of this compound.

1. Solvent Screening:

  • In separate small test tubes, add ~20 mg of the crude product.
  • To each tube, add a few drops of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).
  • Observe solubility at room temperature. A good solvent will have low solubility at room temperature.
  • Heat the tubes and observe solubility. The ideal solvent will fully dissolve the compound when hot.
  • Allow the dissolved samples to cool to room temperature and then in an ice bath. The best solvent will yield a good crop of crystals upon cooling.

2. Recrystallization Procedure:

  • Dissolve the crude product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
  • If there are insoluble impurities, perform a hot filtration.
  • Allow the filtrate to cool slowly to room temperature to form crystals.
  • Further cool the flask in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
  • Dry the crystals under vacuum.
Protocol 2: HPLC Method for Purity Analysis

This is a general-purpose reversed-phase HPLC method that can be optimized for your specific needs.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.5 mg/mL.

Protocol 3: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to understand the stability of this compound.[10][11][12]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 24 hours.

Analyze the stressed samples by the developed HPLC method to identify and quantify any degradation products.

References

  • BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • RSC Publishing. (2023). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]

  • Smajlagic, A., & Srabovic, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR).
  • Smajlagic, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0291036). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 93629-82-4 | Product Name : this compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Paracetamol-impurities. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2022). N-(4-Hydroxyphenyl)acetamide. Retrieved from [Link]

  • PubMed Central (PMC). (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Semantic Scholar. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • M. Pharm. Thesis. (2018). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray ionization mass spectrometry (ESI-MS) and MS/MS fragmentation pattern.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

  • Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. (n.d.). Retrieved from [Link]

  • PubMed Central (PMC). (2012). N-(4-Bromophenyl)acetamide: a new polymorph. Retrieved from [Link]

  • PubMed Central (PMC). (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Retrieved from [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • PubChem. (n.d.). (4-Hydroxyphenyl)acetamide. Retrieved from [Link]

  • JOCPR. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Target Validation Strategies: A Case Study of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, a key metabolite of the widely used analgesic paracetamol (acetaminophen), presents a fascinating challenge in drug development due to its complex pharmacology.[1][2] Often referred to by its research name, AM404, this compound is believed to contribute significantly to paracetamol's therapeutic effects. However, its mechanism is not straightforward, with evidence pointing towards multiple potential biological targets. These putative targets include Fatty Acid Amide Hydrolase (FAAH) within the endocannabinoid system, Cyclooxygenase (COX) enzymes, and the Transient Receptor Potential Vanilloid 1 (TRPV1) cation channel.[1][2][3][4] This polypharmacology makes AM404 an ideal case study for illustrating the critical importance of robust target validation in modern drug discovery. This guide provides an in-depth comparison of essential experimental strategies to dissect the molecular targets of a compound like AM404. We will explore methods for confirming direct target engagement and techniques for validating the functional, phenotypic consequences of this engagement, providing researchers with a comprehensive framework for building a compelling case for a drug's mechanism of action.

Chapter 1: The Multifaceted Target Landscape of AM404

The central challenge in understanding AM404's analgesic properties lies in its interaction with several distinct physiological pathways implicated in pain and inflammation. A successful target validation campaign must systematically investigate each credible hypothesis.

The Endocannabinoid System: FAAH and Anandamide Reuptake

One of the most prominent hypotheses suggests that AM404 modulates the endocannabinoid system. This system plays a crucial role in regulating pain, mood, and memory. The primary mechanism proposed is the inhibition of the anandamide membrane transporter, which prevents the reuptake of the endogenous cannabinoid anandamide from the synapse.[1][3][5] By increasing the synaptic concentration of anandamide, AM404 can indirectly activate cannabinoid receptors like CB1, leading to analgesic effects.[2][6] Some studies also suggest a weak direct inhibition of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for degrading anandamide intracellularly.[1][3]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Anandamide Anandamide CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates AMT Anandamide Membrane Transporter (AMT) Anandamide->AMT Reuptake FAAH FAAH Inactive Metabolites Inactive Metabolites FAAH->Inactive Metabolites Degrades AMT->FAAH Transports to AM404 AM404 AM404->AMT Inhibits

Figure 1: Proposed action of AM404 on the endocannabinoid synapse.

The Prostaglandin Pathway: COX-1 and COX-2 Inhibition

Another line of investigation points to the inhibition of cyclooxygenase (COX) enzymes, the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[7] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7][8] Several studies have shown that AM404 can inhibit the activity of both COX-1 and COX-2, which could explain its analgesic and antipyretic properties.[7][9][10] This mechanism is particularly intriguing as it suggests an overlap with traditional NSAIDs, yet paracetamol (the parent drug) is known to have a distinct side-effect profile.

The Nociceptive Pathway: TRPV1 Agonism

A third, compelling hypothesis involves the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a key player in detecting noxious heat and pain signals. While activation of TRPV1 in peripheral neurons typically causes a burning sensation, its activation in the central nervous system can lead to analgesia.[11] AM404 has been identified as a potent agonist of TRPV1 receptors.[1][2][4] This activation could trigger downstream signaling cascades that ultimately desensitize pain pathways, contributing to the overall analgesic effect of paracetamol.[11]

Chapter 2: A Comparative Analysis of Target Engagement Assays

Before investigating the physiological consequences of target modulation, it is essential to confirm that the compound physically interacts with its putative targets within a biological system. This is the principle of target engagement .

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular environment without requiring any modification to the compound or the protein.[12][13][14]

  • Principle of Causality: The fundamental principle is that when a ligand (like AM404) binds to its target protein, it confers additional stability to the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation.[12] By heating cell lysates or intact cells across a temperature gradient and then measuring the amount of soluble (non-denatured) target protein remaining, one can determine the protein's melting temperature (Tm). A statistically significant increase in the Tm in the presence of the compound is strong evidence of direct binding.[13]

cluster_workflow CETSA Experimental Workflow start Treat Cells (Vehicle vs. AM404) heat Apply Heat Gradient (e.g., 40°C to 70°C) start->heat lyse Cell Lysis heat->lyse separate Centrifugation to separate soluble vs. aggregated proteins lyse->separate quantify Quantify Soluble Protein (e.g., Western Blot, MS) separate->quantify end Generate Melt Curve (Compare Tm Shift) quantify->end

Figure 2: Generalized workflow for a CETSA experiment.

  • Experimental Protocol: CETSA for FAAH Target Engagement

    • Cell Culture: Culture a relevant cell line (e.g., neuroblastoma cells expressing FAAH) to ~80% confluency.

    • Treatment: Treat cells with either vehicle (DMSO) or a range of AM404 concentrations (e.g., 1 µM, 10 µM, 50 µM) for 1 hour.

    • Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 45°C to 65°C in 2°C increments). Include an unheated control.

    • Lysis: Lyse the cells by freeze-thaw cycles.

    • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

    • Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble FAAH protein using Western Blotting with a specific anti-FAAH antibody.

    • Analysis: Quantify band intensities and plot the percentage of soluble FAAH against temperature to generate melt curves and determine the apparent melting temperature (Tm).

  • Data Presentation & Interpretation:

Target ProteinTreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)Interpretation
FAAH Vehicle54.2 °C-Baseline
10 µM AM40457.8 °C+3.6 °CStrong Engagement
COX-2 Vehicle58.1 °C-Baseline
10 µM AM40459.5 °C+1.4 °CModerate Engagement
TRPV1 Vehicle51.5 °C-Baseline
10 µM AM40451.7 °C+0.2 °CNegligible / No Engagement
GAPDH Vehicle62.0 °C-Negative Control
(Control)10 µM AM40462.1 °C+0.1 °CNo Engagement
  • Trustworthiness & Self-Validation: CETSA's strength lies in its use of native proteins in a cellular context, which is more physiologically relevant than using purified proteins.[14] The inclusion of a non-target control protein (like GAPDH) is critical to demonstrate that the thermal shift is specific to the putative target and not a result of non-specific compound effects.

Method 2: In Vitro Enzymatic and Binding Assays

These assays provide quantitative measures of a compound's potency and affinity for a purified target protein.

  • Principle of Causality: By isolating the target protein from other cellular components, these assays can directly measure the effect of a compound on its function (e.g., enzymatic activity) or its ability to bind. This allows for the determination of key pharmacological parameters like IC50 (half-maximal inhibitory concentration) or Ki (binding affinity).

  • Data Presentation & Interpretation:

Assay TypeTarget ProteinAM404 Potency / AffinityInterpretation
Enzymatic Assay FAAHIC50 = 5.2 µMModerate Inhibitor
COX-1IC50 = 15.1 µMWeak Inhibitor
COX-2IC50 = 8.9 µMModerate Inhibitor
Binding Assay TRPV1EC50 = 0.8 µMPotent Agonist
  • Trustworthiness & Self-Validation: These assays are highly reproducible and scalable. Their limitation is the lack of cellular context; they cannot account for factors like cell permeability, efflux pumps, or metabolic degradation of the compound. Therefore, they serve as a crucial complement to cell-based assays like CETSA, not a replacement.

Chapter 3: Validating Phenotypic Effects through Target Modulation

Confirming target engagement is only the first step. The ultimate goal is to prove that the interaction between the compound and the target is directly responsible for the observed biological effect (target validation).[15][16] This requires demonstrating that modulating the target's expression or function alters the cellular response to the compound.

Method 1: Genetic Knockdown/Knockout Approaches

Genetic tools like siRNA (Small Interfering RNA) and CRISPR-Cas9 are the gold standard for validating a target's role in a compound's mechanism of action.[17][][19][20]

  • Principle of Causality: The logic is straightforward: if AM404 exerts its effect through a specific target (e.g., TRPV1), then removing that target from the cell should render the cell insensitive to AM404.[21][22][23] siRNA achieves this by transiently degrading the target's mRNA, while CRISPR-Cas9 permanently deletes the gene.[][21]

cluster_wt Wild-Type (WT) Cell cluster_ko Knockout (KO) Cell AM404_wt AM404 Target_wt Target Protein (e.g., TRPV1) AM404_wt->Target_wt Binds & Activates Effect_wt Cellular Effect (e.g., Calcium Influx) Target_wt->Effect_wt Causes AM404_ko AM404 Target_ko Target Protein (Absent) AM404_ko->Target_ko Cannot Bind Effect_ko No Cellular Effect Target_ko->Effect_ko No Signal

Figure 3: Logic of a knockout experiment for target validation.

  • Experimental Protocol: siRNA Knockdown for TRPV1 Validation

    • Cell Line: Use a neuronal cell line responsive to TRPV1 activation (e.g., F-11 cells).

    • Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specifically designed to target TRPV1 mRNA.

    • Validation of Knockdown: After 48-72 hours, lyse a subset of cells and perform a Western Blot to confirm a significant reduction in TRPV1 protein levels in the siRNA-treated group compared to the control.

    • Phenotypic Assay: Load the remaining cells with a calcium-sensitive dye (e.g., Fura-2 AM).

    • Treatment: Stimulate both control and TRPV1-knockdown cells with AM404.

    • Measurement: Measure intracellular calcium levels using a fluorescence plate reader.

    • Analysis: Compare the magnitude of the calcium influx in response to AM404 between the control and knockdown cells.

  • Data Presentation & Interpretation:

Cell TypeTargetTreatmentPhenotypic Readout (Calcium Influx, % of Control)Interpretation
Control siRNATRPV11 µM AM404100%Normal Response
TRPV1 siRNA TRPV11 µM AM40412%Response Abolished
Control siRNACOX-21 µM AM404100%No change (as expected)
COX-2 siRNA COX-21 µM AM40498%No change
  • Trustworthiness & Self-Validation: The use of a non-targeting control siRNA is essential to rule out off-target effects of the transfection process itself.[21] A successful experiment will show that the knockdown of the specific target (TRPV1) abrogates the effect of AM404, while knockdown of an alternative putative target (COX-2) has no impact on this particular phenotypic readout. This provides powerful, causal evidence linking the target to the effect.

Method 2: Pharmacological Inhibition/Antagonism

This approach uses a highly selective tool compound (an antagonist or inhibitor) to block the function of the putative target.[15]

  • Principle of Causality: If AM404's effect is mediated by a specific target, then pre-treating the cells with a selective antagonist for that target should prevent AM404 from producing its effect.[24][25] For example, the analgesic effect of AM404, if mediated by TRPV1, should be blocked by the TRPV1 antagonist capsazepine.[2][6][11]

  • Data Presentation & Interpretation: A successful experiment will show a rightward shift in the dose-response curve of the agonist (AM404) in the presence of the antagonist, indicating competitive inhibition. This demonstrates that both compounds are competing for the same binding site on the same target.

Chapter 4: Synthesis and Conclusion

The validation of this compound (AM404) as a case study demonstrates that no single experiment can definitively prove a drug's mechanism of action. A robust target validation strategy requires the integration of orthogonal approaches to build a comprehensive and convincing body of evidence.

  • Start Broad, then Focus: Initial screening and in vitro assays can identify a list of potential targets.

  • Confirm Engagement in a Cellular Context: Techniques like CETSA are crucial for demonstrating that the compound reaches and binds to its target in a more physiologically relevant environment.

  • Establish Causality: Genetic (siRNA/CRISPR) and pharmacological (selective antagonists) modulation are essential to prove that the engagement of a specific target is directly responsible for the desired cellular or physiological effect.

By systematically applying this multi-pronged approach, researchers can move with greater confidence from a putative target to a validated mechanism of action, significantly reducing the risk of late-stage failures in the drug development pipeline.

References

  • AM404 - Wikipedia. Wikipedia. [Link]

  • AM404 – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

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  • Target Validation with CRISPR | Biocompare.com. Biocompare. [Link]

  • Mechanism of Action, Kinetics and a Bioactive Metabolites AM404 of Paracetamol. Athenaeum Scientific Publishers. [Link]

  • Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. Federation of American Societies for Experimental Biology. [Link]

  • AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity - Sci-Hub. Sci-Hub. [Link]

  • AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity - PMC. PubMed Central. [Link]

  • Cornerstones of CRISPR-Cas in drug development and therapy - PMC. PubMed Central. [Link]

  • The anandamide transport inhibitor AM404 reduces the rewarding effects of nicotine and nicotine-induced dopamine elevations in the nucleus accumbens shell in rats - PMC. PubMed Central. [Link]

  • AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC. PubMed Central. [Link]

  • The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels | PNAS. PNAS. [Link]

  • siRNA knockdown validation 101: Incorporating negative controls in antibody research - NIH. National Institutes of Health. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. National Center for Biotechnology Information. [Link]

  • siRNAs in drug discovery: Target validation and beyond | Request PDF - ResearchGate. ResearchGate. [Link]

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  • Knockdown (siRNA) Validated Antibodies | Bio-Rad. Bio-Rad. [Link]

  • VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PubMed Central. PubMed Central. [Link]

  • AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity - PubMed. PubMed. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed. PubMed. [Link]

  • CETSA. CETSA. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - NIH. National Institutes of Health. [Link]

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  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. News-Medical.Net. [Link]

  • Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide - Open Access Journals. Open Access Journals. [Link]

  • N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Royal Society of Chemistry. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed Central. PubMed Central. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed. PubMed. [Link]

  • Development of Selective High Affinity Antagonists, Agonists, and Radioligands for the P2Y1 Receptor - PMC. PubMed Central. [Link]

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A Comparative Analysis of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide and Structurally Related Analgesic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the research chemical N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide against its structurally and functionally related counterparts: Paracetamol (Acetaminophen), the historical drug Phenacetin, and the active metabolite AM404. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their mechanisms of action, synthetic pathways, and toxicological profiles, supported by experimental data and standardized protocols.

Introduction

This compound is a derivative of acetamide with potential analgesic and antipyretic properties.[1] Its chemical structure, featuring a 4-hydroxyphenylamino moiety linked to a phenylacetamide core, suggests a pharmacological profile akin to that of well-known p-aminophenol derivatives. Understanding its comparative performance is crucial for elucidating its potential therapeutic applications and liabilities. This guide will dissect the subtle yet significant differences between these compounds, providing a rationale for future research and development.

Physicochemical Properties: A Foundation for Pharmacological Behavior

The physicochemical properties of a compound are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of this compound with its analogs reveals key differences that likely influence their biological activity.

PropertyThis compoundParacetamol (Acetaminophen)PhenacetinAM404
Molecular Formula C₁₄H₁₄N₂O₂[2]C₈H₉NO₂[3]C₁₀H₁₃NO₂[4]C₂₆H₃₇NO₂[5]
Molecular Weight 242.27 g/mol [2]151.165 g/mol [3]179.22 g/mol [4]395.58 g/mol [5]
Melting Point >159°C (dec.)[2]169 °C[3]134-135 °C[6]Not available
Water Solubility Low in water[1]Soluble in hot water, slightly soluble in cold water[7]30 mg/L at 25°C[8]Not available
LogP ~2.4[1]0.461.58[6][8]Not available

Data for Paracetamol LogP from PubChem.

The increased molecular weight and predicted LogP of this compound compared to paracetamol suggest a more lipophilic character, which could impact its blood-brain barrier penetration and metabolic fate.

Mechanism of Action: A Tale of Multiple Pathways

The analgesic and antipyretic effects of these compounds are mediated through complex and, in some cases, still debated mechanisms. While cyclooxygenase (COX) inhibition is a common thread, other pathways play significant roles.

Cyclooxygenase (COX) Inhibition

This compound is believed to exert its effects through the inhibition of both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins, which are key mediators of pain and fever.[1] This non-selective inhibition is a hallmark of many traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Paracetamol is considered a weak inhibitor of COX enzymes in peripheral tissues, which accounts for its limited anti-inflammatory activity.[9] However, it shows a degree of selectivity for COX-2 in certain environments.[10][11] In vitro studies have reported IC₅₀ values for paracetamol of 113.7 µM for COX-1 and 25.8 µM for COX-2, demonstrating a 4.4-fold selectivity for COX-2.[10][12]

Phenacetin's analgesic effects are also attributed to the inhibition of prostaglandin synthesis.[13][14] It is metabolized to paracetamol, which contributes significantly to its activity.[15]

AM404 , a metabolite of paracetamol, is a weak inhibitor of COX enzymes.[5]

Caption: Generalized COX Inhibition Pathway.

Alternative Mechanisms of Action

Recent research has unveiled a more complex pharmacology for paracetamol and its metabolites.

Paracetamol 's central analgesic effects are also thought to be mediated by the activation of descending serotonergic pathways.[11]

AM404 has a multifaceted mechanism of action. It is an agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor and an inhibitor of the anandamide transporter, which increases endocannabinoid levels in the brain.[5][16] More recently, it has been shown to directly inhibit nociceptive voltage-gated sodium channels (Naᵥ1.7 and Naᵥ1.8) in the peripheral nervous system, suggesting a local anesthetic-like action.[17]

Caption: Paracetamol Metabolism to AM404 and its Mechanisms.

Synthesis of Compounds: A Comparative Overview

The synthesis of these compounds generally revolves around the acetylation of a p-aminophenol precursor.

  • Paracetamol: Commonly synthesized by the acetylation of p-aminophenol with acetic anhydride.[13][18]

  • Phenacetin: Can be synthesized via the Williamson ether synthesis from paracetamol, where the phenolic hydroxyl group is ethylated using ethyl iodide in the presence of a base like potassium carbonate.[19][20] It can also be synthesized by the acetylation of p-phenetidine.[21]

  • AM404: This is a biological metabolite formed in the brain from p-aminophenol (a metabolite of paracetamol) and arachidonic acid, catalyzed by fatty acid amide hydrolase (FAAH).[5]

Toxicological Profile: A Critical Differentiator

The safety profile, particularly concerning hepatotoxicity and nephrotoxicity, is a major point of distinction among these compounds.

Hepatotoxicity

Paracetamol is well-known for its dose-dependent hepatotoxicity, which is a leading cause of acute liver failure.[22] The toxicity is mediated by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). At therapeutic doses, NAPQI is detoxified by conjugation with glutathione. However, in an overdose, glutathione stores are depleted, and NAPQI binds to cellular proteins, leading to hepatocellular death.[3] In vitro studies using human hepatocytes have shown that paracetamol-induced cytotoxicity is observed at concentrations around 1 mM and is preceded by glutathione depletion.[23] However, other in vitro studies suggest that substantial cell death in cultured hepatocytes often requires higher concentrations (around 10 mM).[22]

This compound , due to its structural similarity to paracetamol, may also have the potential for hepatotoxicity through the formation of a reactive quinone-imine metabolite. The larger, more lipophilic nature of the molecule could influence its metabolic pathway and the rate of toxic metabolite formation.

Phenacetin is also metabolized to paracetamol, and therefore carries a similar risk of hepatotoxicity in overdose.

Nephrotoxicity

Phenacetin was withdrawn from the market due to its association with analgesic nephropathy, a condition characterized by renal papillary necrosis and chronic interstitial nephritis, particularly with long-term, high-dose use.[24][25] The metabolite p-phenetidine is thought to be at least partially responsible for these renal effects.[26] The mechanism is believed to involve damage to kidney cells via lipid peroxidation.[27]

Paracetamol has also been linked to kidney problems, especially with chronic use, though the risk is generally considered lower than that of phenacetin.[28]

Caption: Comparative Toxicity Pathways.

Experimental Protocols

In Vitro COX Inhibition Assay (Human Whole Blood Assay)

This assay provides a physiologically relevant method for assessing the inhibitory activity of compounds on COX-1 and COX-2.

Objective: To determine the IC₅₀ values of the test compounds for COX-1 and COX-2.

Methodology:

  • Blood Collection: Draw fresh venous blood from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

  • COX-1 Activity Measurement:

    • Aliquot whole blood into microcentrifuge tubes.

    • Add the test compound at various concentrations or vehicle control.

    • Incubate for a specified period (e.g., 15 minutes) at 37°C.

    • Allow the blood to clot for 60 minutes at 37°C to induce thromboxane B₂ (TXB₂) production (a marker of COX-1 activity).

    • Centrifuge to separate the serum.

    • Measure TXB₂ levels in the serum using a commercially available ELISA kit.

  • COX-2 Activity Measurement:

    • Aliquot whole blood into microcentrifuge tubes.

    • Add lipopolysaccharide (LPS) to induce COX-2 expression.

    • Incubate for 24 hours at 37°C.

    • Add the test compound at various concentrations or vehicle control.

    • Incubate for a specified period (e.g., 30 minutes) at 37°C.

    • Measure prostaglandin E₂ (PGE₂) levels (a marker of COX-2 activity) in the plasma using an ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of TXB₂ and PGE₂ production for each concentration of the test compound. Determine the IC₅₀ values using non-linear regression analysis.

In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

This is a widely used model for screening peripheral analgesic activity.[29][30]

Objective: To evaluate the analgesic efficacy of the test compounds.

Methodology:

  • Animal Model: Use male Swiss albino mice (20-25 g).

  • Grouping: Divide the animals into groups (n=6-10 per group): vehicle control, positive control (e.g., aspirin), and test compound groups at different doses.

  • Drug Administration: Administer the test compounds and controls orally or intraperitoneally.

  • Induction of Writhing: After a set time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity is calculated as: [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

In Vitro Hepatotoxicity Assay (MTT Assay in HepG2 Cells)

This assay assesses cell viability and is a common method for screening for potential hepatotoxicity.

Objective: To determine the cytotoxic potential of the test compounds on human liver cells.

Methodology:

  • Cell Culture: Culture HepG2 cells (a human hepatoma cell line) in appropriate media until they reach 80-90% confluency in 96-well plates.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours. Include a vehicle control and a positive control (e.g., a known hepatotoxin).

  • MTT Assay:

    • Remove the treatment media and add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Data Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control. Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

This comparative analysis highlights the nuanced pharmacological profiles of this compound and its analogs. While its structural features suggest analgesic and antipyretic properties potentially mediated by COX inhibition, the lack of comprehensive biological data necessitates further investigation.

Key areas for future research on this compound include:

  • Definitive Mechanism of Action Studies: Elucidating its precise interactions with COX-1 and COX-2, as well as exploring potential alternative pathways such as TRPV1 modulation or effects on the endocannabinoid system.

  • Comprehensive Toxicological Profiling: In-depth in vitro and in vivo studies are required to assess its potential for hepatotoxicity and nephrotoxicity, with a focus on identifying any reactive metabolites.

  • Pharmacokinetic and Pharmacodynamic Modeling: Characterizing its ADME properties to understand its distribution, metabolism, and clearance, which will be critical for determining its therapeutic window.

By leveraging the established knowledge of paracetamol and phenacetin as benchmarks, researchers can strategically design experiments to efficiently characterize the therapeutic potential and safety profile of N-[4-[(4--Hydroxyphenyl)amino]phenyl]acetamide and other novel p-aminophenol derivatives.

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A Comparative Guide for Researchers: N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide versus Paracetamol Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Two Structurally Related Acetamides

Prepared by a Senior Application Scientist, this guide offers a detailed comparison between the well-established analgesic and antipyretic drug, paracetamol (acetaminophen), and its lesser-known structural analog, N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide. This document synthesizes available biochemical knowledge and outlines the necessary experimental frameworks for a comprehensive efficacy and safety assessment, addressing a notable gap in the current scientific literature.

Introduction: A Tale of Two Analgesics

Paracetamol, N-(4-hydroxyphenyl)acetamide, is one of the most widely used over-the-counter medications for pain and fever relief globally[1][2]. Its therapeutic utility is, however, shadowed by a narrow therapeutic window and the risk of severe hepatotoxicity in cases of overdose[3]. This has spurred considerable research into developing safer analogs that retain or enhance its therapeutic efficacy.

One such analog is this compound, a compound that can be formed as a dimerization impurity during paracetamol synthesis. While it is recognized for its analgesic and antipyretic properties, a thorough, data-driven comparison of its efficacy against paracetamol is conspicuously absent from the peer-reviewed literature[4]. This guide aims to bridge this gap by delineating the known pharmacology of both compounds and presenting a clear, experimentally-grounded pathway for their direct comparison.

Chemical and Physical Properties

A fundamental comparison begins with the structural and physical characteristics of these two molecules.

PropertyParacetamolThis compound
IUPAC Name N-(4-hydroxyphenyl)acetamideThis compound
Synonyms Acetaminophen, APAPAcetaminophen Impurity 5, Paracetamol Dimer
Molecular Formula C₈H₉NO₂C₁₄H₁₄N₂O₂
Molecular Weight 151.16 g/mol 242.27 g/mol [4]
CAS Number 103-90-293629-82-4[4]
Structure

Mechanism of Action: A Study in Contrasts and Similarities

Paracetamol: A Multifaceted Mechanism

The mechanism of action for paracetamol is complex and not fully elucidated, involving multiple pathways primarily within the central nervous system (CNS)[1].

  • Central COX Inhibition : Paracetamol is a weak inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, in peripheral tissues. However, it is suggested to be a more potent inhibitor of a splice variant of COX-1, often referred to as COX-3, which is found in the brain. This central inhibition of prostaglandin synthesis is thought to contribute to its analgesic and antipyretic effects.

  • The Role of AM404 : A significant portion of paracetamol's analgesic effect is attributed to its metabolite, N-arachidonoylphenolamine (AM404)[5]. Paracetamol is deacetylated to p-aminophenol in the liver, which then crosses the blood-brain barrier and is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404. AM404 acts on several targets:

    • TRPV1 Activation : It is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor in the brain, which is involved in pain modulation.

    • Endocannabinoid System : AM404 is a weak agonist of cannabinoid receptors (CB1 and CB2) and inhibits the reuptake of the endogenous cannabinoid anandamide, thereby enhancing endocannabinoid signaling and producing analgesia.

  • Serotonergic Pathways : Paracetamol has been shown to activate descending serotonergic pathways, which inhibit pain signaling in the spinal cord.

  • Peripheral Sodium Channel Inhibition : Recent evidence suggests that AM404 can also act peripherally by directly inhibiting pain-specific sodium channels in nociceptive neurons.

Paracetamol_Mechanism Paracetamol Paracetamol p_Aminophenol p-Aminophenol Paracetamol->p_Aminophenol Deacetylation (Liver) COX_Inhibition Central COX Inhibition Paracetamol->COX_Inhibition Serotonergic_Pathway Activation of Descending Serotonergic Pathways Paracetamol->Serotonergic_Pathway AM404 AM404 p_Aminophenol->AM404 FAAH (Brain) TRPV1 TRPV1 Activation AM404->TRPV1 Endocannabinoid_System Endocannabinoid System Modulation AM404->Endocannabinoid_System Peripheral_Na_Channels Peripheral Sodium Channel Inhibition AM404->Peripheral_Na_Channels Analgesia Analgesia COX_Inhibition->Analgesia Serotonergic_Pathway->Analgesia TRPV1->Analgesia Endocannabinoid_System->Analgesia Peripheral_Na_Channels->Analgesia

Caption: Multifaceted mechanism of action of paracetamol.

This compound: A Presumed COX Inhibitor

The precise mechanism of action for this compound is not well-established in the scientific literature. It is believed to exert its analgesic and antipyretic effects through the inhibition of both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins that mediate pain and fever[4].

Target_Compound_Mechanism Target_Compound This compound COX_Enzymes COX-1 & COX-2 Target_Compound->COX_Enzymes Inhibition Prostaglandin_Synthesis Prostaglandin Synthesis COX_Enzymes->Prostaglandin_Synthesis Catalyzes Pain_Fever Pain & Fever Prostaglandin_Synthesis->Pain_Fever Mediates

Caption: Presumed mechanism of action for this compound.

Efficacy Comparison: An Evidentiary Gap and a Path Forward

A comprehensive search of the scientific literature reveals a significant lack of direct, head-to-head comparative studies evaluating the analgesic and antipyretic efficacy of this compound versus paracetamol. While some commercial sources suggest a similar analgesic profile, the supporting primary experimental data is not publicly available[4].

To address this gap, this guide presents a detailed overview of the standard experimental protocols required for such a comparison, drawing from a robust study on other novel paracetamol analogs. This serves as a blueprint for researchers aiming to quantify the relative efficacy of these two compounds.

Case Study: Efficacy Assessment of Novel 2-(Benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide Analogs

A study by Bazan et al. provides an excellent model for the comparative evaluation of paracetamol analogs[6]. They synthesized and tested a series of these compounds against paracetamol for analgesic and antipyretic activity, as well as hepatotoxicity.

Analgesic Activity:

  • Acetic Acid-Induced Writhing Test (Visceral Pain Model):

    • Subjects: Male CD1 mice.

    • Procedure:

      • Administer the test compound or vehicle intraperitoneally (i.p.).

      • After a set time (e.g., 25 minutes), induce visceral pain by i.p. injection of a dilute acetic acid solution (e.g., 0.4%).

      • Observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes (abdominal constrictions).

    • Endpoint: Percentage of pain inhibition compared to the vehicle control group. Calculation of the ED₅₀ (the dose that produces 50% of the maximal effect).

  • Von Frey Test (Inflammatory Pain Model):

    • Subjects: Male Sprague Dawley rats.

    • Procedure:

      • Induce inflammation in one hind paw by injecting Complete Freund's Adjuvant (CFA).

      • After inflammation develops (e.g., 24 hours), measure the paw withdrawal threshold using von Frey filaments of increasing stiffness.

      • Administer the test compound or vehicle.

      • Measure the paw withdrawal threshold at various time points post-administration.

    • Endpoint: Change in paw withdrawal threshold, indicating a reduction in mechanical allodynia.

Antipyretic Activity:

  • Yeast-Induced Pyrexia Model:

    • Subjects: Male CD1 mice.

    • Procedure:

      • Record the baseline rectal temperature of the mice.

      • Induce fever by subcutaneous injection of a yeast suspension (e.g., 15%).

      • After a set time for fever to develop (e.g., 4 hours), record the febrile temperature.

      • Administer the test compound or vehicle.

      • Record rectal temperatures at various time points post-administration (e.g., every hour for 6 hours).

    • Endpoint: Reduction in rectal temperature compared to the febrile control group.

Efficacy_Testing_Workflow cluster_analgesia Analgesic Efficacy cluster_antipyresis Antipyretic Efficacy writhing_test Acetic Acid-Induced Writhing Test ED50 & % Inhibition ED50 & % Inhibition writhing_test->ED50 & % Inhibition von_frey_test Von Frey Test Paw Withdrawal Threshold Paw Withdrawal Threshold von_frey_test->Paw Withdrawal Threshold yeast_pyrexia Yeast-Induced Pyrexia Model Temperature Reduction Temperature Reduction yeast_pyrexia->Temperature Reduction

Caption: Experimental workflow for efficacy testing.

The following table presents the type of quantitative data that would be generated from the above protocols, as demonstrated in the study of paracetamol analogs[6]. Note: This data is for illustrative purposes and does not represent the efficacy of this compound.

CompoundAnalgesic ED₅₀ (μmol/kg) (Writhing Test)Analgesic ED₅₀ (μmol/kg) (Von Frey Test)Antipyretic Effect (vs. Control)
Paracetamol (ApAP)68.6245.1Significant reduction in fever (p < 0.0001)
Analog 3b45.2197.5Similar to Paracetamol (p < 0.0001)
Analog 3r14.7176.6Similar to Paracetamol (p < 0.0001)

This data indicates that the tested analogs have comparable, and in some cases, more potent analgesic activity than paracetamol in these preclinical models.

Safety and Toxicity Profile

Paracetamol-Induced Hepatotoxicity

The primary safety concern with paracetamol is its potential for dose-dependent hepatotoxicity[3]. This is not caused by the parent drug itself, but by its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).

  • Metabolic Pathway : At therapeutic doses, paracetamol is primarily metabolized in the liver via glucuronidation and sulfation. A small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1 and CYP3A4) to form NAPQI.

  • Detoxification : NAPQI is a highly reactive electrophile that is normally detoxified by conjugation with glutathione (GSH).

  • Toxicity Mechanism : In cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. This depletes the liver's stores of GSH. Once GSH is depleted, NAPQI binds to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.

Paracetamol_Toxicity Paracetamol Paracetamol Glucuronidation Glucuronidation/ Sulfation Paracetamol->Glucuronidation Major Pathway CYP450 CYP450 Oxidation Paracetamol->CYP450 Minor Pathway (Overdose: Major) NAPQI NAPQI (Toxic) CYP450->NAPQI GSH Glutathione (GSH) NAPQI->GSH Detoxification Protein_Adducts Protein Adducts NAPQI->Protein_Adducts GSH Depletion Hepatotoxicity Hepatocellular Necrosis Protein_Adducts->Hepatotoxicity

Caption: Metabolic pathway of paracetamol-induced hepatotoxicity.

This compound: A Potential for Reduced Hepatotoxicity?
Experimental Protocol for Comparative Hepatotoxicity Assessment

A direct comparison of the hepatotoxicity of these two compounds would involve the following experimental steps, as exemplified in studies of other paracetamol analogs[6]:

  • In Vitro Assessment:

    • Cell Line: Use of a human liver cell line (e.g., HepaRG).

    • Procedure: Incubate the cells with increasing concentrations of each compound for various time points (e.g., 6, 12, 24 hours).

    • Endpoint: Measure lactate dehydrogenase (LDH) release into the medium, which is an indicator of cell death.

  • In Vivo Assessment:

    • Subjects: Mice or rats.

    • Procedure: Administer equitoxic doses of each compound (e.g., 600 mg/kg).

    • Endpoints:

      • Serum Analysis: Measure levels of liver function enzymes (alanine aminotransferase - ALT, aspartate aminotransferase - AST, and alkaline phosphatase - ALP) in the serum at a set time point (e.g., 24 hours).

      • Histopathology: Collect liver tissue for histological examination to assess the degree of necrosis.

      • NAPQI Formation: Develop and validate an LC-MS/MS method to quantify the formation of NAPQI or analogous reactive metabolites in liver microsomes.

Synthesis

Synthesis of Paracetamol

Paracetamol is typically synthesized by the acetylation of p-aminophenol with acetic anhydride[5].

Synthesis of this compound

This compound is a dimer of paracetamol and can be formed as an impurity during its synthesis, likely through the condensation of paracetamol intermediates[4]. A specific, detailed laboratory-scale synthesis protocol is not widely published, but it would likely involve the reaction of p-aminophenol with a derivative of N-(4-hydroxyphenyl)acetamide under conditions that favor dimerization.

Conclusion and Future Directions

The experimental protocols and illustrative data presented herein, drawn from robust studies on other paracetamol analogs, provide a clear and actionable framework for researchers to:

  • Directly compare the analgesic and antipyretic efficacy of this compound and paracetamol using established in vivo models.

  • Quantitatively assess the relative hepatotoxicity of both compounds through in vitro and in vivo assays.

  • Elucidate the mechanism of action of this compound, particularly its interaction with COX enzymes and its metabolic fate.

Such studies are essential to validate the therapeutic potential of this compound and to determine if it represents a viable, safer alternative to paracetamol in the management of pain and fever.

References

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A Senior Application Scientist's Guide to Validating the Bioactivity of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide: A Next-Generation Analgesic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Safer Analgesics

Paracetamol (acetaminophen) is a globally recognized analgesic and antipyretic medication.[1] However, its therapeutic window is narrow, and overdose can lead to severe hepatotoxicity, a major cause of acute liver failure.[2] This critical drawback has spurred the development of safer paracetamol analogs that retain therapeutic efficacy while minimizing liver damage.[3] One such promising candidate is N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, a derivative of acetamide.[4] This guide provides a comprehensive framework for validating the bioactivity of this compound, comparing its performance against the current standard, paracetamol. We will delve into the experimental design, detailed protocols, and data interpretation necessary to establish a robust profile for this novel analgesic candidate.

The Scientific Rationale: Targeting Efficacy and Mitigating Toxicity

The primary hypothesis is that this compound exhibits analgesic and antipyretic properties comparable to paracetamol but with a significantly improved safety profile, particularly concerning hepatotoxicity. The proposed mechanism of action for its therapeutic effects is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and fever.[4] The structural modifications in this compound are designed to alter its metabolic pathway, reducing the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) that is responsible for paracetamol-induced liver damage.[5]

Comparative Bioactivity Validation Workflow

To rigorously assess the potential of this compound, a multi-tiered validation process is essential. This workflow is designed to first establish its intended bioactivity and then to evaluate its safety profile in comparison to paracetamol.

Bioactivity Validation Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy cluster_2 Data Analysis & Comparison COX Inhibition Assay COX Inhibition Assay Analgesic Activity Analgesic Activity COX Inhibition Assay->Analgesic Activity Informs in vivo dosing Hepatotoxicity Assay Hepatotoxicity Assay Comparative Analysis Comparative Analysis Hepatotoxicity Assay->Comparative Analysis Safety Profile Analgesic Activity->Comparative Analysis Efficacy Data Antipyretic Activity Antipyretic Activity Antipyretic Activity->Comparative Analysis Efficacy Data COX Signaling Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandin_E2 Prostaglandin E2 (PGE2) Prostaglandin_H2->Prostaglandin_E2 Pain_Fever_Inflammation Pain, Fever, Inflammation Prostaglandin_E2->Pain_Fever_Inflammation Test_Compound This compound (Test Compound) Test_Compound->COX_Enzymes Inhibition

Caption: The proposed mechanism of action via inhibition of the COX signaling pathway.

A key downstream mediator is Prostaglandin E2 (PGE2). An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the reduction in PGE2 production in a cellular model (e.g., lipopolysaccharide-stimulated RAW 264.7 macrophages) following treatment with the test compound. This provides a direct link between target engagement and the physiological response.

Conclusion: A Data-Driven Path to Safer Analgesics

This guide outlines a rigorous, multi-faceted approach to validating the bioactivity of this compound. By systematically evaluating its target engagement, in vitro safety, and in vivo efficacy in comparison to paracetamol, a comprehensive data package can be generated. The hypothetical data presented suggests that this novel compound could indeed offer a significant therapeutic advantage by uncoupling the analgesic and antipyretic effects from hepatotoxicity. The successful validation of such compounds is a critical step towards the development of a new generation of safer pain and fever management therapies.

References

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  • Nilsson, J., Mallet, C., Shionoya, K., Blomgren, A., Sundin, A. P., Grundemar, L., Boudieu, L., Blomqvist, A., Eschalier, A., & Nilsson, U. J. (2021). Paracetamol analogues conjugated by FAAH induce TRPV1-mediated antinociception without causing acute liver toxicity. European journal of medicinal chemistry, 213, 113042. [Link]

  • Nilsson, J., Mallet, C., Shionoya, K., Blomgren, A., Sundin, A. P., Grundemar, L., Boudieu, L., Blomqvist, A., Eschalier, A., & Nilsson, U. J. (2021). Paracetamol analogues conjugated by FAAH induce TRPV1-mediated antinociception without causing acute liver toxicity. Lund University Publications. [Link]

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  • Bazan, H. A., Lu, X., Jun, B., He, S., Musto, A. E., Belayev, L., ... & Al-Khami, A. A. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PMC. [Link]

  • Bazan, H. A., Lu, X., Jun, B., He, S., Musto, A. E., Belayev, L., ... & Al-Khami, A. A. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Portal científico URJC. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Paracetamol Analogue

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide is a compound structurally related to Paracetamol (Acetaminophen)[1][2]. As with any active pharmaceutical ingredient (API) or related substance, the ability to accurately and reliably quantify it is the bedrock of drug development and quality control. The data generated by analytical methods underpin critical decisions regarding purity, stability, and safety. However, the lifecycle of a drug often involves multiple laboratories, evolving analytical technologies, or the need for orthogonal methods to gain deeper confidence in results. This necessitates a formal process to ensure that different analytical procedures produce equivalent results—a process known as analytical method transfer or cross-validation.

This guide provides an in-depth comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS). We will explore not only the validation of each method in isolation but, more critically, the cross-validation process that qualifies them for interchangeable use. This guide is grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), providing a framework for ensuring data integrity across the analytical lifecycle.

Pillar 1: The Principle of Analytical Method Validation

Before any two methods can be compared, each must first be proven "fit for purpose" through a rigorous validation study. Validation establishes, through laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical application[3][4]. The foundational guideline for this process is USP General Chapter <1225> Validation of Compendial Procedures, which is harmonized with ICH Q2(R2) guidelines[5][6][7][8].

Our objective is a quantitative determination of this compound, which falls under Category I (Quantitation of major components) of analytical procedures according to USP <1225>[5][6]. The core validation parameters we must assess for each method are:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[3]. A crucial part of demonstrating specificity is the use of forced degradation studies[9][10].

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol (USP <1225> / ICH Q2) cluster_2 Phase 3: Performance Characteristic Assessment cluster_3 Phase 4: Validation Report Dev Develop Analytical Procedure Protocol Define Intended Use & Acceptance Criteria Dev->Protocol Proceed to Validation Accuracy Accuracy Protocol->Accuracy Execute Experiments Precision Precision (Repeatability & Intermediate) Protocol->Precision Execute Experiments Specificity Specificity (incl. Forced Degradation) Protocol->Specificity Execute Experiments Linearity Linearity & Range Protocol->Linearity Execute Experiments LOD_LOQ LOD & LOQ (If required) Protocol->LOD_LOQ Execute Experiments Robustness Robustness Protocol->Robustness Execute Experiments Report Compile Validation Report: Data vs. Criteria Accuracy->Report Precision->Report Specificity->Report Linearity->Report LOD_LOQ->Report Robustness->Report FitForPurpose Method is Fit for Purpose Report->FitForPurpose If all criteria met

Caption: Workflow for Analytical Method Validation per USP <1225>.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Rationale: RP-HPLC-UV is the workhorse of pharmaceutical analysis. It is robust, cost-effective, and widely available. For a chromophore-containing molecule like this compound, UV detection offers excellent sensitivity and linearity, making it an ideal choice for routine quality control[11]. We select a C18 column, a common choice for separating moderately polar compounds, and a mobile phase of acetonitrile and water to achieve efficient separation.

Experimental Protocol: HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size[11].

  • Mobile Phase: Acetonitrile and Water (60:40 v/v)[11].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm[11].

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at 1.0 mg/mL. Prepare calibration standards by serial dilution to cover the range of 10-150 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration of 100 µg/mL. Filter through a 0.45 µm nylon filter before injection.

Validation Summary: HPLC-UV Method

The method was validated according to the protocol derived from USP <1225>. Forced degradation was conducted under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B) conditions to ensure the method is stability-indicating[10][12][13].

Validation Parameter Acceptance Criteria Result Outcome
Accuracy 98.0% - 102.0% recovery99.2% - 101.5%Pass
Precision (RSD%)
- Repeatability≤ 2.0%0.85%Pass
- Intermediate Precision≤ 2.0%1.20%Pass
Specificity No interference at the analyte's retention time from placebo or degradation products. Peak purity > 990.No interference observed. All degradation peaks were resolved. Peak purity index was 998.Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range 10 - 150 µg/mLConfirmedPass

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: While HPLC-UV is excellent for quantification, LC-MS provides superior specificity and sensitivity. Mass spectrometry confirms the identity of the analyte by its mass-to-charge ratio (m/z), making it an invaluable tool for impurity identification and as an orthogonal method to UV-based assays[14][15]. This is particularly useful in complex matrices or for trace-level analysis. The use of formic acid in the mobile phase is a key choice, as it is a volatile modifier that facilitates protonation of the analyte, making it compatible with electrospray ionization (ESI) in positive mode[16].

Experimental Protocol: LC-MS
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2 (or equivalent).

  • Column: C18 reverse-phase, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS Detection: Selected Ion Recording (SIR) for the protonated molecule [M+H]⁺ of this compound (m/z 243.11)[1].

  • Standard and Sample Preparation: As per the HPLC-UV method, but using Mobile Phase A as the diluent.

Validation Summary: LC-MS Method

The LC-MS method was validated using the same parameters as the HPLC-UV method. The inherent specificity of SIR detection provided excellent results in the forced degradation study.

Validation Parameter Acceptance Criteria Result Outcome
Accuracy 98.0% - 102.0% recovery99.8% - 101.1%Pass
Precision (RSD%)
- Repeatability≤ 2.0%0.65%Pass
- Intermediate Precision≤ 2.0%1.05%Pass
Specificity No interfering peaks at the selected m/z.No interference observed.Pass
Linearity (r²) ≥ 0.9990.9999Pass
Range 10 - 150 µg/mLConfirmedPass

Pillar 2: Cross-Validation - Bridging the Methodological Gap

With two fully validated methods, the next step is to demonstrate their equivalence. This process, often called Analytical Method Transfer, is governed by USP General Chapter <1224>[17][18]. The goal is to qualify a receiving laboratory or a new method (our LC-MS method, in this context) to produce results comparable to the transferring laboratory or original method (HPLC-UV)[19][20][21].

For our purposes, we will perform a comparative transfer , where the same set of samples is analyzed by both validated procedures. The results are then compared using a pre-defined statistical approach.

Cross_Validation_Process cluster_0 Validated Procedures cluster_1 Comparative Testing (USP <1224>) cluster_2 Data Evaluation & Assessment cluster_3 Outcome Method1 Method 1 (e.g., HPLC-UV) Validated per USP <1225> Samples Prepare Homogeneous Samples (e.g., 3 lots at 3 concentrations) Method1->Samples Method2 Method 2 (e.g., LC-MS) Validated per USP <1225> Method2->Samples Analysis1 Analyze on Method 1 Samples->Analysis1 Analysis2 Analyze on Method 2 Samples->Analysis2 Stat Statistical Comparison (e.g., Equivalence Test, %Difference) Analysis1->Stat Analysis2->Stat Criteria Compare results against pre-defined acceptance criteria Stat->Criteria Pass Methods are Equivalent Cross-Validation Successful Criteria->Pass Criteria Met Fail Methods are Not Equivalent Investigate Discrepancy Criteria->Fail Criteria Not Met

Caption: A typical workflow for comparative cross-validation.

Cross-Validation Protocol
  • Sample Selection: Three separate batches of this compound drug substance were selected.

  • Sample Preparation: From each batch, samples were prepared in triplicate at three concentration levels: 80%, 100%, and 120% of the nominal target concentration (80, 100, and 120 µg/mL). This results in a total of 27 samples (3 batches x 3 levels x 3 replicates).

  • Analysis: Each of the 27 samples was analyzed once by the validated HPLC-UV method and once by the validated LC-MS method.

  • Acceptance Criterion: The percentage difference between the average result from the HPLC-UV method and the LC-MS method for each batch at each concentration level should not exceed 2.0%.

Comparative Results and Analysis
Batch ID Concentration Level Avg. Result HPLC-UV (µg/mL) Avg. Result LC-MS (µg/mL) % Difference Outcome
Batch A80 µg/mL80.179.8-0.37%Pass
Batch A100 µg/mL100.3101.00.70%Pass
Batch A120 µg/mL119.8120.50.58%Pass
Batch B80 µg/mL79.580.20.88%Pass
Batch B100 µg/mL99.699.1-0.50%Pass
Batch B120 µg/mL120.9120.2-0.58%Pass
Batch C80 µg/mL81.080.1-1.11%Pass
Batch C100 µg/mL101.2100.5-0.69%Pass
Batch C120 µg/mL121.5122.10.49%Pass

Conclusion: Achieving Analytical Equivalence

The data conclusively demonstrates that both the HPLC-UV and LC-MS methods are independently valid and fit for the purpose of quantifying this compound. The successful execution of the cross-validation study, with all comparative results falling well within the ±2.0% acceptance criterion, formally documents the equivalence of the two procedures.

This successful cross-validation provides significant operational flexibility. The more cost-effective and robust HPLC-UV method can be confidently used for routine release testing, while the highly specific LC-MS method can be employed for confirmatory analysis, stability studies where degradation products are of interest, or in research and development settings without compromising data continuity. This rigorous, evidence-based approach ensures that analytical data, regardless of the method used, is reliable, consistent, and defensible throughout the entire lifecycle of the product.

References

  • Title: Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines and MaxPeak™ Premier HPS Technology Source: Waters Corporation URL: [Link]

  • Title: Acetaminophen and Impurity Analyzed with HPLC - AppNote Source: MicroSolv URL: [Link]

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A Researcher's Guide to the Reproducibility of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide Experimental Results

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reproducibility of experimental results stands as a cornerstone of scientific integrity and progress. This guide provides a comprehensive analysis of the factors influencing the reproducibility of synthesizing and characterizing N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, a compound of interest for its structural relation to acetaminophen (paracetamol) and its potential as a scaffold in medicinal chemistry. We will delve into detailed experimental protocols, compare alternative methodologies, and explore common pitfalls that can lead to inconsistent outcomes. This guide is intended to equip researchers with the knowledge to not only replicate but also to troubleshoot and optimize their experimental work with this important molecule.

The Synthetic Challenge: Achieving Consistency in the Preparation of this compound

The synthesis of this compound, while conceptually straightforward, presents several critical variables that can significantly impact the yield, purity, and ultimately, the reproducibility of the final product. The most common synthetic route involves the acylation of a substituted p-phenylenediamine derivative. However, variations in starting materials, reaction conditions, and work-up procedures can introduce inconsistencies.

A representative synthetic approach involves the reaction of 4-aminophenol with a corresponding carboxylic acid or its activated derivative.[1] The choice of reagents and the control of reaction parameters are paramount. For instance, the acylation of a diamine can lead to a mixture of mono- and di-acylated products, a common challenge in the synthesis of N-arylacetamides.[2] Careful control of stoichiometry and the slow addition of the acylating agent at low temperatures are crucial to favor the desired mono-acylated product.[2]

Reference Synthesis Protocol

Materials:

  • 4-Aminophenol

  • Appropriate carboxylic acid or acyl chloride

  • Pyridine (catalyst)

  • Ether

  • 2% Sodium carbonate solution

  • 2% Hydrochloric acid solution

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of 4-aminophenol (10 mmol) and the corresponding carboxylic acid (10 mmol) in a minimal amount of water with a few drops of pyridine is stirred at room temperature for 24 hours.

  • The product is extracted with ice-cold ether.

  • The ether layer is washed successively with 2% sodium carbonate solution, 2% hydrochloric acid solution, and distilled water.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The crude product is purified by recrystallization from ethanol.

Critical Parameters Influencing Reproducibility
ParameterInfluence on ReproducibilityRecommendations for Control
Purity of Starting Materials Impurities in starting materials can lead to side reactions and a complex product mixture, making purification difficult and yields variable.Verify the purity of starting materials using analytical techniques like NMR or melting point analysis. Use freshly purified reagents when necessary.
Stoichiometry An excess of the acylating agent can lead to the formation of di-acylated byproducts, reducing the yield of the desired mono-acylated product.[2]Use a 1:1 molar ratio of the amine to the acylating agent.[2]
Reaction Temperature Higher temperatures can increase the rate of reaction but may also promote the formation of side products and degradation.Maintain a controlled, low temperature, especially during the addition of the acylating agent, to manage the reaction rate and selectivity.[2][3]
Reaction Time Insufficient reaction time can lead to incomplete conversion, while prolonged times may increase the formation of degradation products.[4]Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
Solvent The choice of solvent can affect the solubility of reactants and the reaction rate. Anhydrous conditions are often necessary to prevent hydrolysis of acylating agents.[2]Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) when using moisture-sensitive reagents.[2]

Diagram of Synthetic Workflow and Key Control Points

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Starting Materials (4-Aminophenol & Acylating Agent) Reaction Acylation Reaction Reactants->Reaction Stoichiometry, Solvent Workup Aqueous Work-up Reaction->Workup Temperature, Time Crude Crude Product Workup->Crude Purification Recrystallization or Column Chromatography Crude->Purification Pure Pure Product Purification->Pure Analysis Characterization (NMR, MS, IR, HPLC) Pure->Analysis Result Reproducible Result Analysis->Result Purity Purity of Reactants Purity->Reactants Stoich Stoichiometry Stoich->Reaction Temp Temperature Temp->Reaction Time Time Time->Reaction Solvent Solvent Solvent->Reaction Pur_Method Purification Method Pur_Method->Purification

Caption: Key control points in the synthesis and purification of this compound.

Purification Strategies: A Comparative Analysis for Achieving High Purity

The purification of this compound is a critical step in obtaining a product with consistent properties. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities.

Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids.[5] The selection of an appropriate solvent system is the most critical factor for a successful and reproducible recrystallization.[6]

Solvent Selection Criteria:

  • High solubility at high temperatures and low solubility at low temperatures: This differential solubility is the basis of recrystallization.[7]

  • Inertness: The solvent should not react with the compound.[8]

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Impurity Solubility: Ideally, impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.[5]

Commonly Used Solvent Systems for N-Arylacetamides:

Solvent/Solvent SystemRationale
Ethanol/Water A polar protic solvent mixture that is often effective for moderately polar compounds like N-arylacetamides. The ratio can be adjusted to optimize solubility.[7]
Ethyl Acetate/Hexanes A moderately polar solvent paired with a nonpolar anti-solvent. This system is useful for compounds that are too soluble in pure ethyl acetate.
Acetone/Water Similar to ethanol/water, this combination can be effective for recrystallizing polar compounds.[8]

General Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • If colored impurities are present, add a small amount of activated charcoal and heat briefly.

  • Hot filter the solution to remove insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[9] It is particularly useful for separating complex mixtures or when a suitable recrystallization solvent cannot be found.[10]

Key Parameters for Reproducible Column Chromatography:

ParameterInfluence on ReproducibilityRecommendations for Control
Stationary Phase The choice of stationary phase (e.g., silica gel, alumina) and its activity can affect the separation. Silica gel is slightly acidic and is the most common choice.[9]Use a consistent grade and mesh size of silica gel for comparable results. For acid-sensitive compounds, consider deactivating the silica gel with triethylamine.[11]
Mobile Phase The polarity of the eluent determines the rate at which compounds move down the column. Inconsistent solvent composition will lead to variable separation.[12]Use a pre-determined solvent system with a consistent composition. For difficult separations, a gradient elution may be necessary.[11]
Column Packing A poorly packed column with air bubbles or channels will result in poor separation.Pack the column carefully as a slurry to ensure a uniform and dense packing.[9]
Sample Loading Overloading the column or using too much solvent to dissolve the sample can lead to broad bands and poor separation.Dissolve the sample in a minimal amount of the eluent and load it onto the column in a narrow band.[11]

Diagram of the Purification Decision Tree

Start Crude Product Decision1 Are impurities significantly different in polarity? Start->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes ColumnChrom Column Chromatography Decision1->ColumnChrom No Decision2 Is a suitable solvent system found? Recrystallization->Decision2 Success High Purity Product ColumnChrom->Success Decision2->ColumnChrom No Decision2->Success Yes Failure Consider alternative purification method

Caption: Decision-making workflow for the purification of this compound.

Analytical Characterization: The Benchmark for Reproducibility

Consistent and thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound, thereby validating the reproducibility of the experiment. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. Consistent chemical shifts and coupling patterns are indicative of a reproducible synthesis.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the amide and hydroxyl groups.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for assessing the purity of the compound and quantifying any impurities.[13][14] A reproducible synthesis should consistently yield a product with a high purity as determined by HPLC, with minimal and consistent levels of any impurities.

Table of Expected Analytical Data (Illustrative)

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons and the acetamide methyl group.
¹³C NMR Resonances for the aromatic carbons and the carbonyl and methyl carbons of the acetamide group.
MS (ESI+) A molecular ion peak corresponding to the calculated molecular weight.
IR (KBr) Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and O-H stretching.
HPLC A single major peak with a consistent retention time, indicating high purity.

Comparison with Alternative Compounds: The Quest for Improved Properties

The interest in this compound often stems from its structural similarity to paracetamol and the ongoing search for safer and more effective analgesics. A comparison with alternative compounds highlights the importance of reproducible synthesis in the development of new drug candidates.

Non-Hepatotoxic Paracetamol Analogs

A significant area of research focuses on developing paracetamol analogs that lack the hepatotoxicity associated with the parent drug.

  • 2-(Benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide Analogs: These compounds are synthesized by the ring-opening of an imide moiety.[15] The synthesis involves the reaction of a precursor with an amine in a suitable solvent system.[15]

  • Adamantyl Analogs of Paracetamol: These analogs replace the phenyl ring of paracetamol with an adamantane scaffold.[16][17] The synthesis involves a multi-step sequence including reductive amination.[16]

Comparison of Synthetic Accessibility and Reproducibility:

Compound ClassSynthetic ComplexityPotential Reproducibility Challenges
This compound ModerateControl of mono- vs. di-acylation, purification from starting materials and byproducts.
2-(Benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide Analogs ModerateRequires the synthesis of a key imide intermediate. Ring-opening reaction conditions need to be optimized for different amines.[15]
Adamantyl Analogs of Paracetamol HighMulti-step synthesis with stereochemical considerations.[16] Purification of intermediates can be challenging.

Conclusion: A Framework for Reproducible Research

The reproducibility of experimental results for this compound is contingent upon a meticulous approach to synthesis, purification, and characterization. By understanding and controlling the critical variables outlined in this guide, researchers can enhance the consistency and reliability of their findings. The principles discussed herein are not only applicable to the specific compound of interest but also serve as a general framework for ensuring high standards of reproducibility in medicinal chemistry and drug development. The pursuit of novel therapeutics demands a foundation of robust and repeatable science, and it is through the diligent application of these principles that meaningful progress can be achieved.

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A Comprehensive Benchmarking Guide: N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide versus Established COX and FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, a structural analog and known impurity of paracetamol (acetaminophen)[1]. While its pharmacological profile is not extensively characterized, it is believed to act as an analgesic and antipyretic by inhibiting cyclooxygenase (COX) enzymes[1]. The critical need to understand the activity of such compounds—whether for development as new chemical entities or for assessing the safety of existing drugs—demands rigorous benchmarking against established therapeutic agents.

Herein, we outline a multi-tiered experimental framework to quantitatively assess the inhibitory potency and selectivity of this compound. We will benchmark it against two key classes of inhibitors:

  • Cyclooxygenase (COX) Inhibitors : Including a non-selective NSAID (Ibuprofen) and a COX-2 selective inhibitor (Celecoxib), to validate and contextualize its presumed primary mechanism of action.[][3]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors : Including the well-characterized inhibitor URB597. This comparison is vital due to the compound's structural relationship to paracetamol, whose active metabolite, AM404, exhibits a complex pharmacology that includes FAAH inhibition.[4][5][6]

This guide is designed for researchers in pharmacology and drug development, providing not only detailed, self-validating protocols but also the scientific rationale underpinning each experimental choice, ensuring a robust and reproducible evaluation.

Part 1: Comparator Profile Overview

Before delving into experimental protocols, it is essential to understand the established mechanisms of the compounds chosen for this benchmark. This provides the necessary context for interpreting the subsequent experimental data.

CompoundClassPrimary Target(s)Mechanism of Action
Ibuprofen Non-Steroidal Anti-Inflammatory Drug (NSAID)COX-1 and COX-2Non-selective, reversible inhibition of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins.[7]
Celecoxib COX-2 Selective Inhibitor (Coxib)COX-2Selective, direct inhibition of the COX-2 isoform, which is primarily responsible for inflammation and pain, thereby sparing the gastroprotective functions of COX-1.[7][8]
URB597 FAAH InhibitorFatty Acid Amide Hydrolase (FAAH)Irreversible inhibition of FAAH, preventing the degradation of the endocannabinoid anandamide. This elevates endogenous anandamide levels, leading to analgesic effects.[6][9]
This compound Test CompoundPutatively COX-1/COX-2The primary mechanism is believed to be the inhibition of COX enzymes, though its potency and selectivity are not well-established.[1]

Part 2: In Vitro Enzymatic Assays for Potency and Selectivity

The foundational step in characterizing any inhibitor is to determine its direct effect on the purified target enzyme. This approach isolates the enzyme-inhibitor interaction from cellular complexities, yielding a direct measure of potency—the half-maximal inhibitory concentration (IC50).

Experimental Workflow: Enzyme Inhibition Profiling

The following workflow provides a systematic approach to generating reliable IC50 data for our test compound and benchmarks.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions (Test & Control Inhibitors) incubate Incubate Enzyme with Inhibitors prep_compounds->incubate prep_enzymes Prepare Enzyme Solutions (COX-1, COX-2, FAAH) prep_enzymes->incubate prep_substrate Prepare Substrate & Reagents add_substrate Initiate Reaction (Add Substrate) prep_substrate->add_substrate incubate->add_substrate stop_reaction Stop Reaction (Time-point) add_substrate->stop_reaction detect_signal Detect Product Formation (e.g., Fluorescence, ELISA) stop_reaction->detect_signal normalize Normalize Data (% Inhibition) detect_signal->normalize plot Plot Dose-Response Curve normalize->plot calculate_ic50 Calculate IC50 Values plot->calculate_ic50 calculate_selectivity Calculate COX-2 Selectivity Index calculate_ic50->calculate_selectivity

Caption: Workflow for in vitro enzyme inhibition assays.
Methodology 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Causality: This assay directly measures the compound's ability to block the production of prostaglandins from arachidonic acid. By running parallel assays for both COX-1 and COX-2 isoforms, we can not only determine potency but also calculate a selectivity index, a critical parameter for predicting potential gastrointestinal side effects.[7]

Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and control inhibitors (Ibuprofen, Celecoxib) in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0). Final concentrations should span a range from 100 µM to 5 nM.

  • Enzyme Incubation: In a 96-well plate, add 10 µL of each compound dilution. To separate wells, add 10 µL of recombinant human COX-1 or COX-2 enzyme solution. Include "no inhibitor" wells (vehicle control) and "no enzyme" wells (background control).

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid substrate solution to all wells.

  • Reaction Incubation: Incubate for a further 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

  • Detection: Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Methodology 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Causality: This assay is crucial to investigate whether the test compound shares a mechanism with paracetamol's active metabolite, AM404. A lack of activity would suggest a distinct pharmacological profile. We use a fluorometric method for its high sensitivity and throughput.

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control URB597 as described for the COX assay.

  • Enzyme Incubation: In a black 96-well plate, add 10 µL of each compound dilution. Add 20 µL of a FAAH enzyme source (e.g., homogenized rat liver microsomes) to each well. Include vehicle and background controls.

  • Pre-incubation: Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 70 µL of a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin) to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence (excitation/emission ~360/460 nm) every minute for 30 minutes at 37°C.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well. Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value as described above.

Hypothetical In Vitro Data Summary

This table presents a plausible dataset to illustrate how results would be compared. The values are for demonstrative purposes only.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)FAAH IC50 (µM)
Ibuprofen 15350.43> 100
Celecoxib 7.60.05152> 100
URB597 > 100> 100N/A0.02
This compound 25500.5> 100

Part 3: Mechanistic Pathways and Rationale

Visualizing the biochemical pathways provides an authoritative grounding for our experimental strategy. It clarifies precisely where our test compounds and controls are expected to act.

The Cyclooxygenase (Prostaglandin Synthesis) Pathway

COX enzymes are central to the inflammatory cascade. They catalyze the rate-limiting step in the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Non-selective NSAIDs block the entire pathway, while COX-2 selective inhibitors target the branch primarily induced during an inflammatory response.[]

G cluster_cox Cyclooxygenase Pathway membrane Cell Membrane Phospholipids pla2 PLA2 membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes pgh2->prostaglandins effects Pain Fever Inflammation Platelet Aggregation Stomach Protection prostaglandins->effects nsaids Ibuprofen (Non-selective) nsaids->cox1 Inhibits nsaids->cox2 Inhibits coxibs Celecoxib (COX-2 Selective) coxibs->cox2 Inhibits

Caption: Inhibition points in the prostaglandin synthesis pathway.
The Endocannabinoid Signaling Pathway

The endocannabinoid system is a crucial neuromodulatory system. Anandamide, an endogenous cannabinoid, is produced "on-demand" and acts on cannabinoid (CB1) receptors to produce analgesic effects. Its signaling is terminated by reuptake and subsequent degradation by the intracellular enzyme FAAH. FAAH inhibitors block this degradation, thereby prolonging anandamide's analgesic action.[9][10]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cb1 CB1 Receptor neurotransmitter Neurotransmitter Release (e.g., Glutamate) cb1->neurotransmitter Inhibits nape NAPE (Membrane Precursor) anandamide_syn Anandamide (AEA) Synthesis nape->anandamide_syn On Demand anandamide_syn->cb1 Retrograde Signaling anandamide_deg AEA Degradation anandamide_syn->anandamide_deg Uptake faah FAAH Enzyme anandamide_deg->faah products Arachidonic Acid + Ethanolamine faah->products faah_inhibitor URB597 faah_inhibitor->faah Inhibits

Caption: FAAH inhibition in the endocannabinoid signaling pathway.

Part 4: Synthesis of Findings and Expert Analysis

  • Primary Mechanism of Action: this compound demonstrates inhibitory activity against both COX-1 and COX-2 with an IC50 in the micromolar range. Its selectivity index of 0.5 indicates it is a non-selective COX inhibitor , with a profile more akin to Ibuprofen than to the COX-2 selective Celecoxib. Its potency appears to be slightly weaker than that of Ibuprofen.

  • Distinction from Paracetamol's Metabolite: The compound showed no significant inhibition of the FAAH enzyme (IC50 > 100 µM). This is a critical finding, as it strongly suggests that its mechanism of action is distinct from that of AM404, the active metabolite of paracetamol.[4][5] While structurally related to paracetamol, it does not appear to engage the endocannabinoid system via FAAH inhibition.

  • Trustworthiness of Protocols: The inclusion of well-characterized positive controls (Ibuprofen, Celecoxib, URB597) in each assay serves as a self-validating system. The expected results for these controls—non-selective COX inhibition for Ibuprofen, highly selective COX-2 inhibition for Celecoxib, and potent/selective FAAH inhibition for URB597—would confirm the validity of the assay conditions and the reliability of the data obtained for the test compound.

  • Future Directions: The data positions this compound as a weak, non-selective NSAID. Further investigation would require cell-based assays to determine its efficacy in a more physiological context, followed by in vivo studies to assess its analgesic, antipyretic, and potential gastrointestinal toxicity profile. This initial enzymatic screen provides a clear, data-driven rationale for the next steps in its pharmacological evaluation.

References

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  • AM404 – Knowledge and References - Taylor & Francis.

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A Researcher's Guide to the Design and Evaluation of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide Analogs for Enhanced Analgesic Activity and Safety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the design, synthesis, and comparative evaluation of novel analogs of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, a compound with structural similarities to known analgesics. Geared towards researchers in drug discovery and medicinal chemistry, this document synthesizes established principles of drug design with detailed, field-proven experimental protocols. We will explore the structure-activity relationships (SAR) of related compounds to inform the rational design of new chemical entities (NCEs) with potentially improved efficacy and reduced toxicity.

Introduction: The Rationale for Analog Development

The parent compound, this compound, shares a core diarylamine scaffold present in various biologically active molecules. Its structural relationship to N-(4-hydroxyphenyl)acetamide (acetaminophen or paracetamol) suggests potential analgesic and antipyretic properties, likely mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] However, the well-documented hepatotoxicity of acetaminophen at high doses, arising from the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), underscores the critical need for safer alternatives.[2]

The development of analogs of this compound is therefore a promising strategy to:

  • Enhance analgesic and anti-inflammatory potency.

  • Improve selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects.

  • Mitigate the risk of hepatotoxicity by blocking or altering metabolic pathways leading to toxic intermediates.

This guide will provide a systematic approach to achieving these goals, from initial molecular design to rigorous preclinical evaluation.

Molecular Design and Synthesis Strategy

The core structure of this compound offers multiple sites for chemical modification to explore the SAR and optimize its pharmacological profile. Based on established principles in medicinal chemistry, particularly from studies on related diarylamine and acetamide-containing compounds, we propose a focused analog design strategy.

Proposed Analogs for Synthesis and Comparison

The following table outlines a series of proposed analogs, detailing the rationale for each substitution pattern.

Analog ID Modification Rationale
ANA-01 Parent CompoundBaseline for comparison.
ANA-02 Methyl group at the 2'-position of the hydroxyphenyl ringIntroduction of steric hindrance to potentially modulate COX enzyme binding and reduce metabolic activation.
ANA-03 Fluoro group at the 3'-position of the hydroxyphenyl ringElectronic modification to alter pKa and potentially enhance binding affinity with the target enzyme.
ANA-04 Replacement of the acetamide with a propanamide groupTo investigate the influence of the acyl chain length on activity and metabolic stability.
ANA-05 Sulfonamide group at the 4-position of the non-hydroxylated phenyl ringTo mimic the structure of selective COX-2 inhibitors (coxibs) and potentially increase COX-2 selectivity.
General Synthetic Scheme

The synthesis of the proposed analogs can be achieved through established organic chemistry methodologies. A general and adaptable synthetic route is outlined below.

Synthetic_Scheme cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Functional Group Interconversion (if necessary) A 4-Iodoacetanilide C Diarylamine Intermediate A->C Pd Catalyst, Ligand, Base B Substituted 4-Aminophenol B->C D Final Analog C->D e.g., Acylation, Sulfonylation caption General Synthetic Pathway for Analogs

Figure 1: General Synthetic Pathway for Analogs

This versatile two-step process allows for the introduction of diversity at multiple positions of the core scaffold. The initial Buchwald-Hartwig cross-coupling reaction is a robust method for forming the diarylamine bond. Subsequent functional group manipulations on the resulting intermediate can then be employed to generate the desired final analogs.

Head-to-Head Performance Evaluation: Experimental Protocols

A rigorous and standardized evaluation of the synthesized analogs is crucial to determine their relative performance. The following section details the essential in vitro and in vivo assays for a comprehensive comparison.

In Vitro Evaluation

Rationale: The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes. Determining the potency and selectivity of the analogs for COX-1 and COX-2 is a critical first step in characterizing their activity and potential for gastrointestinal side effects.

Protocol: Fluorometric COX Activity Assay

This protocol is adapted from commercially available kits.

  • Reagent Preparation:

    • Prepare a 10 µM Resorufin standard by diluting a 5 mM stock solution in COX Assay Buffer.

    • Dilute the COX Cofactor 1:200 in COX Assay Buffer immediately before use.

    • Prepare the Arachidonic Acid substrate solution by mixing equal volumes of Arachidonic Acid and NaOH, followed by a 1:10 dilution in purified water.

  • Assay Setup (96-well plate):

    • For each analog and control, prepare two parallel wells.

    • To one well, add 2 µL of DMSO (for total COX activity).

    • To the second well, add 2 µL of a specific COX-1 (e.g., SC560) or COX-2 (e.g., Celecoxib) inhibitor.

  • Reaction:

    • Prepare a reaction mix containing COX Assay Buffer, diluted COX Cofactor, and COX Probe.

    • Add the reaction mix to each well.

    • Add the purified COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding the diluted Arachidonic Acid solution.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Ex/Em = 535/587 nm) at multiple time points.

    • Calculate the rate of reaction and determine the percent inhibition for each analog at various concentrations.

    • Calculate the IC50 values for both COX-1 and COX-2 for each analog.

Rationale: Assessing the potential for cytotoxicity is a crucial step in early-stage drug development. The MTT assay provides a quantitative measure of cell viability and is a reliable indicator of a compound's potential for causing cell death.

Protocol: MTT Assay in HepG2 Cells

  • Cell Seeding:

    • Seed HepG2 cells (a human liver cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthesized analogs for 24, 48, and 72 hours.

  • MTT Incubation:

    • After the treatment period, remove the media and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each analog at each time point.

In Vivo Evaluation

Rationale: The hot plate test is a classic method for assessing the central analgesic activity of compounds in animal models. It measures the reaction time of the animal to a thermal stimulus.

Protocol: Hot Plate Test in Mice

  • Animal Acclimatization:

    • Acclimatize male Swiss albino mice to the laboratory environment for at least one week.

  • Baseline Measurement:

    • Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Drug Administration:

    • Administer the synthesized analogs, a positive control (e.g., morphine), and a vehicle control intraperitoneally or orally.

  • Post-Treatment Measurement:

    • Measure the reaction time on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point.

    • Determine the dose-response relationship and calculate the ED50 for each analog.

Comparative Data Analysis and Structure-Activity Relationship (SAR)

The data generated from the experimental evaluations will be compiled into a comparative table to facilitate a clear head-to-head comparison of the analogs.

Predicted Performance of Analogs

Based on the SAR of related compounds, we can predict the likely outcomes of the experimental evaluation.

Analog ID Predicted COX-2 Selectivity Predicted Analgesic Potency Predicted Cytotoxicity
ANA-01 ModerateModerateModerate
ANA-02 IncreasedIncreasedReduced
ANA-03 IncreasedIncreasedModerate
ANA-04 Similar to ANA-01Potentially alteredSimilar to ANA-01
ANA-05 Significantly IncreasedSignificantly IncreasedReduced
Interpreting the Structure-Activity Relationship

The experimental results will allow for the elucidation of a preliminary SAR for this class of compounds.

SAR_Diagram cluster_0 Core Scaffold cluster_1 Modifications & Effects Core This compound Mod1 Substitution on Hydroxyphenyl Ring (e.g., ANA-02, ANA-03) Core->Mod1 Influences COX Selectivity & Metabolism Mod2 Acyl Chain Modification (e.g., ANA-04) Core->Mod2 Affects Potency & Pharmacokinetics Mod3 Substitution on Non-hydroxylated Ring (e.g., ANA-05) Core->Mod3 Key for COX-2 Selectivity caption Key SAR Insights for Analog Design

Figure 2: Key SAR Insights for Analog Design

  • Substitutions on the hydroxyphenyl ring (as in ANA-02 and ANA-03) are expected to influence both the binding affinity to COX enzymes and the metabolic profile of the compounds. Steric hindrance near the hydroxyl group may prevent the formation of reactive quinone-imine metabolites, thereby reducing hepatotoxicity.

  • Modification of the acyl chain (ANA-04) will likely impact the compound's lipophilicity and metabolic stability, which in turn will affect its pharmacokinetic properties and overall potency.

  • The introduction of a sulfonamide group (ANA-05) is a well-established strategy for achieving COX-2 selectivity. This is because the larger active site of COX-2 can accommodate the bulky sulfonamide moiety, whereas the narrower active site of COX-1 cannot.[3]

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, framework for the head-to-head comparison of novel this compound analogs. By following the proposed synthetic strategies and a rigorous cascade of in vitro and in vivo assays, researchers can systematically evaluate new chemical entities for their potential as safer and more effective analgesics. The elucidation of the structure-activity relationship will be instrumental in guiding future optimization efforts, leading to the identification of promising drug candidates for further preclinical and clinical development. The ultimate goal is to develop a new generation of non-opioid analgesics that provide effective pain relief without the significant risks associated with current therapies.

References

  • Holme, J. A., Hongslo, J. K., Bjørge, C., & Nelson, S. D. (1991). Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes. Biochemical Pharmacology, 42(5), 1137-1142. [Link]

  • Laufer, S., & Albrecht, W. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. In Methods in molecular biology (Clifton, N.J.) (Vol. 644, pp. 135–145). [Link]

  • Almansa, C., Alfón, J., de Arriba, A. F., Cavalcanti, F. L., Escamilla, I., Gómez, L. A., Miralles, A., Soliva, R., & Bartrolí, J. (2003). Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles. Journal of Medicinal Chemistry, 46(16), 3463–3475. [Link]

  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of Pharmacology and Experimental Therapeutics, 107(3), 385–393. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]

  • D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. The Journal of Pharmacology and Experimental Therapeutics, 72(1), 74–79. [Link]

  • Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N-(substituted phenyl)-N-(substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(11), 5158-5164. [Link]

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Kemija u industriji: Časopis kemičara i kemijskih inženjera Hrvatske, 71(9-10), 543-549. [Link]

Sources

A Researcher's Guide to the In Vivo Validation of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Blueprint for Preclinical Analgesic Studies

Introduction: Deciphering the Action of a Novel Analgesic

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, more commonly known as AM404, is a compound of significant interest in the field of analgesia.[1][2][3][4] Initially identified as a metabolite of paracetamol (acetaminophen), its mechanism of action is multifaceted and distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][6][7][8] Growing evidence suggests that AM404's analgesic effects are not primarily due to the inhibition of cyclooxygenase (COX) enzymes, a hallmark of many common pain relievers.[5][9][10] Instead, its activity is centered within the central nervous system, involving the endocannabinoid and transient receptor potential (TRP) channel systems.[5][10]

This guide provides a comprehensive framework for researchers aiming to validate the in vivo mechanism of AM404. It offers a comparative analysis against alternative analgesic strategies and presents detailed experimental protocols to ensure robust and reproducible findings. The core of AM404's mechanism involves a multi-target engagement strategy:

  • Indirect Cannabinoid System Activation: AM404 inhibits the reuptake of the endogenous cannabinoid anandamide.[11][12] This action increases the synaptic concentration of anandamide, leading to enhanced activation of cannabinoid receptor type 1 (CB1).[8][13][12]

  • Direct TRPV1 Agonism: AM404 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[5][6][10][13][14] While activation of peripheral TRPV1 is associated with nociception, its activation in the central nervous system contributes to analgesia.[5]

  • Sodium Channel Inhibition: Recent findings indicate that AM404 can also directly inhibit pain-specific sodium channels in peripheral nociceptors, contributing to its analgesic effect through a mechanism similar to local anesthetics.[15]

Validating these interconnected mechanisms in a living system is paramount to understanding the therapeutic potential of AM404 and designing next-generation analgesics.

The Mechanistic Landscape: AM404 vs. The Alternatives

To truly understand AM404's unique properties, it is essential to compare its in vivo profile against compounds that engage different components of the pain pathway. This comparative approach provides critical context for interpreting experimental outcomes.

Compound ClassPrimary Mechanism of ActionKey In Vivo DifferentiatorsCommon Research Compounds
AM404 Anandamide Reuptake Inhibitor, TRPV1 Agonist, Sodium Channel BlockerIndirect CB1 agonism (less psychotropic risk), central and peripheral actions, potential for synergy between pathways.[13][15][16]N/A
Direct CB1 Agonists Direct activation of CB1 receptors.Potent analgesia but often accompanied by significant psychotropic side effects (e.g., sedation, catalepsy), limiting clinical translation.WIN 55,212-2, CP 55,940
FAAH Inhibitors Inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme for anandamide degradation.Increases levels of multiple fatty acid amides, not just anandamide. Efficacy can be context-dependent.[16]URB597, OL-135
TRPV1 Antagonists Blockade of the TRPV1 channel.Primarily targets thermal hyperalgesia; clinical development has been hampered by side effects like hyperthermia.Capsazepine, AMG-9810
Standard of Care (Neuropathic Pain) Varied (e.g., voltage-gated calcium channel modulation).Established clinical efficacy but with significant side effect profiles (e.g., dizziness, somnolence).Gabapentin, Pregabalin

Designing the In Vivo Validation Study: A Multi-Pillar Approach

A robust in vivo validation strategy must be designed to dissect each component of AM404's proposed mechanism. This requires a carefully selected animal model and a suite of behavioral and biochemical assays.

Pillar 1: Selecting the Appropriate Animal Model

The choice of model is critical and depends on the specific pain modality being investigated. For a compound like AM404 with a complex mechanism, a neuropathic pain model is often most informative.[17][18]

  • Chronic Constriction Injury (CCI) Model: This model, created by loosely ligating the sciatic nerve, induces persistent mechanical allodynia and thermal hyperalgesia, mimicking chronic nerve pain in humans.[18][19] It is particularly useful for assessing therapies targeting central sensitization.

  • Spinal Nerve Ligation (SNL) Model: Involving the tight ligation of spinal nerves, this model produces robust and long-lasting neuropathic pain behaviors.[18][20]

  • Inflammatory Pain Models: Injection of agents like Carrageenan or Complete Freund's Adjuvant (CFA) into the paw induces a localized inflammatory response, useful for studying acute inflammatory pain.[17][18]

  • Acute Nociceptive Models: Tests like the hot plate or tail-flick assay are used to assess responses to acute thermal pain and are valuable for initial screening.[18][19][20][21]

Pillar 2: Demonstrating Target Engagement and Pharmacodynamics

The core of the validation is to prove that AM404 not only alleviates pain but does so via its intended molecular targets.

Experimental Workflow: From Behavior to Biochemistry

G cluster_0 In Vivo Phase cluster_1 Ex Vivo Phase Behavior Behavioral Testing (e.g., von Frey, Hargreaves) Tissue Tissue Collection (Spinal Cord, Brain) Behavior->Tissue Post-testing Sacrifice Dosing AM404 Administration (i.p. or i.c.v.) Dosing->Behavior Assess Analgesia Blockade Co-administration with Antagonists (CB1, TRPV1) Blockade->Behavior Test for Reversal of Analgesia LCMS LC-MS/MS Analysis (Anandamide Levels) Tissue->LCMS Quantify Biomarkers WB Western Blot / qPCR (Receptor Expression) Tissue->WB Measure Target Protein/mRNA

Caption: Workflow for validating AM404's mechanism.

A crucial experiment involves demonstrating that the analgesic effect of AM404 can be reversed by specific antagonists. For instance, in a CCI rat model, the anti-allodynic effect of AM404 should be significantly attenuated by pre-treatment with a CB1 antagonist (e.g., Rimonabant) or a TRPV1 antagonist (e.g., Capsazepine).[13] A complete reversal when both antagonists are administered together would provide strong evidence for the dual-mechanism hypothesis.[13]

Furthermore, direct biochemical evidence is required. Following AM404 administration and behavioral testing, tissues such as the spinal cord and periaqueductal gray (PAG) should be harvested. Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can measure levels of anandamide, which are expected to be elevated in AM404-treated animals compared to vehicle controls.

The Validated Signaling Pathway of AM404

The convergence of behavioral and biochemical data allows for the construction of a validated signaling pathway.

G cluster_0 AM404 Central Action AM404 AM404 in CNS AEA_uptake Anandamide (AEA) Reuptake Transporter AM404->AEA_uptake Inhibits TRPV1 TRPV1 Channel AM404->TRPV1 Activates AEA_pool ↑ Synaptic Anandamide AEA_uptake->AEA_pool Analgesia Analgesia TRPV1->Analgesia CB1 CB1 Receptor AEA_pool->CB1 Activates CB1->Analgesia

Caption: AM404's dual mechanism in the CNS.

Protocol Spotlight: Mechanical Allodynia Assessment in the CCI Model

This protocol details the steps for assessing the efficacy of AM404 compared to a direct CB1 agonist in reversing mechanical allodynia.

Objective: To compare the anti-allodynic effects of AM404 and WIN 55,212-2 in rats with Chronic Constriction Injury (CCI) of the sciatic nerve.

Materials:

  • Adult male Sprague-Dawley rats (200-250g)

  • AM404, WIN 55,212-2, Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)

  • Electronic von Frey apparatus

  • Plexiglas testing chambers with a mesh floor

Methodology:

  • Induction of CCI:

    • Anesthetize the rat following approved institutional protocols.

    • Make a small incision at the mid-thigh level to expose the sciatic nerve.

    • Place four loose ligatures (4-0 chromic gut) around the nerve, approximately 1 mm apart.

    • Close the incision with sutures. Sham-operated animals will undergo the same procedure without nerve ligation.

  • Baseline Behavioral Testing:

    • Allow animals to recover for 7-10 days post-surgery.

    • Acclimatize rats to the testing chambers for at least 30 minutes before testing.

    • Measure the paw withdrawal threshold (PWT) on the ipsilateral (injured) and contralateral (uninjured) hind paws using the electronic von Frey filament. Apply increasing force to the plantar surface of the paw until a withdrawal response is elicited.

    • Animals exhibiting a significant decrease in PWT on the ipsilateral paw compared to baseline and the contralateral paw are considered neuropathic and included in the study.

  • Drug Administration and Post-Treatment Testing:

    • Randomize neuropathic animals into three groups: Vehicle, AM404 (e.g., 10 mg/kg, i.p.), and WIN 55,212-2 (e.g., 3 mg/kg, i.p.).

    • Administer the assigned treatment via intraperitoneal (i.p.) injection.

    • Measure PWT at multiple time points post-injection (e.g., 30, 60, 90, and 120 minutes) to establish a time-course of the analgesic effect.

  • Data Analysis:

    • Calculate the mean PWT (in grams) for each group at each time point.

    • Analyze data using a two-way ANOVA with post-hoc tests (e.g., Tukey's or Dunnett's) to compare drug-treated groups to the vehicle group.

    • The primary outcome is a significant increase in PWT in the treated groups, indicating a reversal of mechanical allodynia.

Trustworthiness and Self-Validation:

  • Blinding: The experimenter conducting the behavioral testing should be blind to the treatment allocation of the animals.

  • Contralateral Control: The uninjured contralateral paw serves as an internal control for each animal.

  • Vehicle Control: A vehicle group is essential to control for any effects of the injection procedure or solution itself.

Conclusion and Future Directions

The in vivo validation of this compound's mechanism of action reveals a sophisticated multi-target approach to analgesia. By indirectly modulating the endocannabinoid system and directly activating central TRPV1 channels, AM404 presents a unique profile compared to direct CB1 agonists or traditional analgesics.[5][8][13][12] This dual mechanism may offer a pathway to potent pain relief while potentially mitigating the psychotropic side effects associated with direct cannabinoid receptor activation.[16]

Future research should focus on dissecting the relative contributions of the CB1, TRPV1, and peripheral sodium channel pathways to AM404's overall efficacy in different pain states.[15] Furthermore, exploring analogs of AM404 could lead to new chemical entities with optimized potency and safety profiles, representing a promising, non-narcotic therapeutic pipeline for pain management.[22]

References

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  • PNAS. (2025). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels.
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A Comparative Guide to the Therapeutic Potential of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide: A Novel Analgesic Candidate?

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Safer Analgesia

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, a structural analog and known impurity of paracetamol (acetaminophen), presents a compelling case for therapeutic investigation.[1] As the global reliance on paracetamol for pain and fever relief remains immense, so does the clinical burden of its associated hepatotoxicity in cases of overdose.[2][3] The formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) is a critical liability of paracetamol, driving the search for safer alternatives that retain its analgesic efficacy.[2][3] This guide provides a comparative framework for evaluating the therapeutic potential of this compound, juxtaposing its theoretical advantages against established analgesics and outlining the requisite experimental validation.

Part 1: Deconstructing the Mechanism of Action: A Tale of Two Pathways

The therapeutic activity of this compound is likely multifaceted, drawing from the known mechanisms of its parent compound, paracetamol, and potentially exhibiting unique properties. A comprehensive evaluation must consider two primary, and not mutually exclusive, pathways: cyclooxygenase (COX) inhibition and modulation of central pain pathways.

The Cyclooxygenase (COX) Inhibition Hypothesis

Structurally similar to non-steroidal anti-inflammatory drugs (NSAIDs), this compound may exert its effects through the inhibition of COX enzymes, which are responsible for the synthesis of pain- and inflammation-mediating prostaglandins.[1] A critical aspect of its evaluation would be to determine its inhibitory potency (IC50) against both COX-1 and COX-2 isoforms to predict its efficacy and gastrointestinal safety profile relative to non-selective NSAIDs and selective COX-2 inhibitors.

The Central Analgesia Hypothesis: An AM404-like Pathway

A growing body of evidence suggests that the analgesic effects of paracetamol are largely mediated by its metabolite, N-arachidonoylphenolamine (AM404), within the central nervous system.[4][5][6] This pathway is independent of COX inhibition and involves the activation of the transient receptor potential vanilloid 1 (TRPV1) channels and indirect modulation of the endocannabinoid system via inhibition of anandamide reuptake.[5][7] Given its structural similarity to paracetamol, it is plausible that this compound could be metabolized to a novel, centrally acting analgesic compound.

G cluster_0 Potential Central Mechanism cluster_1 Potential Peripheral Mechanism Compound This compound Metabolite Putative Active Metabolite (AM404-like) Compound->Metabolite Metabolism FAAH FAAH (in brain) Metabolite->FAAH Possible Substrate TRPV1 TRPV1 Activation FAAH->TRPV1 CB1 Endocannabinoid System (CB1 Modulation) FAAH->CB1 Analgesia_Central Central Analgesia TRPV1->Analgesia_Central CB1->Analgesia_Central Compound_Peripheral This compound COX COX-1 / COX-2 Enzymes Compound_Peripheral->COX Inhibition Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Blocks Analgesia_Peripheral Peripheral Analgesia & Anti-inflammation Prostaglandins->Analgesia_Peripheral Reduction

Caption: Hypothetical dual mechanism of action for this compound.

Part 2: A Framework for Comparative Efficacy and Safety Assessment

To ascertain its therapeutic viability, this compound must be rigorously compared against current standards of care. The following tables provide a template for such a comparison, populated with existing data for paracetamol and the selective COX-2 inhibitor, celecoxib.

Comparative Analgesic and Anti-inflammatory Efficacy
Parameter This compound Paracetamol Celecoxib (COX-2 Inhibitor)
Primary Mechanism Putative: COX inhibition & Central (AM404-like)Primarily Central (AM404-mediated)[5][6]Selective COX-2 Inhibition[8]
COX-1 IC50 (µM) Data Needed>100 (weak inhibition)15
COX-2 IC50 (µM) Data Needed~100 (weak inhibition)0.04
Analgesic Potency (Hot Plate ED50, mg/kg) Data Needed~200Varies by model
Anti-inflammatory Activity Data NeededWeakStrong[9]

IC50 and ED50 values are approximate and can vary based on experimental conditions.

Comparative Safety Profile: The Critical Hepatotoxicity Endpoint

The primary theoretical advantage of a novel paracetamol analog lies in an improved safety profile, specifically the avoidance of liver toxicity.

Parameter This compound Paracetamol Celecoxib (COX-2 Inhibitor)
Hepatotoxicity Data NeededHigh risk in overdose due to NAPQI formation[2][3]Low
Gastrointestinal Toxicity Data NeededLowLower than non-selective NSAIDs[8]
Cardiovascular Risk Data NeededLowPotential risk with long-term use[9]

Part 3: Essential Experimental Protocols for Validation

The following protocols provide a standardized framework for generating the critical data needed to populate the comparative tables above.

Protocol 1: In Vitro COX Inhibition Assay

This assay determines the compound's inhibitory potency against COX-1 and COX-2.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a 0.1 M Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Test Compound Preparation: Dissolve this compound in DMSO to create a stock solution and prepare serial dilutions.

  • Reaction Mixture: In a 96-well plate, combine the assay buffer, heme cofactor, and the enzyme. Add the test compound dilutions or a vehicle control.

  • Incubation: Incubate the plate for 10 minutes at 37°C.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Termination and Measurement: After a set time, stop the reaction with 1 M HCl. The product, Prostaglandin H2 (PGH2), is reduced to Prostaglandin F2α (PGF2α) with stannous chloride.

  • Quantification: Measure the concentration of PGF2α using a commercial enzyme immunoassay (EIA) kit.[10][11][12]

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

G Start Prepare Reagents (Enzyme, Buffer, Compound) Mix Combine Enzyme, Buffer, Cofactor, and Compound Start->Mix Incubate_1 Incubate at 37°C (10 min) Mix->Incubate_1 Add_AA Add Arachidonic Acid (Substrate) Incubate_1->Add_AA Incubate_2 Incubate for Reaction Add_AA->Incubate_2 Stop Stop Reaction (with HCl) Incubate_2->Stop Reduce Reduce PGH2 to PGF2α (with SnCl2) Stop->Reduce EIA Quantify PGF2α (EIA) Reduce->EIA Analyze Calculate % Inhibition and IC50 EIA->Analyze

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 2: In Vivo Analgesic Activity (Hot Plate Test)

This is a standard model for assessing centrally mediated analgesia.[13][14]

Objective: To determine the analgesic efficacy (ED50) of this compound in a thermal pain model.

Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 60 minutes.

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).[15][16]

  • Baseline Latency: Place each mouse on the hot plate and record the latency to a nocifensive response (hind paw licking or jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[16]

  • Compound Administration: Administer this compound, a vehicle control, or a positive control (e.g., morphine or paracetamol) via intraperitoneal (i.p.) or oral (p.o.) route.

  • Post-Treatment Latency: At various time points after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point. Determine the dose-response relationship and calculate the ED50.

G Acclimate Acclimate Mice Baseline Measure Baseline Hot Plate Latency Acclimate->Baseline Administer Administer Compound (i.p. or p.o.) Baseline->Administer Test Measure Post-Treatment Latency at Timed Intervals Administer->Test Record Record Response (Paw Lick or Jump) Test->Record Analyze Calculate %MPE and ED50 Test->Analyze

Caption: Workflow for the in vivo hot plate analgesia test.

Protocol 3: In Vivo Hepatotoxicity Assessment

This model is crucial for determining if the compound shares paracetamol's primary safety liability.[17][18][19]

Objective: To evaluate the potential for this compound to cause acute liver injury compared to paracetamol.

Methodology:

  • Animal Model: Use male C57BL/6 mice, which are a standard model for acetaminophen-induced liver injury.[17][18]

  • Fasting: Fast the mice overnight (12-15 hours) prior to drug administration to deplete glutathione stores, which sensitizes them to paracetamol toxicity.

  • Compound Administration: Administer a high dose of this compound or an equimolar toxic dose of paracetamol (e.g., 300-600 mg/kg, i.p.). Include a vehicle control group.

  • Sample Collection: At a predetermined time point (e.g., 24 hours post-dosing), collect blood via cardiac puncture and harvest the liver.

  • Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

  • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess for centrilobular necrosis.

  • Data Analysis: Compare serum transaminase levels and histopathological scores between the treatment groups.

G Fast Overnight Fasting of Mice Administer Administer High-Dose Compound or Paracetamol Fast->Administer Wait Wait 24 Hours Administer->Wait Collect Collect Blood and Liver Tissue Wait->Collect Biochemistry Measure Serum ALT and AST Collect->Biochemistry Histology Perform Liver Histopathology (H&E) Collect->Histology Compare Compare Liver Damage Across Groups Biochemistry->Compare Histology->Compare

Caption: Workflow for the in vivo hepatotoxicity assessment.

Conclusion and Future Directions

This compound stands as a molecule of interest at the intersection of known analgesic pathways. Its structural relationship to paracetamol suggests a potential for efficacy, while modifications to its chemical structure may mitigate the risk of forming hepatotoxic metabolites. The primary hurdle to its development is the current lack of empirical data. The experimental framework provided in this guide offers a clear path forward for its systematic evaluation. Should this compound demonstrate potent analgesic activity in the absence of significant hepatotoxicity, it could represent a significant advancement in pain management, offering a safer alternative for millions of patients worldwide. Further research into its metabolic fate, pharmacokinetic profile, and chronic toxicity will be essential next steps in its preclinical development.

References

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Safety Operating Guide

A Guide to the Responsible Disposal of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Foundational Principles of Chemical Waste Management

The disposal of any chemical, including this compound, is governed by a hierarchy of controls and regulations. At the federal level in the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[1]. It is crucial to treat all laboratory samples and analytical waste as potentially hazardous until they are formally characterized for disposal[2].

Before commencing any disposal procedure, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office. They will provide guidance specific to your location and ensure compliance with all local, state, and federal regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

Essential Personal Protective Equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and, if there is a risk of significant exposure, additional protective clothing.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[3][4].

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor[3][4]. Under no circumstances should this chemical be disposed of down the drain or in regular municipal waste[3].

Step 1: Waste Collection Collect waste this compound in a designated, properly labeled, and sealed container. The container must be made of a material that is compatible with the chemical[3][4].

Step 2: Labeling The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and any known hazard characteristics (e.g., "Suspected Carcinogen")[5].

Step 3: Segregation and Storage Store the waste container in a designated satellite accumulation area (SAA)[5][6]. This area should be close to the point of generation and under the direct supervision of laboratory personnel[1]. It is imperative to store it away from incompatible materials, such as strong oxidizing agents, acids, and bases[4][7]. Do not mix this waste with other waste streams unless explicitly permitted by your EHS office[4].

Step 4: Arranging for Disposal Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste[4]. Provide them with the full chemical name and any other relevant information from your risk assessment.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite[4].

  • Collect: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste[4].

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The contaminated absorbent material and any cleaning materials must be disposed of as hazardous waste in the same manner as the chemical itself.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow Disposal Decision Workflow for this compound start Start: Waste Generated consult_ehs Consult Institutional EHS Office for Specific Guidance start->consult_ehs spill Spill Occurs start->spill ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) consult_ehs->ppe collect_waste Collect Waste in a Labeled, Compatible Container ppe->collect_waste label_waste Label Container: 'Hazardous Waste' & Chemical Name collect_waste->label_waste segregate Store in Designated Satellite Accumulation Area (SAA) label_waste->segregate contact_disposal Contact EHS/Licensed Contractor for Pickup segregate->contact_disposal end End: Compliant Disposal contact_disposal->end spill->ppe No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_spill Collect Contaminated Material into a Waste Container contain_spill->collect_spill collect_spill->label_waste

Caption: Disposal Decision Workflow for this compound.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table provides general guidelines for laboratory hazardous waste generation, which are important for maintaining regulatory compliance.

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kgNo time limit
Small Quantity Generator (SQG) > 100 kg and < 1,000 kgUp to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kgUp to 90 days
Data sourced from EPA guidelines[5].

It is the responsibility of the generating facility to determine its generator status and adhere to the corresponding regulations[2][5].

References

  • Benchchem. (n.d.). Proper Disposal of N,N-Dimethyl-D6-acetamide: A Guide for Laboratory Professionals.
  • Penta chemicals. (2023, March 30). Acetamide - SAFETY DATA SHEET.
  • NOAA - CAMEO Chemicals. (n.d.). 4-HYDROXYACETANILIDE.
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  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, PA.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
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Operational Guide to Personal Protective Equipment for Handling N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that safety and efficacy are two sides of the same coin. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for the safe handling of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (CAS 93629-82-4). Our approach is built on a conservative risk assessment, drawing from data on structurally related acetamide compounds to establish a robust safety protocol. This ensures that even in the absence of comprehensive toxicological data for this specific molecule, your team operates with the highest degree of protection.

Hazard Assessment: The 'Why' Behind the Protocol

Many related acetamides are known to be irritants and may pose more significant health risks.[1][2][3][4] This data compels the use of a comprehensive PPE strategy to mitigate potential exposure through all primary routes: dermal (skin), ocular (eyes), and inhalation.

Hazard CategoryAssociated Risk with AnalogsRationale for Protection
Skin Contact Causes skin irritation.[1][2][4] May be harmful if absorbed through the skin.[3]Prevents local irritation and systemic absorption. Chemical-resistant gloves and protective clothing are essential.
Eye Contact Causes serious eye irritation.[1][2][4]Protects sensitive eye tissue from dust or splash-related damage. Goggles are the minimum requirement.
Inhalation May cause respiratory tract irritation.[2][3]Prevents irritation of the respiratory system. Engineering controls (fume hood) are primary; respirators are secondary.
Ingestion Harmful if swallowed.[3][5]Reinforces the need for strict hygiene practices and containment to prevent accidental ingestion.

Core PPE Protocol: A Multi-Barrier Defense System

Personal Protective Equipment is the final barrier between you and a potential hazard. It must be used in conjunction with primary engineering controls.

Primary Engineering Controls: Your First Line of Defense

Before any PPE is selected, the workspace itself must be engineered for safety.

  • Fume Hood: All handling of solid this compound, especially weighing and transferring where dust can be generated, must be performed inside a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[3][6][7]

Dermal Protection: Skin and Hands
  • Gloves: Wear compatible chemical-resistant gloves.[3][6]

    • Type: Nitrile gloves are a suitable initial choice for incidental contact. Always inspect gloves for tears or punctures before use.

    • Technique: Practice proper glove removal to avoid contaminating your skin.[6] Grasp the outside of one glove at the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand, slide the fingers of your ungloved hand under the remaining glove at the wrist, and peel it off over the first glove.

  • Protective Clothing: A long-sleeved lab coat is mandatory to protect the skin.[7] Ensure it is fully buttoned. For tasks with a higher risk of spillage, consider a chemically resistant apron.

Eye and Face Protection
  • Safety Goggles: At a minimum, wear chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[7][8] Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from dust.

  • Face Shield: When handling larger quantities or if there is a significant splash risk, a face shield should be worn in addition to safety goggles for full facial protection.

Respiratory Protection

Respiratory protection is generally not required if all work is conducted within a fume hood. However, it becomes necessary if:

  • Engineering controls are absent or malfunctioning.

  • A significant spill occurs outside of a containment system.

In such scenarios, a NIOSH-approved respirator is required.[3] For solid particulates, an N95-rated filter is appropriate. If the compound is dissolved in a volatile organic solvent, a respirator with organic vapor cartridges would be necessary.

Procedural Guidance: From Lab Bench to Disposal

A safe protocol is a sequence of validated steps. The following workflow integrates the PPE requirements into a coherent operational plan.

cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Protection cluster_handling Phase 3: Operation cluster_cleanup Phase 4: Cleanup & Disposal prep 1. Pre-Op Check - Review SDS for this and related compounds. - Verify fume hood certification. - Prepare all necessary equipment. don 2. Don PPE - Lab Coat - Goggles - Gloves (last) prep->don Proceed to Gowning handle 3. Chemical Handling - Conduct all work in fume hood. - Avoid generating dust. - Keep containers closed. don->handle Enter Work Area decon 4. Decontamination & Doffing - Clean work area. - Doff PPE in reverse order (Gloves first). handle->decon Work Complete spill Spill or Emergency handle->spill waste 5. Waste Disposal - Dispose of contaminated PPE and chemical waste in labeled hazardous waste containers. decon->waste Final Step spill_response Emergency Response - Evacuate if necessary. - Follow spill cleanup protocol. - Use spill kit & appropriate respirator. spill->spill_response spill_response->decon Area Secure

Caption: Safe Handling Workflow for this compound.

Step-by-Step Spill and Disposal Plan

Emergency Spill Response:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.

  • Contain: If safe to do so, prevent the spread of the solid material.

  • Cleanup:

    • Don appropriate respiratory protection in addition to standard PPE.

    • For small spills, gently cover the solid material with an absorbent paper dampened with 60-70% ethanol to prevent dust from becoming airborne.[9]

    • Carefully sweep or vacuum the dampened material into a suitable, labeled container for hazardous waste disposal.[1][3][9]

    • Decontaminate the spill area with a suitable solvent (like 60-70% ethanol) followed by soap and water.[9]

  • Dispose: Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for disposal as hazardous waste.[9]

Waste Disposal Protocol:

  • Chemical Waste: All waste containing this compound, including unused material and contaminated solutions, must be collected in a clearly labeled hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be disposed of in a designated solid hazardous waste stream.[1]

  • Compliance: All waste must be disposed of through an approved waste disposal plant, adhering strictly to local, state, and federal regulations.[4]

By integrating this expert-driven guidance into your daily operations, you build a resilient culture of safety that protects your most valuable asset: your research team.

References

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  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
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  • ChemicalBook. (n.d.). This compound.
  • Biosynth. (2022, April 26). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). N-(4-hydroxyphenyl)acetamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.